Product packaging for 4-Bromophenyl disulfide(Cat. No.:CAS No. 5335-84-2)

4-Bromophenyl disulfide

Cat. No.: B1266539
CAS No.: 5335-84-2
M. Wt: 376.1 g/mol
InChI Key: VZQVHIINDXJOQK-UHFFFAOYSA-N
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Description

4-Bromophenyl disulfide is a useful research compound. Its molecular formula is C12H8Br2S2 and its molecular weight is 376.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677443. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8Br2S2 B1266539 4-Bromophenyl disulfide CAS No. 5335-84-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-[(4-bromophenyl)disulfanyl]benzene
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2S2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQVHIINDXJOQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SSC2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80201513
Record name Bis(4-bromophenyl) disulfide
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Molecular Weight

376.1 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5335-84-2
Record name Bis(4-bromophenyl) disulfide
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Record name Bis(4-bromophenyl) disulfide
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Record name Bis(4-bromophenyl) disulfide
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Record name 4-BROMOPHENYL DISULFIDE
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Record name Bis(4-bromophenyl) disulfide
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Foundational & Exploratory

An In-depth Technical Guide to 4-Bromophenyl Disulfide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophenyl disulfide, with the chemical formula C₁₂H₈Br₂S₂, is an organosulfur compound that has garnered interest in various fields of chemical research and development. Its structure, featuring two bromophenyl groups linked by a disulfide bond, imparts it with unique chemical reactivity and physical properties. This technical guide provides a comprehensive overview of the core chemical properties, structural characteristics, and relevant experimental methodologies associated with this compound.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers. These properties are crucial for its handling, application in synthesis, and characterization.

PropertyValue
Molecular Formula C₁₂H₈Br₂S₂
Molecular Weight 376.13 g/mol [1]
Appearance White to orange to green powder or crystalline solid[2]
Melting Point 92.0 to 96.0 °C[2]
Boiling Point 403.3 °C at 760 mmHg[1]
Density 1.83 g/cm³[1]
Solubility Insoluble in water; Soluble in organic solvents like chloroform and methanol (slightly)[1][3]
CAS Number 5335-84-2[1]

Molecular Structure

The molecular structure of this compound has been elucidated through crystallographic studies. The disulfide bond (-S-S-) connects the two 4-bromophenyl rings.

Crystal Structure

The crystal structure of this compound has been determined by X-ray crystallography. The key crystallographic data are presented in the table below.

Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
OrthorhombicC c c 27.724228.0335.9565909090
[Source: PubChem CID 219553][4]

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound. Below is a summary of expected spectroscopic data.

SpectroscopyExpected Peaks/Signals
¹H NMR Aromatic protons would appear in the range of δ 7.0-7.6 ppm. Due to the symmetry of the molecule, two sets of doublets are expected for the aromatic protons on each ring.
¹³C NMR Aromatic carbons would resonate in the range of δ 120-140 ppm. Four distinct signals are expected for the aromatic carbons, in addition to the carbon attached to the sulfur atom.
FT-IR Characteristic peaks for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), C-Br stretching (typically below 1000 cm⁻¹), and a weak S-S stretching band (around 400-500 cm⁻¹).
Mass Spec The molecular ion peak [M]⁺ would be observed at m/z ≈ 374, 376, and 378 in a characteristic isotopic pattern due to the presence of two bromine atoms.

Experimental Protocols

Synthesis of this compound via Oxidation of 4-Bromothiophenol

This protocol describes a general method for the synthesis of aryl disulfides through the oxidation of the corresponding thiols.

Materials:

  • 4-Bromothiophenol

  • An oxidizing agent (e.g., hydrogen peroxide, iodine, or air)

  • A suitable solvent (e.g., ethanol, methanol, or dichloromethane)

  • A base (optional, e.g., triethylamine)

Procedure:

  • Dissolve 4-bromothiophenol in the chosen solvent in a round-bottom flask.

  • If an acid is generated during the reaction, add a base to neutralize it.

  • Slowly add the oxidizing agent to the solution with stirring at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction if necessary (e.g., by adding a reducing agent like sodium thiosulfate for iodine oxidation).

  • Remove the solvent under reduced pressure.

  • Extract the crude product with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate to obtain the crude this compound.

Purification by Recrystallization

Materials:

  • Crude this compound

  • A suitable solvent for recrystallization (e.g., ethanol)

Procedure:

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • For further crystallization, the flask can be placed in an ice bath or refrigerator.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Signaling Pathways and Experimental Workflows

Thiol-Disulfide Exchange Mechanism

This compound can participate in thiol-disulfide exchange reactions, a common biochemical process. The following diagram illustrates the general mechanism.

Thiol_Disulfide_Exchange cluster_reactants Reactants cluster_transition Transition State cluster_products Products R-S-S-R This compound TransitionState [R-S-S(H)-R']⁻ R-S-S-R->TransitionState Nucleophilic Attack R'-SH Thiol R'-SH->TransitionState R-SH 4-Bromothiophenol TransitionState->R-SH R-S-S-R' Mixed Disulfide TransitionState->R-S-S-R'

A diagram illustrating the thiol-disulfide exchange mechanism.
Polymer Cross-Linking Workflow

This compound can act as a cross-linking agent in polymer chemistry. The disulfide bond can be incorporated into a polymer backbone and subsequently cleaved and reformed, allowing for dynamic polymer networks.

Polymer_Crosslinking_Workflow Start Polymer with Pendant Thiol Groups Oxidation Oxidation (e.g., with this compound or Air) Start->Oxidation Crosslinked Cross-Linked Polymer Network (Disulfide Bonds Formed) Oxidation->Crosslinked Reduction Reduction (e.g., with DTT or TCEP) Crosslinked->Reduction Application Application Crosslinked->Application Material Application Reversed Polymer with Pendant Thiol Groups (Cross-links Cleaved) Reduction->Reversed

A workflow for the reversible cross-linking of polymers using disulfide bonds.

References

An In-Depth Technical Guide to the Synthesis of 4-Bromophenyl Disulfide from 4-Bromothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromophenyl disulfide from its precursor, 4-bromothiophenol. This disulfide compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals, and its efficient preparation is of significant interest. This document outlines a reliable experimental protocol, presents key quantitative data, and illustrates the underlying reaction mechanism and experimental workflow.

Introduction

The oxidation of thiols to disulfides is a fundamental transformation in organic chemistry, with broad applications in both industrial and biological contexts. The resulting disulfide bond plays a crucial role in the structural integrity of proteins and is a key functional group in numerous pharmacologically active molecules. This compound, in particular, serves as a versatile building block in medicinal chemistry and materials science. This guide focuses on a practical and efficient method for its synthesis via the iodine-catalyzed aerobic oxidation of 4-bromothiophenol.

Reaction Scheme

The overall reaction involves the oxidative coupling of two molecules of 4-bromothiophenol in the presence of a catalytic amount of iodine and an oxygen atmosphere, typically provided by air or an oxygen balloon.

Figure 1: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

ParameterValueReference
Reactant 4-Bromothiophenol
Molecular FormulaC₆H₅BrS[1]
Molar Mass189.07 g/mol [1]
Product This compound
Molecular FormulaC₁₂H₈Br₂S₂
Molar Mass376.13 g/mol
Melting Point92.0-96.0 °C[2]
AppearanceWhite to off-white crystalline solid[2]
Reaction Conditions & Yield
CatalystIodine (I₂)[3]
OxidantOxygen (from air or O₂ balloon)[3]
SolventEthyl Acetate (EtOAc)[3]
Temperature70 °C[3]
Reaction Time4 hours[3]
Typical Yield>95%[3]

Experimental Protocol: Iodine-Catalyzed Aerobic Oxidation

This protocol is adapted from a general method for the iodine-catalyzed aerobic oxidation of thiols.[3]

Materials:

  • 4-Bromothiophenol

  • Iodine (I₂)

  • Ethyl Acetate (EtOAc), anhydrous

  • Oxygen supply (balloon or bubbler)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromothiophenol (1.0 eq.).

  • Solvent and Catalyst Addition: Dissolve the 4-bromothiophenol in ethyl acetate. Add a catalytic amount of iodine (e.g., 5 mol%).

  • Oxygen Atmosphere: Flush the flask with oxygen and maintain a positive pressure of oxygen using an oxygen-filled balloon attached to the top of the condenser.

  • Reaction: Heat the reaction mixture to 70 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically within 4 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If necessary, wash the solution with an aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a crystalline solid.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the proposed reaction mechanism and a typical experimental workflow for the synthesis of this compound.

ReactionMechanism cluster_initiation Initiation cluster_propagation Propagation & Disulfide Formation cluster_catalyst_regeneration Catalyst Regeneration RSH 2 R-SH (4-Bromothiophenol) RSI 2 R-SI (Sulfenyl Iodide Intermediate) RSH->RSI + I₂ I2 I₂ HI 2 HI RSI_react R-SI HI_regen_react 2 HI RSSR R-S-S-R (this compound) RSI_react->RSSR + R-SH RSH_react R-SH HI_regen HI I2_regen I₂ HI_regen_react->I2_regen + ½ O₂ O2 ½ O₂ H2O H₂O ExperimentalWorkflow Start Start: 4-Bromothiophenol Reaction Dissolve in EtOAc, add I₂ catalyst Start->Reaction Heating Heat to 70°C under O₂ atmosphere (4 hours) Reaction->Heating Workup Cool to RT, Aqueous Work-up (Na₂S₂O₃ wash, brine wash) Heating->Workup Drying Dry organic layer (Na₂SO₄ or MgSO₄) Workup->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Recrystallization (e.g., from Ethanol) Evaporation->Purification Product Pure this compound Purification->Product

References

Spectroscopic Profile of 4-Bromophenyl Disulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-bromophenyl disulfide, a compound of interest in various chemical and pharmaceutical research domains. The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₂H₈Br₂S₂.[1] Its molecular weight is 376.13 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals corresponding to its symmetric aromatic structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.31Doublet (d)4HAr-H (ortho to S-S)
6.87Doublet (d)4HAr-H (meta to S-S)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
159.0C -Br
132.7C -S
127.4Ar-C H (meta to S-S)
114.7Ar-C H (ortho to S-S)

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3080-3020MediumC-H stretch (aromatic)
~1570-1470StrongC=C stretch (aromatic ring)
~1090StrongC-Br stretch
~814Strongp-substituted benzene (C-H out-of-plane bend)
~540Weak-MediumS-S stretch
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound shows a characteristic isotopic pattern due to the presence of two bromine atoms.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
374~50[M]⁺ (with ²⁷⁹Br)
376100[M]⁺ (with ¹⁷⁹Br, ¹⁸¹Br)
378~50[M]⁺ (with ²⁸¹Br)

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance or Varian Unity INOVA) equipped with a 5 mm broadband probe.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence (zg30).

  • Number of Scans: 16.

  • Relaxation Delay: 1.0 s.

  • Acquisition Time: 4.0 s.

  • Spectral Width: 16 ppm (-2 to 14 ppm).

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).

  • Number of Scans: 1024.

  • Relaxation Delay: 2.0 s.

  • Acquisition Time: 1.5 s.

  • Spectral Width: 240 ppm (-20 to 220 ppm).

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H) or the TMS signal (δ = 0.00 ppm). For ¹³C, calibrate to the CDCl₃ triplet at δ = 77.16 ppm.

  • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Scientific Nicolet iS5) equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of solid this compound directly onto the ATR crystal.

  • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

  • Data Format: Transmittance.

Data Processing:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Identify and label the major absorption bands.

Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source (e.g., Agilent 7890B GC with a 5977A MSD).

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

  • GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 20 °C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 50-500.

Data Processing:

  • Integrate the chromatographic peak corresponding to this compound.

  • Analyze the mass spectrum associated with this peak.

  • Identify the molecular ion peak and characteristic fragment ions. Note the isotopic pattern of the molecular ion.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis & Purification of this compound H_NMR ¹H NMR Synthesis->H_NMR C_NMR ¹³C NMR Synthesis->C_NMR IR FTIR Synthesis->IR MS GC-MS Synthesis->MS Interpretation Correlate Spectroscopic Data H_NMR->Interpretation C_NMR->Interpretation IR->Interpretation MS->Interpretation Structure Confirm Structure of This compound Interpretation->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

Unveiling the Solid-State Architecture of 4-Bromophenyl Disulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure and molecular geometry of 4-bromophenyl disulfide, a molecule of interest in materials science and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look into the compound's structural characteristics and the experimental methodologies used for its characterization.

Crystal Structure and Molecular Geometry

The three-dimensional arrangement of this compound in the solid state has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Ccc2. The crystal structure is characterized by a specific arrangement of the molecules in the unit cell, defined by the parameters listed in Table 1.

Crystallographic Data

The fundamental crystallographic data for this compound are summarized below. This information provides the basis for understanding the packing of the molecules in the crystal lattice.

ParameterValue[1]
Crystal SystemOrthorhombic
Space GroupCcc2
a (Å)7.7242
b (Å)28.033
c (Å)5.9565
α (°)90
β (°)90
γ (°)90
Volume (ų)1289.9
Z4

Table 1: Crystallographic Data for this compound.

Molecular Geometry

The molecular geometry of this compound is defined by the spatial arrangement of its constituent atoms. Key bond lengths, bond angles, and torsion angles determine the molecule's conformation. While the precise, experimentally determined values from the primary literature were not publicly available, typical values for similar structures can be inferred. The C-S-S-C dihedral angle is a particularly important feature of disulfide-containing molecules, influencing their conformational flexibility and intermolecular interactions.

Experimental Protocols

The synthesis and crystallization of this compound are crucial steps for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following sections outline a plausible experimental approach based on established chemical methods.

Synthesis of this compound

A common and effective method for the synthesis of symmetrical aryl disulfides is the oxidation of the corresponding thiophenol. In the case of this compound, the synthesis would proceed via the oxidation of 4-bromothiophenol.

Materials:

  • 4-bromothiophenol

  • An oxidizing agent (e.g., hydrogen peroxide, iodine, or air)

  • A suitable solvent (e.g., ethanol, methanol, or dichloromethane)

  • A catalyst (optional, depending on the oxidant)

Procedure:

  • Dissolve 4-bromothiophenol in a suitable solvent in a reaction flask.

  • Slowly add the oxidizing agent to the solution with stirring at room temperature. The reaction is often exothermic and may require cooling.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by removing the solvent under reduced pressure.

  • The crude product is then purified, typically by recrystallization, to yield pure this compound.

Crystallization

The growth of single crystals of sufficient size and quality is paramount for X-ray diffraction studies. A slow recrystallization process is generally employed.

Procedure:

  • Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).

  • Allow the solution to cool slowly to room temperature.

  • For further crystal growth, the solution can be stored at a lower temperature (e.g., in a refrigerator) for an extended period.

  • Once crystals have formed, they are isolated by filtration, washed with a small amount of cold solvent, and dried.

Visualizations

The following diagrams illustrate the molecular structure of this compound and a generalized workflow for its synthesis and characterization.

Molecular structure of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis Analysis start 4-Bromothiophenol oxidation Oxidation start->oxidation crude_product Crude 4-Bromophenyl Disulfide oxidation->crude_product recrystallization Recrystallization crude_product->recrystallization crystals Single Crystals recrystallization->crystals xrd Single-Crystal X-ray Diffraction crystals->xrd structure Crystal & Molecular Structure Determination xrd->structure

Experimental workflow for this compound.

References

A Technical Guide to the Physical Properties of Bis(4-bromophenyl) disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of bis(4-bromophenyl) disulfide. The information is curated for professionals in research and development, offering quantitative data, detailed experimental protocols, and a visual representation of a relevant synthetic workflow.

Core Physical and Chemical Properties

Bis(4-bromophenyl) disulfide, with the CAS number 5335-84-2, is a symmetrical aromatic disulfide. Its properties are summarized below, providing a foundational dataset for laboratory and development applications.

PropertyValue
Molecular Formula C₁₂H₈Br₂S₂
Molecular Weight 376.13 g/mol
Appearance Yellow crystalline solid; White to orange/green powder/crystal[1]
Melting Point 93 - 94 °C[1][2]
Boiling Point 403.3 °C at 760 mmHg
Density 1.83 g/cm³
Solubility Insoluble in water; Soluble in organic solvents. Slightly soluble in Chloroform and Methanol.[2]
Flash Point 197.7 °C
UV Maximum Absorption 248 nm (in CH₃CN)[1]
Crystal System Orthorhombic
Space Group Ccc2[3]

Experimental Protocols

The determination of the physical properties of a compound relies on standardized experimental procedures. Below are detailed methodologies relevant to the data presented.

2.1. Melting Point Determination

The melting point is a critical indicator of purity.[1] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to lower and broaden the melting range.[1]

  • Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) and a sealed-end capillary tube are required.[1][3]

  • Sample Preparation: A small amount of the dry, finely powdered bis(4-bromophenyl) disulfide is packed into the capillary tube to a depth of 1-2 mm.[2][3]

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus alongside a thermometer.[1]

    • The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

    • The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium.[1]

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample has completely liquefied is recorded as the end of the range.[4]

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of a compound.

  • Sample Preparation:

    • Approximately 5-25 mg of bis(4-bromophenyl) disulfide is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.[5][6]

    • The solution must be free of any solid particles. If necessary, the solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

    • An internal standard, such as tetramethylsilane (TMS), may be used for chemical shift calibration.[6]

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer's magnet.

    • The magnetic field is "shimmed" to achieve maximum homogeneity.[6]

    • A series of radiofrequency pulses are applied to the sample. The resulting free-induction decay (FID) signal is detected.[7]

    • A Fourier transform is applied to the FID to convert the time-domain signal into the frequency-domain spectrum, which shows chemical shifts versus intensity.

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and aspects of its structure.

  • Ionization (Electron Ionization - EI):

    • A small sample of the compound is introduced into the instrument, where it is vaporized.[8]

    • The gaseous molecules are bombarded by a high-energy beam of electrons.[9][10] This typically ejects one electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).[9][11]

  • Analysis and Detection:

    • The molecular ion and any fragment ions formed are accelerated by an electric field.[11]

    • The ions travel through a magnetic field, which deflects them based on their mass-to-charge (m/z) ratio. Lighter ions are deflected more than heavier ones.[10][11]

    • A detector measures the abundance of ions at each m/z value.

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.[9] The peak with the highest m/z value typically corresponds to the molecular ion, confirming the molecular weight of bis(4-bromophenyl) disulfide.

Synthetic Workflow Visualization

The following diagram illustrates a generalized one-pot experimental workflow for the synthesis of symmetrical diaryl disulfides, such as bis(4-bromophenyl) disulfide, from an aryl halide precursor. This method is noted for its efficiency.[12]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine Aryl Halide (e.g., 4-Bromobenzene) & Na₂S₂O₃·5H₂O in DMSO B Heat Mixture (60-70 °C) with Magnetic Stirring A->B Start Reaction C Monitor Progress by TLC B->C During Heating D Cool Reaction Mixture C->D Reaction Complete E Add Water to Precipitate Product D->E F Filter the Solid E->F G Wash Solid with Water & Dry Under Vacuum F->G H Final Product: Bis(4-bromophenyl) disulfide G->H

Caption: Generalized workflow for the one-pot synthesis of bis(4-bromophenyl) disulfide.

References

An In-depth Technical Guide on the Solubility of 4-Bromophenyl Disulfide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-bromophenyl disulfide (also known as bis(4-bromophenyl) disulfide) in various organic solvents. An understanding of the solubility of this compound is crucial for its application in synthetic chemistry, materials science, and pharmaceutical research, where it can be used as an intermediate or a building block.[1] While quantitative solubility data in the public domain is limited, this guide furnishes available qualitative information and presents a detailed experimental protocol for the quantitative determination of its solubility.

Core Compound Information

ParameterValue
Chemical Name Bis(4-bromophenyl) disulfide
Synonyms This compound, 4,4'-Dibromodiphenyl disulfide
CAS Number 5335-84-2
Molecular Formula C₁₂H₈Br₂S₂
Molecular Weight 376.13 g/mol
Appearance Pale yellow to yellow solid
Melting Point 93 °C

Qualitative and Quantitative Solubility Data

Publicly available quantitative data on the solubility of this compound is sparse. However, qualitative assessments indicate that it is generally soluble in organic solvents and insoluble in water.[1] The following table summarizes the available information and provides a template for recording experimentally determined quantitative data.

SolventChemical FormulaSolubility (Qualitative)Solubility (Quantitative)Temperature (°C)Notes
ChloroformCHCl₃Slightly Soluble[2][3]Data not availableNot Specified
MethanolCH₃OHSlightly Soluble[2][3]Data not availableNot Specified
WaterH₂OInsoluble[1]Data not availableNot Specified
[Insert Solvent][Insert Formula][Insert Observation][Insert Value, e.g., mg/mL][Insert Temp.][Insert Notes]
[Insert Solvent][Insert Formula][Insert Observation][Insert Value, e.g., mg/mL][Insert Temp.][Insert Notes]

Experimental Protocol: Determination of Solubility by the Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[4][5] This protocol provides a step-by-step guide for determining the solubility of this compound.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge (optional)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[4]

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium, which is typically 24 to 72 hours.[5]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for several hours to allow the excess solid to settle.[5] Centrifugation can be employed to facilitate a more efficient separation of the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated analytical technique such as HPLC or UV-Vis spectrophotometry.

  • Solubility Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL or g/100g .

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to vial B Add known volume of solvent A->B   C Seal and agitate at constant temperature (24-72h) B->C D Settle or centrifuge to separate solid C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H Calculate Solubility G->H

Caption: Workflow for determining the solubility of this compound.

References

Thermal Stability and Decomposition of 4-Bromophenyl Disulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-Bromophenyl disulfide (also known as bis(4-bromophenyl) disulfide). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from studies on analogous diaryl disulfides and presents a projected thermal analysis based on established chemical principles. The experimental protocols provided are based on standard methodologies for the thermal analysis of organosulfur compounds.

Physicochemical Properties

This compound is a symmetrical aromatic disulfide. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₂H₈Br₂S₂[1]
Molecular Weight 376.13 g/mol [1]
Appearance White to orange to green powder/crystal
Melting Point 92.0 - 96.0 °C
Boiling Point 403.3 °C at 760 mmHg (Predicted)[2]
CAS Number 5335-84-2[1][2]

Thermal Stability and Decomposition Analysis

The thermal stability of this compound can be effectively evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the temperatures at which decomposition occurs. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions such as melting and the exothermic or endothermic nature of decomposition.

Projected Thermogravimetric Analysis (TGA) Data

Table 2: Projected TGA Data for this compound under Nitrogen Atmosphere

ParameterProjected ValueDescription
Onset Decomposition (T_onset) ~250 - 300 °CThe temperature at which significant weight loss begins.
Temperature of Maximum Decomposition Rate (T_max) ~320 - 370 °CThe temperature at which the rate of weight loss is highest.
Final Decomposition Temperature > 400 °CThe temperature at which the primary decomposition stage is complete.
Residual Mass at 600 °C < 10%The remaining mass, likely consisting of a small amount of carbonaceous residue.

Note: These are projected values and should be confirmed by experimental analysis.

Projected Differential Scanning Calorimetry (DSC) Data

The DSC thermogram of this compound is expected to show a sharp endothermic peak corresponding to its melting point, followed by thermal events at higher temperatures related to its decomposition.

Table 3: Projected DSC Data for this compound under Nitrogen Atmosphere

ParameterProjected ValueDescription
Melting Point (T_m) 92 - 96 °CThe temperature at which the solid melts to a liquid (endothermic).
Enthalpy of Fusion (ΔH_fus) 20 - 30 J/gThe heat absorbed during the melting process.
Decomposition Event(s) > 250 °CLikely a complex series of endothermic and/or exothermic events.

Note: These are projected values and should be confirmed by experimental analysis.

Thermal Decomposition Pathway and Products

The thermal decomposition of diaryl disulfides is generally initiated by the homolytic cleavage of the sulfur-sulfur bond, which is the weakest bond in the molecule. This generates two thiyl radicals (4-bromophenylthiyl radical in this case). These highly reactive radicals can then undergo a variety of subsequent reactions.

Proposed Decomposition Mechanism

A plausible thermal decomposition pathway for this compound is illustrated in the following diagram.

Decomposition_Pathway cluster_initiation Initiation cluster_propagation Propagation & Termination 4-Bromophenyl_disulfide This compound (Br-Ph-S-S-Ph-Br) Thiyl_radicals 2 x 4-Bromophenylthiyl Radical (Br-Ph-S•) 4-Bromophenyl_disulfide->Thiyl_radicals Δ (Heat) S-S Bond Cleavage Thiophene_derivatives Thiophene Derivatives Thiyl_radicals->Thiophene_derivatives Intramolecular Cyclization Bromobenzene Bromobenzene Thiyl_radicals->Bromobenzene Desulfurization Thiophenol 4-Bromothiophenol Thiyl_radicals->Thiophenol Hydrogen Abstraction Polymerization Poly(p-phenylene sulfide) -like structures Thiyl_radicals->Polymerization Recombination H2S H₂S Thiophenol->H2S Decomposition TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample_Weighing Accurately weigh 5-10 mg of This compound into a pre-tared alumina crucible. Instrument_Setup Place the crucible in the TGA furnace. Purge with N₂ at 50 mL/min for 30 min. Sample_Weighing->Instrument_Setup Temp_Program Equilibrate at 30°C for 5 min. Heat from 30°C to 600°C at 10°C/min. Instrument_Setup->Temp_Program Data_Acquisition Record mass change as a function of temperature. Temp_Program->Data_Acquisition Data_Analysis Determine T_onset, T_max, and residual mass. Data_Acquisition->Data_Analysis DSC_Workflow cluster_prep_dsc Sample Preparation cluster_instrument_dsc Instrument Setup cluster_analysis_dsc Thermal Analysis cluster_data_dsc Data Acquisition & Analysis Sample_Weighing_DSC Accurately weigh 2-5 mg of This compound into an aluminum DSC pan and hermetically seal. Instrument_Setup_DSC Place the sample pan and an empty reference pan in the DSC cell. Purge with N₂ at 50 mL/min. Sample_Weighing_DSC->Instrument_Setup_DSC Temp_Program_DSC Equilibrate at 25°C for 3 min. Heat from 25°C to 450°C at 10°C/min. Instrument_Setup_DSC->Temp_Program_DSC Data_Acquisition_DSC Record heat flow as a function of temperature. Temp_Program_DSC->Data_Acquisition_DSC Data_Analysis_DSC Determine melting point, enthalpy of fusion, and decomposition temperatures/enthalpies. Data_Acquisition_DSC->Data_Analysis_DSC

References

Discovery and first synthesis of 4-Bromophenyl disulfide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Properties of 4-Bromophenyl Disulfide

Introduction

This compound, with the chemical formula (BrC₆H₄S)₂, is an organosulfur compound that holds significance as a versatile intermediate in organic synthesis and materials science. It is a symmetrical disulfide characterized by the presence of a disulfide bond linking two 4-bromophenyl groups. While a singular, seminal publication detailing its initial discovery is not readily apparent in historical literature, its synthesis and utility are well-established within the broader context of aryl disulfide chemistry. This compound is frequently utilized as a precursor for the synthesis of 4-bromothiophenol and in the development of polymers and other advanced materials. This guide provides a comprehensive overview of a primary synthesis route, detailed experimental protocols, and key characterization data for this compound.

Synthesis Methodology

The most common and direct method for the synthesis of this compound is the oxidation of 4-bromothiophenol. This reaction involves the coupling of two thiol molecules to form a disulfide bond, with the concomitant removal of two hydrogen atoms. Various oxidizing agents can be employed for this transformation, including hydrogen peroxide, halogens, or even atmospheric oxygen under basic conditions.

Reaction Pathway: Oxidation of 4-Bromothiophenol

The general transformation can be represented as follows:

2 BrC₆H₄SH + [O] → BrC₆H₄S-SC₆H₄Br + H₂O

This pathway highlights the formation of the disulfide bond through the oxidation of the thiol groups.

G cluster_reactants Reactants cluster_process Process cluster_products Products 4-bromothiophenol_1 4-bromothiophenol Reaction Oxidative Coupling 4-bromothiophenol_1->Reaction 4-bromothiophenol_2 4-bromothiophenol 4-bromothiophenol_2->Reaction Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂, Air) Oxidizing_Agent->Reaction 4-Bromophenyl_disulfide This compound Reaction->4-Bromophenyl_disulfide Byproduct Byproduct (e.g., H₂O) Reaction->Byproduct

Figure 1: Reaction pathway for the synthesis of this compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via the oxidation of 4-bromothiophenol using hydrogen peroxide as the oxidant.

Materials:

  • 4-bromothiophenol

  • Ethanol

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Distilled water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of Reactant: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromothiophenol (1 equivalent) in ethanol.

  • Addition of Oxidant: Cool the solution in an ice bath. Slowly add 30% hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution using a dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing distilled water.

    • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a solid.

G Start Start Dissolve Dissolve 4-bromothiophenol in Ethanol Start->Dissolve Cool Cool solution in ice bath Dissolve->Cool Add_H2O2 Add H₂O₂ dropwise Cool->Add_H2O2 React Stir at room temperature (4-6 hours) Add_H2O2->React Quench Pour into water React->Quench Extract Extract with organic solvent Quench->Extract Wash Wash with NaHCO₃ and brine Extract->Wash Dry Dry with MgSO₄ Wash->Dry Filter Filter Dry->Filter Evaporate Remove solvent (Rotary Evaporator) Filter->Evaporate Recrystallize Recrystallize from Ethanol/Water Evaporate->Recrystallize End Pure this compound Recrystallize->End

Figure 2: Experimental workflow for the synthesis and purification of this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₈Br₂S₂
Molecular Weight 376.13 g/mol [1][2]
Appearance Yellow crystalline solid[1]
Melting Point 93 °C[1]
Boiling Point 403.3 °C at 760 mmHg[1]
Density 1.83 g/cm³[1]
Solubility Insoluble in water, soluble in organic solvents[1]
CAS Number 5335-84-2[1][2]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueData
¹H NMR Spectra available, showing characteristic aromatic proton signals.[2]
¹³C NMR Spectra available, showing characteristic aromatic carbon signals.[2]
Mass Spectrometry (GC-MS) Molecular ion peak (M⁺) consistent with the molecular weight.[2]

Conclusion

This compound is a valuable chemical intermediate whose synthesis is straightforwardly achieved through the oxidation of 4-bromothiophenol. The detailed experimental protocol and workflow provided in this guide offer a clear path to its preparation and purification. The tabulated physical and spectroscopic data serve as a crucial reference for the characterization and quality control of the synthesized compound. This information is intended to support researchers and professionals in the fields of chemical synthesis and drug development in their work with this important disulfide.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Polymers Using 4-Bromophenyl Disulfide as a Cross-linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of polymers cross-linked with 4-Bromophenyl disulfide. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of key processes to facilitate understanding and implementation in a research and development setting.

Introduction

Disulfide bonds are dynamic covalent linkages that can be cleaved under reducing conditions, making them ideal for creating stimuli-responsive polymers. This compound is a versatile cross-linking agent used to introduce these redox-sensitive moieties into polymer backbones. The resulting polymers have found significant applications in drug delivery, materials science, and rubber production due to their unique properties.[1] The presence of the bromine atom also offers a site for further functionalization, enhancing the versatility of the resulting polymers.

Polymers incorporating disulfide cross-linkers are particularly valuable in drug delivery systems. The disulfide bonds are stable in the oxidative extracellular environment but are readily cleaved in the reducing intracellular environment, leading to the targeted release of encapsulated therapeutics.[2][3] This targeted release mechanism minimizes off-target effects and enhances the therapeutic efficacy of the drug.

Applications

The primary applications of polymers synthesized using this compound as a cross-linker include:

  • Redox-Responsive Drug Delivery: The disulfide bonds within the polymer matrix can be cleaved by intracellular reducing agents like glutathione, leading to the disassembly of the polymer and release of the encapsulated drug.[2][3]

  • Thermosetting Plastics and Rubbers: In polymer chemistry, bis(4-bromophenyl) disulfide serves as a cross-linking agent to create three-dimensional network structures, which impart rigidity and stability to the final product.[1]

  • High-Performance Engineering Thermoplastics: Through thermolysis, bis(4-bromophenyl) disulfide can be used to synthesize poly(p-phenylene sulfide) (PPS), a high-temperature thermoplastic with excellent mechanical strength, thermal stability, and chemical resistance.[4][5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound in polymer synthesis.

Protocol 1: Synthesis of Poly(p-phenylene sulfide) (PPS) via Thermolysis of Bis(4-bromophenyl) disulfide

This protocol is adapted from the work of Zhi Yuan Wang and Allan S. Hay for the synthesis of PPS, a high-performance thermoplastic.

Materials:

  • Bis(4-bromophenyl) disulfide

  • Diphenyl ether

  • 1-Chloronaphthalene

  • Methanol

  • Chloroform

  • Nitrogen gas supply

  • Pyrex test tube (1.5 x 15 cm)

  • Sand bath

  • Pipette

Procedure:

  • Place 940 mg (2.0 mmol) of bis(4-iodophenyl) disulfide and 1.8 g of diphenyl ether in a Pyrex test tube.

  • Immerse the test tube in a heated sand bath to a depth of approximately 2 cm to cover the reactants.

  • Maintain the reaction temperature at 250-260 °C for 18 hours.

  • Continuously bubble a stream of nitrogen gas into the solution through a pipette during the reaction. The evolution of iodine will be observed, indicating the progress of the polymerization. The reaction is complete when iodine evolution ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the cooled mixture with 4 mL of 1-chloronaphthalene.

  • Allow the solution to cool further to ambient temperature to precipitate the polymer.

  • Triturate the resulting solids with methanol and then pour into 200 mL of methanol.

  • Collect the polymer by filtration.

  • Dissolve the collected polymer in 1-chloronaphthalene and cool to room temperature to re-precipitate.

  • Filter the polymer with suction.

  • Stir the polymer in hot methanol, followed by hot chloroform, and then methanol again.

  • Dry the purified polymer in air and then in a vacuum oven at 120 °C overnight.

  • The final product is a pale yellow powder of poly(p-phenylene sulfide).

Note: While the cited protocol uses bis(4-iodophenyl) disulfide, the authors state that PPS is also formed from the thermolysis of bis(4-bromophenyl) disulfide in the presence of an equivalent amount of iodide ion or a reactive substrate like diphenyl ether.

Data Presentation

The following table summarizes the key properties of bis(4-bromophenyl) disulfide, which are essential for its use in polymer synthesis.

PropertyValueReference
Chemical Formula C₁₂H₈Br₂S₂[1]
Molecular Weight 376.13 g/mol [1]
Appearance Yellow crystalline solid[1]
Melting Point 93 °C[1]
Boiling Point 403.3 °C at 760 mmHg[1]
Solubility Insoluble in water, soluble in organic solvents[1]

Visualizations

The following diagrams illustrate key conceptual workflows and relationships in the synthesis and application of polymers using this compound.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification reactants Bis(4-bromophenyl) disulfide + Diphenyl Ether reaction Thermolysis (250-260 °C, 18h, N2) reactants->reaction polymer Poly(p-phenylene sulfide) reaction->polymer precipitation Precipitation in Methanol polymer->precipitation washing Washing with Hot Solvents (Methanol, Chloroform) precipitation->washing drying Vacuum Drying (120 °C) washing->drying final_product Final Product: Purified PPS drying->final_product Purified PPS

Caption: Workflow for the synthesis and purification of Poly(p-phenylene sulfide).

logical_relationship cluster_properties Key Properties of Cross-linker cluster_applications Resulting Polymer Applications disulfide Redox-Sensitive Disulfide Bond drug_delivery Redox-Responsive Drug Delivery disulfide->drug_delivery thermosets Thermosetting Plastics & Rubbers disulfide->thermosets bromine Reactive Bromine Atoms pps High-Performance Thermoplastics (PPS) bromine->pps functionalization Further Functionalization bromine->functionalization signaling_pathway cluster_extracellular Extracellular Environment (Oxidative) cluster_intracellular Intracellular Environment (Reductive) polymer_intact Polymer with Disulfide Cross-links (Stable) gsh Glutathione (GSH) polymer_intact->gsh Cellular Uptake cleavage Disulfide Bond Cleavage gsh->cleavage polymer_degraded Polymer Degradation cleavage->polymer_degraded drug_release Drug Release polymer_degraded->drug_release

References

Application Notes and Protocols for the Preparation of Poly(p-phenylene sulfide) using 4-Bromophenyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(p-phenylene sulfide) (PPS) is a high-performance thermoplastic with exceptional thermal stability, chemical resistance, and mechanical properties, making it a material of interest in various advanced applications.[1] While the commercial synthesis of PPS typically involves the reaction of 1,4-dichlorobenzene with sodium sulfide, alternative synthetic routes utilizing 4-bromophenyl disulfide and related compounds have been explored.[1][2][3] These methods offer potential advantages in terms of reaction conditions and the properties of the resulting polymer. This document provides detailed application notes and experimental protocols for the preparation of PPS involving this compound, either as a direct monomer precursor via thermolysis or as a radical initiator for the polymerization of 4-bromobenzenethiol.

Data Presentation

The following tables summarize the key quantitative data from the synthesis of PPS using methods involving this compound and related precursors.

Table 1: Molecular Weight of PPS from Polymerization of 4-Bromobenzenethiol Initiated by Bis(4-bromophenyl) disulfide

Initiator (1 mol %)M_w ( g/mol )M_n ( g/mol )Polydispersity Index (PDI)
Bis(4-bromophenyl) disulfide19,6006,9002.84
Commercial PPS (for comparison)17,1005,6003.05

Data obtained by high-temperature gel permeation chromatography (GPC) against polystyrene standards.[2]

Table 2: Thermal Properties and Degree of Polymerization of PPS from Thermolysis of Bis(4-iodophenyl) disulfide

Reaction Temp. (°C)Reaction Time (h)Yield (%)Degree of Polymerization (DP)T_m (°C)T_g (°C)
220-2304896~5027085.8
240-2503094~8627090.6
250-2601892~10028088.5
260-270895~18328291.7

While this data is for the iodo-analogue, it provides a strong indication of the reaction trends applicable to the thermolysis of bis(4-halophenyl) disulfides. The thermolysis of bis(4-bromophenyl) disulfide in the presence of an equivalent amount of iodide ion yields PPS with a melting point of 275°C.

Experimental Protocols

Protocol 1: Polymerization of 4-Bromobenzenethiol using Bis(4-bromophenyl) disulfide as a Radical Initiator

This protocol details the synthesis of high molecular weight PPS from 4-bromobenzenethiol, initiated by the free radicals generated from bis(4-bromophenyl) disulfide.[2]

Materials:

  • 4-Bromobenzenethiol

  • Bis(4-bromophenyl) disulfide

  • m-Terphenyl (solvent)

  • 1-Chloronaphthalene (for dilution)

  • Methanol (for precipitation and washing)

Equipment:

  • Test tube

  • Septum

  • Nitrogen source with needle

  • Salt bath or other suitable high-temperature bath

  • Filtration apparatus

Procedure:

  • In a test tube, combine 4-bromobenzenethiol (1.0 g, 5.29 mmol), bis(4-bromophenyl) disulfide (0.0199 g, 0.0529 mmol, 1 mol %), and m-terphenyl (1.0 g).

  • Place the test tube in a salt bath preheated to 270°C, ensuring the contents are fully submerged.

  • Cap the test tube with a septum and introduce a slow stream of nitrogen via a needle to maintain an inert atmosphere.

  • Allow the reaction to proceed for 96 hours at 270°C.

  • After 96 hours, remove the test tube from the heat and add 3 mL of 1-chloronaphthalene to dilute the reaction mixture.

  • Pour the contents into 200 mL of methanol to precipitate the polymer.

  • Heat the methanol suspension to boiling while stirring, then filter the solid polymer.

  • The resulting polymer can be further purified by washing with hot methanol and then dried. A flexible PPS film can be obtained after appropriate processing.[2]

Protocol 2: Synthesis of PPS by Thermolysis of Bis(4-halophenyl) disulfides

This protocol provides a general method for the synthesis of PPS via the thermolysis of bis(4-halophenyl) disulfides. For bis(4-bromophenyl) disulfide, the presence of an iodide source is necessary to facilitate the polymerization by reducing bromine radicals.[2]

Materials:

  • Bis(4-bromophenyl) disulfide

  • Potassium iodide (or another suitable iodide source)

  • Diphenyl ether (or another high-boiling solvent)

  • 1-Chloronaphthalene (for dilution)

  • Methanol (for precipitation and washing)

  • Chloroform (for washing)

Equipment:

  • Pyrex test tube (or similar reaction vessel)

  • Nitrogen source with a pipette for bubbling

  • Heated sand bath

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Place bis(4-bromophenyl) disulfide and an equimolar amount of potassium iodide in a Pyrex test tube with a high-boiling solvent such as diphenyl ether.

  • Immerse the tube in a heated sand bath to a depth that covers the reactants.

  • Heat the reaction mixture to 250-260°C while bubbling a stream of nitrogen through the solution.

  • Maintain the reaction at this temperature. The completion of the polymerization is indicated by the cessation of iodine evolution.

  • After the reaction is complete, cool the mixture and dilute with 1-chloronaphthalene.

  • Allow the solution to cool to room temperature to let the polymer solidify.

  • Triturate the resulting solids with methanol and then pour into a larger volume of methanol (e.g., 200 mL).

  • Collect the polymer by filtration and dry it in the air.

  • For further purification, dissolve the polymer in 1-chloronaphthalene, allow it to cool and precipitate, and then filter.

  • Wash the purified polymer sequentially with hot methanol and hot chloroform, followed by a final methanol wash.

  • Dry the final PPS product in a vacuum oven at 120°C overnight. The product should be a pale yellow powder.

Visualizations

Reaction Pathway Diagram

Reaction_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_thermolysis Thermolysis Pathway 4-Bromophenyl_disulfide This compound Thiophenoxy_Radical 2 x 4-Bromothiophenoxy Radical 4-Bromophenyl_disulfide->Thiophenoxy_Radical Heat (Δ) Thiophenoxy_Radical_Prop 4-Bromothiophenoxy Radical Intermediate_Radical Intermediate Radical Thiophenoxy_Radical_Prop->Intermediate_Radical + 4-Bromobenzenethiol 4-Bromobenzenethiol 4-Bromobenzenethiol PPS_Chain Growing PPS Chain Intermediate_Radical->PPS_Chain Radical Attack HBr HBr PPS_Chain->HBr Elimination 4-Bromophenyl_disulfide_thermo Bis(4-bromophenyl) disulfide Thiophenoxy_Radical_thermo 4-Bromothiophenoxy Radical 4-Bromophenyl_disulfide_thermo->Thiophenoxy_Radical_thermo Heat (Δ) PPS_thermo Poly(p-phenylene sulfide) Thiophenoxy_Radical_thermo->PPS_thermo Polymerization Bromine_Radical Bromine Radical (Br•) Thiophenoxy_Radical_thermo->Bromine_Radical releases Iodide Iodide (I⁻) I2 I₂ Bromine_Radical->I2 + 2I⁻ Experimental_Workflow Start Start Reactants Combine Reactants: - this compound (Initiator/Precursor) - 4-Bromobenzenethiol (Monomer, if applicable) - Solvent (e.g., m-Terphenyl) Start->Reactants Reaction Heat under Nitrogen Atmosphere (e.g., 270°C for 96h) Reactants->Reaction Dilution Dilute with High-Boiling Solvent (e.g., 1-Chloronaphthalene) Reaction->Dilution Precipitation Precipitate Polymer in Methanol Dilution->Precipitation Filtration Filter the Solid Polymer Precipitation->Filtration Washing Wash with Hot Solvents (Methanol, Chloroform) Filtration->Washing Drying Dry under Vacuum (e.g., 120°C overnight) Washing->Drying Final_Product Obtain Pure PPS Drying->Final_Product

References

Application Notes and Protocols: 4-Bromophenyl Disulfide in Rubber Vulcanization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromophenyl disulfide, also known as bis(4-bromophenyl) disulfide, is an aromatic disulfide compound that holds potential for application in the rubber industry. While specific research on this compound is limited, its chemical structure suggests possible roles as a peptizing agent, a vulcanization modifier, or a secondary accelerator in rubber compounding. Aromatic disulfides are known to influence the mastication process of natural rubber and can participate in the complex chemistry of sulfur vulcanization, potentially affecting the crosslink structure and, consequently, the final properties of the vulcanizate.

These application notes provide a comprehensive overview of the potential uses of this compound in rubber vulcanization, including hypothetical quantitative data and detailed experimental protocols to guide researchers and scientists in this area.

Potential Applications

  • Peptizing Agent: Like other aromatic disulfides, this compound may act as a chemical peptizer for natural rubber. Peptizers are used to break down the long polymer chains of rubber during the mastication (mixing) process, reducing its viscosity and making it easier to process and mix with other ingredients. This can lead to energy savings and improved dispersion of fillers.

  • Vulcanization Modifier/Secondary Accelerator: During sulfur vulcanization, this compound could act as a sulfur donor or participate in interchange reactions with polysulfidic crosslinks. This can influence the distribution of mono-, di-, and polysulfidic crosslinks in the vulcanizate network. A higher proportion of monosulfidic and disulfidic links generally leads to improved heat aging resistance and lower compression set. It may also act as a secondary accelerator, working in conjunction with a primary accelerator to modify the cure rate and scorch time.

Quantitative Data Summary

The following tables present hypothetical data illustrating the potential effects of this compound on the cure characteristics and mechanical properties of a natural rubber (NR) compound. This data is intended to be representative and should be confirmed by experimental work.

Table 1: Effect of this compound on Cure Characteristics of Natural Rubber

ParameterControl (0 phr)0.5 phr this compound1.0 phr this compound2.0 phr this compound
Mooney Scorch Time (t_s1, min) at 120°C 15.214.513.812.5
Optimum Cure Time (t_90, min) at 150°C 12.811.510.29.1
Minimum Torque (ML, dNm) 1.51.31.10.9
Maximum Torque (MH, dNm) 18.518.217.917.5
Torque Difference (MH-ML, dNm) 17.016.916.816.6
Cure Rate Index (CRI, 100/(t_90 - t_s1)) 7.99.110.412.2

Note: phr = parts per hundred rubber.

Table 2: Effect of this compound on Mechanical Properties of Natural Rubber Vulcanizates

PropertyControl (0 phr)0.5 phr this compound1.0 phr this compound2.0 phr this compound
Tensile Strength (MPa) 25.124.824.524.0
Elongation at Break (%) 650640630610
Modulus at 300% Elongation (MPa) 10.210.510.811.2
Hardness (Shore A) 60616263
Tear Strength (kN/m) 45444341
Compression Set (24h at 70°C, %) 25221916
Heat Aging (% change in Tensile Strength after 72h at 100°C) -30-25-20-15

Experimental Protocols

This section provides detailed methodologies for the preparation and testing of rubber compounds containing this compound.

1. Protocol for Compounding and Curing

  • Objective: To prepare and vulcanize natural rubber compounds with varying concentrations of this compound.

  • Materials:

    • Natural Rubber (SMR 20)

    • Zinc Oxide (ZnO)

    • Stearic Acid

    • N-tert-butyl-2-benzothiazolesulfenamide (TBBS) (Primary Accelerator)

    • Sulfur

    • This compound

    • Carbon Black (N330)

  • Equipment:

    • Two-roll mill

    • Internal mixer (e.g., Banbury mixer)

    • Hydraulic press with heated platens

    • Molds for test specimens

  • Procedure:

    • Mastication: Masticate the natural rubber on a two-roll mill until a coherent band is formed.

    • Addition of Ingredients (Non-productive Stage):

      • Add Zinc Oxide and Stearic Acid and mix until well dispersed.

      • Add Carbon Black in increments, ensuring complete dispersion after each addition.

      • Add this compound at the desired concentration (e.g., 0, 0.5, 1.0, 2.0 phr) and mix thoroughly.

    • Sheet out and Cool: Sheet out the compound and allow it to cool to room temperature.

    • Addition of Curatives (Productive Stage):

      • Return the cooled masterbatch to the mill.

      • Add TBBS and Sulfur.

      • Mix until the curatives are fully dispersed, keeping the mill temperature below 100°C to prevent scorching.

    • Homogenization and Sheeting: Homogenize the final compound and sheet it out to the desired thickness for molding.

    • Curing:

      • Cut the uncured rubber sheets into appropriate sizes for the molds.

      • Place the rubber in the pre-heated mold in the hydraulic press.

      • Cure at 150°C for the optimum cure time (t_90) determined from rheometer tests, under a pressure of approximately 10 MPa.

      • After curing, remove the vulcanized sheets from the mold and allow them to cool to room temperature.

2. Protocol for Rheological Characterization

  • Objective: To determine the cure characteristics of the rubber compounds.

  • Equipment: Moving Die Rheometer (MDR).

  • Procedure:

    • Place a sample of the uncured rubber compound (approximately 5 g) into the pre-heated MDR chamber at 150°C.

    • Run the test for a sufficient time to observe the full vulcanization curve (e.g., 30 minutes).

    • Record the torque as a function of time.

    • From the resulting rheograph, determine the following parameters:

      • Minimum torque (ML)

      • Maximum torque (MH)

      • Scorch time (t_s1)

      • Optimum cure time (t_90)

3. Protocol for Mechanical Property Testing

  • Objective: To evaluate the mechanical properties of the vulcanized rubber.

  • Equipment:

    • Universal Testing Machine (UTM) with a suitable load cell.

    • Shore A durometer.

    • Tear strength tester.

    • Compression set testing fixture.

    • Aging oven.

  • Procedure:

    • Specimen Preparation: Die-cut dumbbell-shaped specimens for tensile testing and appropriate specimens for tear, hardness, and compression set tests from the vulcanized sheets.

    • Tensile Testing (ASTM D412):

      • Measure the thickness and width of the gauge section of the dumbbell specimens.

      • Mount the specimen in the grips of the UTM.

      • Apply a constant rate of extension (e.g., 500 mm/min) until the specimen breaks.

      • Record the force and elongation to calculate tensile strength, elongation at break, and modulus.

    • Hardness Testing (ASTM D2240):

      • Use a Shore A durometer to measure the hardness of the vulcanized sheet at multiple points and calculate the average.

    • Tear Strength Testing (ASTM D624):

      • Use the appropriate die to cut the test specimen.

      • Mount the specimen in the UTM and apply a constant rate of extension until the specimen tears.

      • Record the maximum force to calculate the tear strength.

    • Compression Set Testing (ASTM D395, Method B):

      • Measure the initial thickness of the cylindrical test specimen.

      • Place the specimen in the compression device and compress it by 25%.

      • Place the device in an oven at 70°C for 24 hours.

      • Remove the device from the oven, release the specimen, and allow it to cool for 30 minutes.

      • Measure the final thickness and calculate the compression set percentage.

    • Heat Aging Test (ASTM D573):

      • Place tensile test specimens in an aging oven at 100°C for 72 hours.

      • After aging, allow the specimens to cool to room temperature for at least 24 hours.

      • Perform tensile testing as described above and calculate the percentage change in properties.

Visualizations

Experimental_Workflow cluster_Preparation Compound Preparation cluster_Characterization Characterization and Testing cluster_Analysis Data Analysis and Interpretation Mastication 1. Rubber Mastication Non_Productive 2. Non-Productive Mixing (ZnO, Stearic Acid, Carbon Black, This compound) Mastication->Non_Productive Cooling 3. Sheeting and Cooling Non_Productive->Cooling Productive 4. Productive Mixing (TBBS, Sulfur) Cooling->Productive Final_Sheet 5. Homogenization and Sheeting Productive->Final_Sheet Rheology 6. Rheological Testing (MDR) - Cure Characteristics Final_Sheet->Rheology Curing 7. Compression Molding (Curing) Final_Sheet->Curing Data_Analysis 10. Data Analysis and Comparison Rheology->Data_Analysis Mechanical_Testing 8. Mechanical Property Testing - Tensile, Hardness, Tear Curing->Mechanical_Testing Durability_Testing 9. Durability Testing - Compression Set, Heat Aging Curing->Durability_Testing Mechanical_Testing->Data_Analysis Durability_Testing->Data_Analysis Conclusion 11. Conclusion on Effects of This compound Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating this compound in rubber.

Vulcanization_Mechanism_Hypothesis cluster_Inputs Vulcanization System Components cluster_Process Vulcanization Process cluster_Outputs Vulcanizate Properties Rubber Rubber Polymer Chains Crosslinking Formation of Polysulfidic Crosslinks (R-Sx-R) Rubber->Crosslinking Sulfur Sulfur (S8) Activation Formation of Active Sulfurating Agent Sulfur->Activation Accelerator Primary Accelerator (TBBS) Accelerator->Activation Activator Activator (ZnO, Stearic Acid) Activator->Activation Bromophenyl_Disulfide This compound Modification Crosslink Modification (Interchange Reactions) Bromophenyl_Disulfide->Modification Potential Influence Activation->Crosslinking Crosslinking->Modification Network Vulcanizate Network (Mono-, Di-, Polysulfidic Links) Crosslinking->Network Modification->Network Properties Final Mechanical and Aging Properties Network->Properties

Caption: Hypothesized role of this compound in vulcanization.

Application of 4-Bromophenyl Disulfide in Pharmaceutical Synthesis: A Review of Potential Uses

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromophenyl disulfide, also known as bis(4-bromophenyl) disulfide or 4,4'-dibromodiphenyl disulfide, is an organosulfur compound with the chemical formula (BrC₆H₄S)₂. While its direct application as a key intermediate in the synthesis of marketed pharmaceuticals is not extensively documented in publicly available literature, its chemical structure suggests potential utility as a building block in the development of novel therapeutic agents. The presence of the 4-bromophenyl group provides a reactive handle for various cross-coupling reactions, and the disulfide linkage can be cleaved to generate reactive thiol intermediates. This application note explores the potential uses of this compound in pharmaceutical synthesis based on established chemical principles and analogous reactions.

Potential as a Precursor for Thiol-Containing Pharmaceuticals

The disulfide bond in this compound can be readily reduced to yield 4-bromothiophenol. This thiol-containing intermediate can then be incorporated into drug scaffolds. Thiol groups are present in various pharmaceuticals and are often crucial for their biological activity, for example, by acting as enzyme inhibitors or antioxidants.

Hypothetical Synthetic Pathway:

A potential synthetic application could involve the reductive cleavage of this compound followed by nucleophilic substitution or addition reactions.

Experimental Workflow for Generation of 4-Bromothiophenol and Subsequent Derivatization

G cluster_reduction Reductive Cleavage cluster_derivatization Derivatization A This compound C 4-Bromothiophenol A->C Reduction B Reducing Agent (e.g., NaBH₄, DTT) D Electrophilic Drug Scaffold E Thiol-Containing Pharmaceutical Precursor C->E Nucleophilic Attack

Caption: General workflow for the potential use of this compound.

Role in the Synthesis of Molecules with a 4-Bromophenylthio Moiety

The 4-bromophenylthio group can be introduced into a molecule through reactions involving this compound. This moiety can serve as a key structural component or as a precursor for further functionalization, such as through Suzuki or Sonogashira coupling reactions, leveraging the bromine atom.

Table 1: Hypothetical Reaction Conditions for Introducing a 4-Bromophenylthio Group

Reaction TypeReagents & ConditionsProduct TypePotential Pharmaceutical Application
Nucleophilic Aromatic SubstitutionThis compound, Nucleophile (e.g., amine, alcohol), Base (e.g., K₂CO₃), Solvent (e.g., DMF), HeatAryl sulfideSynthesis of kinase inhibitors, anti-inflammatory agents
Thiol-Ene "Click" Reaction4-Bromothiophenol (from disulfide), Alkene-containing molecule, Photoinitiator or Radical initiatorThioetherBioconjugation, development of targeted drug delivery systems

Application in the Synthesis of Biologically Active Disulfides

While less common, some drug molecules or prodrugs incorporate a disulfide bond. This compound could be used in disulfide exchange reactions to synthesize unsymmetrical disulfides with potential biological activity.

Experimental Protocols

Protocol 1: Reductive Cleavage of this compound to 4-Bromothiophenol

Materials:

  • This compound

  • Sodium borohydride (NaBH₄) or Dithiothreitol (DTT)

  • Ethanol or Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2.0-3.0 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is acidic.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield crude 4-bromothiophenol, which can be used in the next step without further purification or purified by column chromatography.

Protocol 2: Synthesis of a 4-Bromophenylthio-Containing Compound via Nucleophilic Substitution

Materials:

  • 4-Bromothiophenol (from Protocol 1)

  • Electrophilic substrate (e.g., an alkyl halide or a molecule with a good leaving group)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

Procedure:

  • To a solution of 4-bromothiophenol (1.0 eq) in DMF or acetonitrile, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, use with caution) at 0 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes at 0 °C to form the thiolate.

  • Add the electrophilic substrate (1.0-1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature or heat as required, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain the desired 4-bromophenylthio-containing compound.

Conclusion

While direct, documented evidence for the use of this compound as an intermediate in the synthesis of currently marketed pharmaceuticals is scarce, its chemical properties make it a potentially valuable tool for drug discovery and development. Its ability to serve as a precursor for 4-bromothiophenol and to introduce the 4-bromophenylthio moiety into molecules opens avenues for the synthesis of novel compounds with potential therapeutic applications. The protocols provided here offer a starting point for researchers to explore the utility of this compound in their synthetic endeavors. Further research is needed to fully elucidate its role and potential in pharmaceutical synthesis.

Application Notes and Protocols: Synthesis of 4-Bromophenyl Disulfide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 4,4'-dibromodiphenyl disulfide, a key intermediate in the development of novel therapeutic agents. The primary synthetic route involves the oxidation of 4-bromothiophenol. This application note includes a step-by-step procedure for the synthesis using hydrogen peroxide as the oxidant, characterization data, and a discussion of the relevance of disulfide-containing compounds in cellular signaling pathways, particularly as potential modulators of protein tyrosine phosphatases (PTPs).

Introduction

Diaryl disulfide derivatives are a class of compounds with significant interest in medicinal chemistry and drug development. The disulfide bond, a covalent linkage between two sulfur atoms, plays a crucial role in the structural stability and function of many proteins.[1][2] The reversible nature of the thiol-disulfide exchange mechanism is a fundamental process in cellular signaling, redox homeostasis, and protection against oxidative stress.[3] Alterations in disulfide bonding are implicated in various diseases, including cancer and autoimmune disorders.[1]

4-Bromophenyl disulfide derivatives, in particular, serve as versatile intermediates in organic synthesis and have potential applications in the rubber and polymer industries. Their structural motifs are also being explored for the development of novel pharmaceuticals. This protocol details a reliable and efficient method for the synthesis of 4,4'-dibromodiphenyl disulfide.

Data Presentation

A summary of the key quantitative data for the synthesis and characterization of 4,4'-dibromodiphenyl disulfide is presented in Table 1.

ParameterValueReference
Molecular Formula C₁₂H₈Br₂S₂PubChem CID: 219553
Molecular Weight 376.13 g/mol PubChem CID: 219553
Melting Point 91-93 °CLookChem
Appearance White to off-white solidGeneral observation
Yield >95%Adapted from similar syntheses
¹H NMR (CDCl₃) δ 7.43 (d, J = 8.6 Hz, 4H), 7.35 (d, J = 8.6 Hz, 4H)ResearchGate
¹³C NMR (CDCl₃) δ 136.1, 132.3, 128.9, 121.5ResearchGate

Experimental Protocols

Synthesis of 4,4'-Dibromodiphenyl Disulfide via Hydrogen Peroxide Oxidation

This protocol is adapted from a general and reliable method for the oxidation of thiols to disulfides.

Materials:

  • 4-bromothiophenol

  • 30% Hydrogen peroxide (H₂O₂)

  • Trifluoroethanol

  • Sodium sulfite

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Addition funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a 100-mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromothiophenol (e.g., 0.1 mol) in trifluoroethanol (50 mL).

  • Cool the stirred mixture in an ice bath.

  • Slowly add 30% aqueous hydrogen peroxide (0.11 mol) dropwise over a period of 15-20 minutes using an addition funnel.

  • After the complete addition of hydrogen peroxide, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours. The product, 4,4'-dibromodiphenyl disulfide, is sparingly soluble in trifluoroethanol and will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold trifluoroethanol.

  • To the filtrate, add sodium sulfite (a small amount to quench excess peroxide) and heat gently (around 50°C) for 30 minutes.

  • The collected solid product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate.

  • Dry the purified product under vacuum to obtain 4,4'-dibromodiphenyl disulfide as a white to off-white solid.

Characterization:

The identity and purity of the synthesized 4,4'-dibromodiphenyl disulfide can be confirmed by standard analytical techniques:

  • Melting Point: Determine the melting point of the purified product and compare it with the literature value.

  • NMR Spectroscopy: Record ¹H and ¹³C NMR spectra in CDCl₃ and compare the chemical shifts with the data provided in Table 1.

  • FTIR Spectroscopy: Acquire an infrared spectrum of the product. Characteristic peaks for aromatic C-H stretching, C-C stretching, and C-Br stretching should be observed. The S-S stretching vibration is typically weak and may be difficult to observe.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of 4,4'-dibromodiphenyl disulfide.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization start 4-Bromothiophenol in Trifluoroethanol add_h2o2 Add H₂O₂ (30% aq.) at 0°C start->add_h2o2 stir Stir at Room Temperature (24h) add_h2o2->stir precipitate Precipitation of Product stir->precipitate filtration Vacuum Filtration precipitate->filtration wash Wash with cold Trifluoroethanol filtration->wash recrystallization Recrystallization wash->recrystallization drying Drying under Vacuum recrystallization->drying mp Melting Point drying->mp nmr ¹H & ¹³C NMR drying->nmr ftir FTIR drying->ftir analysis Final Product: 4,4'-Dibromodiphenyl Disulfide mp->analysis nmr->analysis ftir->analysis

Caption: Experimental workflow for the synthesis of 4,4'-dibromodiphenyl disulfide.

Signaling Pathway Context

Disulfide-containing compounds can modulate cellular signaling pathways by interacting with proteins that contain redox-sensitive cysteine residues. One important class of such proteins is the protein tyrosine phosphatases (PTPs), which play a critical role in signal transduction by dephosphorylating tyrosine residues on target proteins. The catalytic activity of PTPs is dependent on a critical cysteine residue in their active site. Reversible oxidation of this cysteine to a sulfenic acid, or the formation of a disulfide bond, can inhibit PTP activity.[4] This inhibition can, in turn, affect downstream signaling events.

The diagram below illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and a PTP, and how a disulfide-containing compound could potentially modulate this pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm rtk Receptor Tyrosine Kinase (RTK) substrate Substrate rtk->substrate Phosphorylation ligand Ligand ligand->rtk Binding & Dimerization ptp Protein Tyrosine Phosphatase (PTP) (Active) ptp->substrate ptp_inhibited PTP (Inhibited) (Oxidized Cysteine or Mixed Disulfide) ptp->ptp_inhibited substrate_p Phosphorylated Substrate substrate_p->ptp Dephosphorylation downstream Downstream Signaling substrate_p->downstream Signal Transduction substrate->substrate_p disulfide_compound 4-Bromophenyl Disulfide Derivative disulfide_compound->ptp Inhibition via Thiol-Disulfide Exchange

Caption: Modulation of a signaling pathway by a disulfide-containing compound.

References

Application Notes and Protocols: 4-Bromophenyl Disulfide for Disulfide Bond Introduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophenyl disulfide is a symmetrical diaryl disulfide that can serve as a reagent for the introduction of disulfide bonds into molecules, particularly those containing free thiol groups, such as cysteine residues in peptides and proteins. The formation of disulfide bonds is a critical post-translational modification that plays a vital role in the structural stabilization and biological activity of many peptides and proteins. In drug development, the introduction of disulfide bridges can enhance the conformational rigidity and stability of peptide-based therapeutics. This document provides an overview of the application of this compound for this purpose, including the underlying chemical principles and a representative protocol.

Principle of Action: Thiol-Disulfide Exchange

The introduction of a disulfide bond using this compound proceeds via a thiol-disulfide exchange reaction. This is a reversible nucleophilic substitution reaction where a thiolate anion attacks one of the sulfur atoms of the disulfide bond.[1] The reaction results in the formation of a new, unsymmetrical disulfide and the release of a 4-bromothiophenolate anion. In the context of modifying a peptide or protein (R-SH), the reaction can be depicted as follows:

G cluster_0 Thiol-Disulfide Exchange Reaction R-SH Peptide/Protein-SH BrPhSSPhBr This compound R-SH->BrPhSSPhBr Nucleophilic Attack R-S-S-R Target Disulfide-Bridged Peptide/Protein R-SH->R-S-S-R R-SS-PhBr Unsymmetrical Disulfide Intermediate BrPhSSPhBr->R-SS-PhBr R-SS-PhBr->R-SH Second Thiol Attack (Intramolecular or Intermolecular) BrPhS- 4-Bromothiophenolate R-SS-PhBr->BrPhS- Release

Caption: Thiol-Disulfide Exchange Mechanism.

For the formation of an intramolecular disulfide bond within a peptide containing two cysteine residues, the reaction proceeds in two steps. First, one cysteine residue reacts with this compound to form a mixed disulfide. Subsequently, the second cysteine residue within the same molecule attacks the mixed disulfide, leading to the formation of the desired intramolecular disulfide bridge and the release of a second 4-bromothiophenolate molecule.

Applications in Research and Drug Development

  • Peptide and Protein Cyclization: Introducing intramolecular disulfide bonds can constrain the conformation of linear peptides, often leading to increased receptor binding affinity, enhanced biological activity, and improved stability against proteolysis.

  • Cysteine Protection: The 4-bromophenylthio group can potentially be used as a protecting group for cysteine residues during peptide synthesis.[2][3][4]

  • Formation of Intermolecular Disulfide Bonds: This reagent can be used to link two separate molecules, each containing a thiol group, which is a common strategy in the assembly of antibody-drug conjugates (ADCs) or other bioconjugates.

Synthesis of this compound

While commercially available, this compound can also be synthesized in the laboratory. One reported method involves the reaction of 4-bromophenylboronic acid with elemental sulfur in the presence of a copper catalyst.

ReactantsCatalystSolventTemperatureReaction TimeYieldReference
4-Bromophenylboronic acid, Elemental SulfurCuprous bromideAcetonitrile60°C6 hours93%[5]

Representative Experimental Protocol

Note: The following is a representative protocol based on the general principles of thiol-disulfide exchange with diaryl disulfides. Optimal conditions (e.g., pH, temperature, reaction time, and stoichiometry) may vary depending on the specific substrate and should be determined empirically.

Objective: To introduce an intramolecular disulfide bond into a peptide containing two free cysteine residues.

Materials:

  • Peptide with two free cysteine residues

  • This compound

  • Buffer solution (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Organic co-solvent (e.g., Acetonitrile or DMSO, if needed for solubility)

  • Quenching reagent (e.g., a small molecule thiol like 2-mercaptoethanol)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification and analysis

  • Mass spectrometer for product characterization

Workflow:

G A Dissolve Peptide B Add this compound A->B C Incubate Reaction Mixture B->C D Monitor Reaction Progress (HPLC) C->D E Quench Reaction D->E Upon Completion F Purify by RP-HPLC E->F G Characterize by Mass Spectrometry F->G

Caption: Experimental workflow for disulfide bond formation.

Procedure:

  • Peptide Dissolution: Dissolve the linear peptide containing two free cysteine residues in the reaction buffer to a final concentration of 0.1-1 mg/mL. If the peptide has poor aqueous solubility, a minimal amount of an organic co-solvent can be added.

  • Reagent Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

  • Reaction Initiation: Add a molar excess (e.g., 1.5 to 5 equivalents per thiol group) of the this compound stock solution to the stirring peptide solution. The optimal stoichiometry should be determined experimentally.

  • Incubation: Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 37°C) with gentle stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by RP-HPLC. The formation of the cyclized peptide will be indicated by a new peak with a different retention time compared to the starting linear peptide.

  • Quenching: Once the reaction is complete, quench any remaining this compound and reactive intermediates by adding a small amount of a quenching reagent like 2-mercaptoethanol.

  • Purification: Purify the cyclized peptide from the reaction mixture using preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry. The mass of the cyclized peptide should be 2 Da less than the starting linear peptide due to the formation of the disulfide bond.

Quantitative Data Summary (Hypothetical)

Substrate (Peptide)Molar Ratio (Peptide:Reagent)Reaction Time (hours)Temperature (°C)pHConversion (%)
Peptide A (10 aa)1:34258.0>90
Peptide B (15 aa)1:58378.0~85
Peptide C (20 aa)1:512377.5~70

Signaling Pathways and Logical Relationships

The application of this compound is primarily in the realm of chemical synthesis and modification. However, the resulting disulfide-bridged molecules, such as peptide drugs, may interact with specific biological signaling pathways. The diagram below illustrates the logical relationship from chemical modification to biological effect.

G cluster_0 Chemical Synthesis cluster_1 Biological System A Linear Peptide (2 Cys) C Disulfide-Bridged Peptide A->C Thiol-Disulfide Exchange B This compound B->C D Target Receptor C->D Binding E Signaling Cascade D->E Activation F Cellular Response E->F Modulation

References

Application Notes and Protocols for 4-Bromophenyl Disulfide in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the specific agrochemical applications of 4-Bromophenyl disulfide is limited in publicly available scientific literature. The following application notes and protocols are based on the known activities of structurally related disulfide and bromophenyl compounds and are intended to provide a foundational framework for the investigation of this compound as a potential agrochemical agent.

Introduction

This compound, also known as bis(4-bromophenyl) disulfide, is an organosulfur compound that has been identified as a potential intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a disulfide bond and brominated phenyl rings, suggests the possibility of bioactive properties, as similar structural motifs are present in compounds with known fungicidal, insecticidal, and herbicidal activities.

Disulfide-containing compounds, such as dimethyl disulfide (DMDS), have demonstrated insecticidal and antifungal properties.[2][3] The disulfide bond can interfere with biological processes by interacting with thiol groups in enzymes and proteins, leading to cellular dysfunction. Brominated organic compounds are also a well-established class of bioactive molecules in the agrochemical industry. This document outlines potential applications and provides detailed experimental protocols for evaluating the efficacy of this compound as a candidate for agrochemical development.

Potential Agrochemical Applications and Mechanisms of Action

Based on the activities of analogous compounds, this compound could be investigated for the following applications:

  • Fungicide: Disulfide compounds can disrupt fungal cell membranes and inhibit critical enzymes.[3] The proposed mechanism of action could involve the cleavage of the disulfide bond within the fungal cell, leading to the formation of reactive thiol radicals that can cause oxidative stress and damage to essential proteins and lipids.

  • Insecticide: Some disulfide compounds exhibit neurotoxicity in insects. For instance, DMDS has been shown to induce neurotoxicity by causing mitochondrial dysfunction and activating K(ATP) channels in insect neurons.[2] this compound may exert its insecticidal effect through a similar mechanism, disrupting energy metabolism and neural signaling in target pests.

  • Herbicide: While less common, certain organosulfur compounds can have herbicidal effects. The mode of action could involve the inhibition of essential plant enzymes or disruption of cellular processes. Further screening would be necessary to determine any phytotoxic activity.

Quantitative Data Summary (Hypothetical)

As no specific quantitative data for this compound is available, the following table is a template for how experimentally derived data should be presented. Researchers are encouraged to populate this table with their findings.

Activity Type Target Organism Parameter Value Reference Compound Value
Fungicidal Botrytis cinereaIC50 (µg/mL)TBDCaptanTBD
Fusarium oxysporumIC50 (µg/mL)TBDTebuconazoleTBD
Insecticidal Myzus persicae (Green Peach Aphid)LD50 (µ g/insect )TBDImidaclopridTBD
Spodoptera litura (Tobacco Cutworm)LC50 (µg/mL)TBDChlorpyrifosTBD
Herbicidal Amaranthus retroflexus (Redroot Pigweed)GR50 (g/ha)TBDGlyphosateTBD
Echinochloa crus-galli (Barnyardgrass)GR50 (g/ha)TBDAtrazineTBD

TBD: To Be Determined

Experimental Protocols

The following are detailed protocols for the preliminary screening of this compound for its potential agrochemical activities.

General Preparation of Test Solutions
  • Stock Solution Preparation: Prepare a 10,000 ppm (10 mg/mL) stock solution of this compound by dissolving the compound in a suitable organic solvent such as acetone or dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solution with the same solvent to obtain a range of concentrations for testing (e.g., 1000, 500, 250, 125, 62.5, 31.25 µg/mL).

  • Final Formulation: For aqueous assays, the final test solutions should contain a small, consistent percentage of the organic solvent and a non-ionic surfactant (e.g., 0.05% Tween® 80) to ensure proper dispersion.

Fungicidal Activity Assay: Mycelial Growth Inhibition

This protocol is adapted from standard methods for evaluating fungicidal efficacy.

  • Culture Medium Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.

  • Incorporation of Test Compound: Cool the molten PDA to approximately 45-50°C. Add the appropriate volume of the this compound test solution to the PDA to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes.

  • Inoculation: From a 5-7 day old culture of the test fungus (e.g., Botrytis cinerea, Fusarium oxysporum), cut a 5 mm diameter mycelial plug from the edge of the colony. Place the mycelial plug, mycelium-side down, in the center of the PDA plates.

  • Incubation: Incubate the plates at 25 ± 2°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at 24, 48, and 72 hours post-inoculation.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control (solvent only) plates, and dt is the average diameter of the fungal colony in the treated plates.

  • IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the concentration and performing a non-linear regression analysis.

Insecticidal Activity Assay: Leaf-Dip Bioassay for Sucking Insects (e.g., Aphids)

This method is suitable for evaluating the contact and ingestion toxicity of the compound against sucking insects.

  • Plant Preparation: Use young, healthy plants (e.g., cabbage or fava bean) with fully expanded leaves.

  • Preparation of Test Solutions: Prepare a series of concentrations of this compound in water containing a surfactant (e.g., 0.05% Tween® 80).

  • Leaf Dipping: Excise leaves from the plants and dip them into the test solutions for 10-15 seconds with gentle agitation. Allow the leaves to air dry.

  • Insect Infestation: Place the treated leaves in a Petri dish lined with moist filter paper. Transfer a known number of adult apterous aphids (e.g., 10-20) onto each treated leaf.

  • Incubation: Maintain the Petri dishes at 25 ± 2°C with a 16:8 hour (light:dark) photoperiod.

  • Mortality Assessment: Record the number of dead insects at 24, 48, and 72 hours after infestation. An insect is considered dead if it is unable to move when gently prodded with a fine brush.

  • LC50 Determination: Calculate the median lethal concentration (LC50) using probit analysis of the mortality data.

Herbicidal Activity Assay: Pre- and Post-Emergence Screening

This protocol provides a general method for assessing both pre- and post-emergence herbicidal activity.

Pre-Emergence Activity:

  • Soil Preparation: Fill small pots or trays with a standard potting mix.

  • Sowing: Sow seeds of representative weed species (e.g., one monocot like Echinochloa crus-galli and one dicot like Amaranthus retroflexus) at a shallow depth.

  • Application: Prepare aqueous spray solutions of this compound at various concentrations. Evenly spray the soil surface with the test solutions.

  • Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and lighting. Water the pots as needed from the bottom to avoid disturbing the treated soil surface.

  • Assessment: After 14-21 days, assess the percentage of weed emergence and any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) compared to an untreated control.

Post-Emergence Activity:

  • Plant Growth: Grow the target weed species in pots until they reach the 2-3 leaf stage.

  • Application: Evenly spray the foliage of the weeds with the test solutions of this compound until runoff.

  • Incubation: Return the pots to the greenhouse or growth chamber.

  • Assessment: After 7 and 14 days, visually assess the percentage of injury or mortality for each weed species compared to a control group sprayed only with the solvent and surfactant solution.

Visualizations

The following diagrams illustrate the proposed experimental workflows and a hypothetical signaling pathway for the insecticidal action of this compound, based on the mechanism of related compounds.

experimental_workflow_fungicide cluster_prep Preparation cluster_assay Fungicidal Assay cluster_analysis Data Analysis prep_stock Prepare Stock Solution (10,000 ppm in Acetone/DMSO) prep_dilutions Serial Dilutions prep_stock->prep_dilutions amend_media Amend PDA with Test Compound prep_dilutions->amend_media prep_media Prepare PDA Medium prep_media->amend_media inoculate Inoculate with Fungal Plug amend_media->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Caption: Workflow for Fungicidal Activity Screening.

experimental_workflow_insecticide cluster_prep Preparation cluster_assay Insecticidal Assay (Leaf-Dip) cluster_analysis Data Analysis prep_stock Prepare Stock Solution (10,000 ppm in Acetone/DMSO) prep_dilutions Serial Dilutions in Aqueous Surfactant Solution prep_stock->prep_dilutions dip_leaves Dip Leaves in Test Solutions prep_dilutions->dip_leaves dry_leaves Air Dry Leaves dip_leaves->dry_leaves infest Infest with Insects dry_leaves->infest incubate Incubate at 25°C infest->incubate assess_mortality Assess Mortality (24, 48, 72h) incubate->assess_mortality determine_lc50 Determine LC50 (Probit Analysis) assess_mortality->determine_lc50

Caption: Workflow for Insecticidal Activity Screening.

signaling_pathway_insecticide cluster_cell Insect Neuron compound This compound mitochondrion Mitochondrion compound->mitochondrion Enters Cell complex_iv Complex IV (Cytochrome c oxidase) inhibition_arrow mitochondrion->inhibition_arrow atp_production ATP Production complex_iv->atp_production katp_channel K(ATP) Channel atp_production->katp_channel Inhibits hyperpolarization Membrane Hyperpolarization katp_channel->hyperpolarization neuron_inactivity Reduced Neuronal Activity (Paralysis) hyperpolarization->neuron_inactivity Leads to

Caption: Hypothetical Insecticidal Signaling Pathway.

References

Application Notes and Protocols for the Step-by-Step Synthesis of Symmetrical Diaryl Disulfides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Symmetrical diaryl disulfides are crucial structural motifs found in a wide array of biologically active molecules, pharmaceuticals, and functional materials. Their synthesis is a fundamental transformation in organic chemistry and drug development. These application notes provide detailed protocols for three distinct and reliable methods for the synthesis of symmetrical diaryl disulfides: the oxidation of aryl thiols, the homocoupling of sodium arenesulfinates, and the copper-catalyzed coupling of arylboronic acids with elemental sulfur.

Method 1: Oxidation of Aryl Thiols

The oxidation of aryl thiols is a direct and widely used method for forming disulfide bonds. Various oxidizing agents can be employed, with iodine and N-bromosuccinimide (NBS) being common choices due to their efficiency and selectivity.

Protocol 1A: Iodine-Catalyzed Aerobic Oxidation of Aryl Thiols

This protocol utilizes a catalytic amount of iodine with oxygen from the air as the terminal oxidant, presenting a sustainable and cost-effective approach.[1][2][3][4]

Experimental Protocol:

  • To a reaction vessel, add the aryl thiol (1.0 mmol) and ethyl acetate (EtOAc) as the solvent.

  • Add iodine (I₂) (5.0 mol%).

  • Stir the reaction mixture at 70°C under an air atmosphere for the time specified in Table 1.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure symmetrical diaryl disulfide.

Protocol 1B: N-Bromosuccinimide (NBS) Mediated Oxidation of Aryl Thiols

This method employs N-bromosuccinimide as a readily available and effective oxidizing agent for the conversion of thiols to disulfides under mild conditions.[5]

Experimental Protocol:

  • Dissolve the aryl thiol (1.0 mmol) in dichloromethane (5 mL) in a suitable reaction flask.

  • Add N-bromosuccinimide (NBS) (0.5 mmol) to the stirred solution.

  • Continue stirring the mixture at room temperature.

  • Monitor the reaction's progress by TLC.

  • Once the reaction is complete, the solvent is removed under reduced pressure to yield the nearly pure product.

  • Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., EtOAc-hexane).[5]

Method 2: Reductive Homocoupling of Sodium Arenesulfinates

This protocol provides an efficient route to symmetrical diaryl disulfides from readily available sodium arenesulfinates using a reductive iron/hydrochloric acid system.[6][7][8][9][10]

Experimental Protocol:

  • In a reaction tube, combine the sodium arylsulfinate (0.2 mmol), iron (Fe) powder (2.0 equiv.), and N,N-dimethylformamide (DMF) (1.0 mL).

  • Add hydrochloric acid (HCl) (12 M, 4.0 equiv.).

  • Stir the sealed reaction mixture at 130°C.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to afford the desired diaryl disulfide.[8][10]

Method 3: Copper-Catalyzed Coupling of Arylboronic Acids and Elemental Sulfur

This method presents a greener approach to symmetrical diaryl disulfides, utilizing non-toxic and readily available arylboronic acids and elemental sulfur with a copper salt as the catalyst.[11]

Experimental Protocol:

  • To a reaction flask, add the arylboronic acid (1.0 mmol), elemental sulfur (1.5 mmol), and the copper salt catalyst (e.g., copper sulfate, 5 mol%).

  • Add the solvent (e.g., N,N-dimethylformamide or pyridine, 2.5 mL/mmol of arylboronic acid).

  • Stir the mixture under heating at a temperature between 50-80°C for 5-8 hours.[11]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of various symmetrical diaryl disulfides using the described methods.

Method Starting Material Product Reaction Time (h) Temperature (°C) Yield (%) Reference
1A4-MethylbenzenethiolBis(4-methylphenyl) disulfide470>98[1]
1A4-ChlorobenzenethiolBis(4-chlorophenyl) disulfide470>98[1]
1A2-NaphthalenethiolBis(2-naphthyl) disulfide47091[1]
1BThiophenolDiphenyl disulfide0.1Room Temp.98[5]
1B4-BromobenzenethiolBis(4-bromophenyl) disulfide0.1Room Temp.95[5]
1B4-MethoxybenzenethiolBis(4-methoxyphenyl) disulfide0.1Room Temp.96[5]
2Sodium benzenesulfinateDiphenyl disulfideNot Specified13096[8][10]
2Sodium 4-methylbenzenesulfinateBis(4-methylphenyl) disulfideNot Specified13095[8]
2Sodium 4-chlorobenzenesulfinateBis(4-chlorophenyl) disulfideNot Specified13085[8]
2Sodium 4-bromobenzenesulfinateBis(4-bromophenyl) disulfideNot Specified13081[8]
3Phenylboronic acidDiphenyl disulfide550High[11]
34-Methylphenylboronic acidBis(4-methylphenyl) disulfide550High[11]
32-Methoxyphenylboronic acidBis(2-methoxyphenyl) disulfide550High[11]

Visualizations

experimental_workflow General Workflow for Symmetrical Diaryl Disulfide Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis start Combine Starting Materials, Reagents, and Solvent react Stir at Defined Temperature and Time start->react monitor Monitor Progress by TLC react->monitor monitor->react Incomplete workup Quenching and Aqueous Work-up monitor->workup Complete extract Solvent Extraction workup->extract dry Drying and Concentration extract->dry purify Column Chromatography or Recrystallization dry->purify end Characterization of Pure Product purify->end

Caption: General experimental workflow for the synthesis of symmetrical diaryl disulfides.

signaling_pathways Synthetic Pathways to Symmetrical Diaryl Disulfides thiol Aryl Thiol oxidation Oxidation (e.g., I₂, NBS) thiol->oxidation sulfinate Sodium Arenesulfinate homocoupling Reductive Homocoupling (Fe/HCl) sulfinate->homocoupling boronic_acid Arylboronic Acid + Elemental Sulfur coupling Copper-Catalyzed Coupling boronic_acid->coupling disulfide Symmetrical Diaryl Disulfide oxidation->disulfide homocoupling->disulfide coupling->disulfide

Caption: Overview of synthetic routes to symmetrical diaryl disulfides.

References

Application Notes and Protocols: Leveraging 4-Bromophenyl Disulfide in the Synthesis of Novel Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophenyl disulfide is a versatile and valuable reagent in the synthesis of novel heterocyclic compounds, particularly those containing a sulfur atom. Its disulfide bond can be strategically cleaved under specific reaction conditions to generate reactive thiol intermediates, which can then undergo cyclization to form a variety of heterocyclic scaffolds. This application note details a specific protocol for the synthesis of 2-arylbenzothiazoles, a class of heterocyclic compounds with significant biological and pharmaceutical importance, using this compound as a key precursor. Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The methodology presented herein describes a one-pot synthesis of 2-arylbenzothiazoles via the condensation of a disulfide with an aldehyde, catalyzed by sodium sulfide under microwave irradiation. This approach offers a green and efficient route to these valuable compounds with advantages such as short reaction times and high yields.

Application: Synthesis of 2-(4-Bromophenyl)benzothiazole

This protocol outlines the synthesis of 2-(4-bromophenyl)benzothiazole, a key intermediate that can be further functionalized to generate a library of bioactive molecules. The presence of the bromine atom on the phenyl ring provides a handle for subsequent cross-coupling reactions, allowing for the introduction of diverse substituents and the exploration of structure-activity relationships (SAR).

Experimental Protocol

Materials:

  • Bis(2-aminophenyl) disulfide

  • 4-Bromobenzaldehyde

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol (EtOH)

  • Microwave reactor

Procedure:

  • In a microwave-transparent sealed vessel, combine bis(2-aminophenyl) disulfide (1.0 mmol), 4-bromobenzaldehyde (1.0 mmol), and sodium sulfide nonahydrate (0.2 mmol).

  • Add ethanol (5 mL) to the reaction vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100°C for 15 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure 2-(4-bromophenyl)benzothiazole.

Data Presentation
CompoundStarting MaterialsCatalystSolventReaction Time (min)Yield (%)
2-(4-Bromophenyl)benzothiazoleBis(2-aminophenyl) disulfide, 4-BromobenzaldehydeNa₂S·9H₂OEthanol1592

Characterization Data for 2-(4-Bromophenyl)benzothiazole:

  • Appearance: White solid

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.12 (d, J = 8.4 Hz, 1H), 8.00 (d, J = 8.4 Hz, 2H), 7.91 (d, J = 8.0 Hz, 1H), 7.65 (d, J = 8.4 Hz, 2H), 7.51 (t, J = 7.6 Hz, 1H), 7.40 (t, J = 7.6 Hz, 1H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 166.5, 154.0, 135.0, 132.3, 132.1, 126.8, 126.4, 125.4, 123.5, 121.7.

Logical Workflow of the Synthesis

The following diagram illustrates the key steps involved in the synthesis of 2-arylbenzothiazoles from a disulfide precursor.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_product Purification cluster_final Final Product Disulfide Bis(2-aminophenyl) disulfide Microwave Microwave Irradiation Na2S, EtOH, 100°C Disulfide->Microwave Aldehyde 4-Bromobenzaldehyde Aldehyde->Microwave Purification Workup & Column Chromatography Microwave->Purification Product 2-(4-Bromophenyl)benzothiazole Purification->Product

Caption: Workflow for the one-pot synthesis of 2-(4-bromophenyl)benzothiazole.

Proposed Signaling Pathway Inhibition by Benzothiazole Derivatives

Benzothiazole derivatives have been investigated for their potential to inhibit various signaling pathways implicated in cancer progression. One of the key targets is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many types of cancer, leading to uncontrolled cell growth and survival. The diagram below illustrates the putative mechanism of action of synthesized benzothiazole derivatives on this pathway.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway PI3K/Akt/mTOR Pathway cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Inhibition of Apoptosis mTOR->Apoptosis Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K Inhibition Benzothiazole->Akt Inhibition

Application Notes and Protocols for Ullmann-Type Coupling Reactions Involving 4-Bromophenyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for Ullmann-type coupling reactions involving 4-bromophenyl disulfide. The focus is on the synthesis of diaryl thioethers, which are significant structural motifs in medicinal chemistry and materials science.

Introduction to Ullmann-Type C-S Coupling

The Ullmann condensation is a copper-promoted nucleophilic aromatic substitution reaction.[1] While traditionally used for the synthesis of diaryl ethers and amines, its application in forming carbon-sulfur (C-S) bonds is of significant interest for the synthesis of diaryl thioethers.[2] These reactions typically involve the coupling of an aryl halide with a thiol or a thiol equivalent in the presence of a copper catalyst.[3] Diaryl disulfides, such as this compound, can serve as effective arylthiolating agents in these transformations, providing a source of the arylthio moiety.

The general mechanism for a copper-catalyzed C-S cross-coupling reaction is believed to involve the formation of a copper(I)-thiolate intermediate. This species can then undergo oxidative addition with an aryl halide, followed by reductive elimination to yield the diaryl sulfide product and regenerate the copper(I) catalyst.[4][5] The use of ligands can facilitate the reaction, allowing for milder conditions and broader substrate scope.[6]

Application Note 1: Synthesis of Unsymmetrical Diaryl Sulfides via Copper-Catalyzed Cross-Coupling of this compound with Aryl Halides

This application note describes a proposed method for the synthesis of unsymmetrical diaryl sulfides through a copper-catalyzed cross-coupling reaction between this compound and various aryl halides. In this reaction, this compound serves as the source of the 4-bromophenylthio group.

Reaction Principle

The disulfide bond of this compound is reductively cleaved in situ in the presence of a copper catalyst and a suitable base. The resulting copper(I) 4-bromophenylthiolate then reacts with an aryl halide in an Ullmann-type coupling cycle to form the unsymmetrical diaryl sulfide.

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products r1 This compound p1 Ullmann-Type Cross-Coupling r1->p1 r2 Aryl Halide (Ar-X) r2->p1 r3 Copper(I) Catalyst (e.g., CuI) r3->p1 Catalyst r4 Base (e.g., K₂CO₃) r4->p1 r5 Ligand (Optional) r5->p1 pr1 Unsymmetrical Diaryl Sulfide p1->pr1 pr2 Byproducts p1->pr2

Caption: Proposed workflow for the synthesis of unsymmetrical diaryl sulfides.

Quantitative Data

The following table summarizes representative, albeit hypothetical, results for the copper-catalyzed cross-coupling of this compound with various aryl halides. The data is based on typical yields observed in related Ullmann-type C-S coupling reactions.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneCuI (10)L-Proline (20)K₂CO₃DMSO1102485
24-IodotolueneCuI (10)L-Proline (20)K₂CO₃DMSO1102488
31-Iodo-4-nitrobenzeneCuI (10)NoneK₂CO₃DMF1201892
44-BromoanisoleCuI (10)N,N-Dimethylglycine (20)Cs₂CO₃Dioxane1003678
52-BromopyridineCuI (10)1,10-Phenanthroline (20)K₃PO₄Toluene1103075
Detailed Experimental Protocol

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene)

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (0.5 mmol, 1 equiv.), iodobenzene (1.1 mmol, 2.2 equiv.), CuI (0.1 mmol, 20 mol%), L-proline (0.2 mmol, 40 mol%), and K₂CO₃ (2.0 mmol, 4 equiv.).

  • Add anhydrous DMSO (2 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion (typically 24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure unsymmetrical diaryl sulfide.

Application Note 2: Synthesis of Symmetrical Diaryl Sulfides from Aryl Halides and a Sulfur Source

This application note details a ligand-free, copper oxide nanoparticle-catalyzed synthesis of symmetrical diaryl sulfides from aryl halides and potassium thiocyanate as a sulfur surrogate.[7] This method avoids the use of foul-smelling thiols and can be adapted for the synthesis of bis(4-bromophenyl) sulfide from 4-bromoiodobenzene or a similar activated 4-bromophenyl halide.

Reaction Principle

In this one-pot reaction, an aryl halide reacts with potassium thiocyanate in the presence of a copper catalyst and a strong base at elevated temperatures. The thiocyanate acts as a sulfur source, leading to the formation of the symmetrical diaryl sulfide.

G cluster_start Starting Materials cluster_reaction Reaction cluster_end Product A Aryl Halide (2 equiv.) E One-Pot Reaction (DMSO, 130 °C) A->E B KSCN (Sulfur Source) B->E C Nano CuO (Catalyst) C->E Catalyst D KOH (Base) D->E F Symmetrical Diaryl Sulfide E->F

Caption: Pathway for symmetrical diaryl sulfide synthesis.

Quantitative Data

The following table presents data adapted from the literature for the synthesis of symmetrical diaryl sulfides using nano CuO as a catalyst.[7]

EntryAryl HalideSulfur SourceCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1IodobenzeneKSCNNano CuO (5.0)KOH (2.0)DMSO1302094
24-IodotolueneKSCNNano CuO (5.0)KOH (2.0)DMSO1302092
34-IodoanisoleKSCNNano CuO (5.0)KOH (2.0)DMSO1302090
44-ChlorobenzonitrileKSCNNano CuO (5.0)KOH (2.0)DMSO1303472
51-Bromo-4-iodobenzeneKSCNNano CuO (5.0)KOH (2.0)DMSO1302485*

*Hypothetical yield for the selective reaction at the iodo- position to form bis(4-bromophenyl) sulfide.

Detailed Experimental Protocol

Materials:

  • Aryl halide (e.g., 4-bromoiodobenzene)

  • Potassium thiocyanate (KSCN)

  • Copper(II) oxide nanoparticles (Nano CuO)

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • In a round-bottom flask, combine the aryl halide (2.0 mmol, 1 equiv.), potassium thiocyanate (1.5 mmol, 0.75 equiv.), nano CuO (5.0 mol%), and potassium hydroxide (4.0 mmol, 2.0 equiv.).

  • Add anhydrous DMSO (2.0 mL) to the flask.

  • Stir the reaction mixture at 130 °C under a nitrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed (typically 20-24 hours).

  • After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the symmetrical diaryl sulfide.

General Mechanistic Considerations for Ullmann C-S Coupling

The catalytic cycle for Ullmann-type C-S coupling is generally accepted to proceed through the following key steps, as illustrated below.

Ullmann_CS_Coupling CuX Cu(I)X CuSR Cu(I)SR CuX->CuSR + R-S⁻ Cu_III_intermediate Ar-Cu(III)(SR)X CuSR->Cu_III_intermediate Oxidative Addition ArX Ar-X ArX->Cu_III_intermediate RSH R-SH RSH->CuSR + Base - [Base-H]⁺ Base Base HX_Base [Base-H]⁺X⁻ Product Ar-S-R Cu_III_intermediate->CuX Reductive Elimination Cu_III_intermediate->Product

Caption: Generalized catalytic cycle for Ullmann-type C-S coupling.

  • Formation of Copper(I)-thiolate: A copper(I) salt reacts with a thiol (or a thiol precursor like a disulfide) in the presence of a base to form a copper(I)-thiolate species.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I)-thiolate complex, forming a transient copper(III) intermediate.

  • Reductive Elimination: This intermediate reductively eliminates the diaryl sulfide product, regenerating a copper(I) species which can re-enter the catalytic cycle.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromophenyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Bromophenyl disulfide. This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction to form this compound is very slow or incomplete. What are the common causes and how can I improve the reaction rate and conversion?

A1: Slow or incomplete oxidation of 4-bromothiophenol to this compound is a frequent issue. Several factors can contribute to this:

  • Inefficient Oxidant: Air oxidation at room temperature can be very slow. While environmentally friendly, it often requires extended reaction times.

  • Suboptimal pH: The oxidation of thiols is generally favored under slightly basic conditions, which promotes the formation of the more nucleophilic thiolate anion. Acidic or neutral conditions can lead to slower reaction rates.

  • Low Temperature: While controlling temperature is crucial to prevent side reactions, excessively low temperatures can significantly slow down the reaction kinetics.

Troubleshooting Steps:

  • Choice of Oxidant: Consider using a more efficient oxidizing agent. Common choices for thiol-to-disulfide oxidation include:

    • Hydrogen Peroxide (H₂O₂): A clean and effective oxidant.

    • Iodine (I₂): A mild and selective oxidant for thiols.

    • Air/Oxygen with a Catalyst/Base: Using a base like triethylamine (Et₃N) in a solvent such as DMF can accelerate air oxidation. Sonication can also significantly reduce reaction times.

  • Adjusting pH: If using air or a mild oxidant, ensure the reaction medium is slightly basic (pH 8-9). This can be achieved by adding a suitable base.

  • Temperature Control: For most common oxidants, the reaction can be performed at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be beneficial, but should be monitored carefully to avoid side reactions.

Q2: I am observing significant impurities in my crude product. What are the likely side products and how can I minimize their formation?

A2: The primary impurities in the synthesis of this compound are typically unreacted 4-bromothiophenol and over-oxidation products.

  • Unreacted Starting Material: This is common with incomplete reactions (see Q1).

  • Over-oxidation Products: Stronger oxidizing conditions can lead to the formation of thiolsulfinates (Br-Ph-S(O)-S-Ph-Br) and ultimately sulfonic acids (Br-Ph-SO₃H).

Strategies to Minimize Impurities:

  • Stoichiometry of the Oxidant: Use a controlled amount of the oxidizing agent. For many oxidants, such as iodine, a slight excess (e.g., 1.1 equivalents) is sufficient. For others, like H₂O₂, careful, slow addition is key.

  • Reaction Monitoring: Regularly monitor the reaction progress using Thin Layer Chromatography (TLC). This will help you determine the optimal time to quench the reaction, preventing both incomplete conversion and the formation of over-oxidation products. A typical TLC system for this reaction is a mixture of hexane and ethyl acetate. The disulfide product is less polar than the starting thiol.

  • Temperature Management: Avoid excessive heating, as it can promote over-oxidation, especially with stronger oxidants.

Q3: I am having difficulty purifying the this compound product. What is the recommended purification method?

A3: The most common and effective method for purifying this compound is recrystallization .

Recommended Recrystallization Protocol:

  • Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of this compound. A mixture of heptane and ethyl acetate has also been reported to be effective.[1]

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

    • Allow the solution to cool slowly to room temperature.

    • For maximum recovery, cool the solution further in an ice bath or refrigerator.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

    • Dry the crystals under vacuum.

Troubleshooting Guides

Guide 1: Low Yield

Low yield is a common problem that can often be traced back to several key areas of the experimental procedure.

Logical Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield of this compound check_reaction Reaction Monitoring (TLC) start->check_reaction incomplete_reaction Incomplete Reaction: Starting material present check_reaction->incomplete_reaction over_oxidation Over-oxidation: Polar byproducts observed check_reaction->over_oxidation workup_issue Issues During Workup/Purification check_reaction->workup_issue solution_incomplete Solution: - Increase reaction time - Use a more efficient oxidant - Adjust pH to be slightly basic incomplete_reaction->solution_incomplete Yes solution_overoxidation Solution: - Use a milder oxidant - Control stoichiometry of oxidant - Maintain lower reaction temperature over_oxidation->solution_overoxidation Yes solution_workup Solution: - Ensure complete extraction of product - Optimize recrystallization solvent and conditions workup_issue->solution_workup Yes

Caption: Troubleshooting workflow for low yield.

Guide 2: Product Purity Issues

Achieving high purity is critical. This guide helps to identify and resolve common purity problems.

Logical Troubleshooting Workflow for Purity Issues

PurityTroubleshooting start Product Purity Issues analyze_impurities Analyze Impurities (TLC, NMR) start->analyze_impurities starting_material Starting Material Contamination analyze_impurities->starting_material overoxidized_products Over-oxidized Byproducts Present analyze_impurities->overoxidized_products solvent_residue Residual Solvent analyze_impurities->solvent_residue solution_starting_material Solution: - Ensure complete reaction (see Low Yield guide) - Optimize recrystallization starting_material->solution_starting_material Yes solution_overoxidized Solution: - Use milder reaction conditions - Improve purification (recrystallization may separate based on polarity) overoxidized_products->solution_overoxidized Yes solution_solvent Solution: - Dry product under high vacuum for an extended period solvent_residue->solution_solvent Yes

Caption: Troubleshooting workflow for product purity issues.

Data Presentation

Table 1: Comparison of Oxidation Methods for Thiol to Disulfide Conversion

OxidantCatalyst/AdditiveSolventTemperature (°C)Typical Reaction TimeReported Yield Range (%)Reference
AirTriethylamine (Et₃N)DMF80Several hours~95-99[2]
Air (with sonication)Triethylamine (Et₃N)DMFRoom Temperature< 1 hour~98[2][3]
Iodine (I₂)NoneEthyl Acetate704 hours66-98[4]
Iodine (I₂)NoneWet AcetonitrileRoom TemperatureNot specifiedExcellent[5]
Hydrogen Peroxide (H₂O₂)Iodide ion or IodineNot specifiedRoom TemperatureNot specifiedNot specified[6]

Experimental Protocols

Protocol 1: Air Oxidation of 4-Bromothiophenol with Sonication

This protocol utilizes air as a green oxidant, with sonication to accelerate the reaction.

Materials:

  • 4-Bromothiophenol

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Water (H₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-bromothiophenol (1.0 mmol) in DMF (1.25 mL).

  • Add triethylamine (1.0 mmol).

  • Place the flask in an ultrasonic bath at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically less than 1 hour).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Extract the product with diethyl ether (2 x 10 mL).

  • Wash the combined organic layers with water (2 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from hot ethanol.

Protocol 2: Iodine-Catalyzed Aerobic Oxidation of 4-Bromothiophenol

This method uses a catalytic amount of iodine with oxygen as the terminal oxidant.[4]

Materials:

  • 4-Bromothiophenol

  • Iodine (I₂)

  • Ethyl Acetate (EtOAc)

  • Oxygen balloon

Procedure:

  • To a solution of 4-bromothiophenol (0.3 mmol) in ethyl acetate, add iodine (5 mol%).

  • Connect the reaction flask to an oxygen balloon (at 0.3 MPa).

  • Heat the reaction mixture to 70 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from hot ethanol.

General Experimental Workflow

GeneralWorkflow start Start: 4-Bromothiophenol reaction Oxidation Reaction (e.g., Air/Et3N/DMF or I2/EtOAc) start->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup drying Drying of Organic Layer workup->drying concentration Solvent Removal drying->concentration purification Purification by Recrystallization concentration->purification product Final Product: this compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

References

Purification of crude 4-Bromophenyl disulfide by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 4-Bromophenyl disulfide by recrystallization. It is intended for researchers, scientists, and professionals in drug development who are familiar with general laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

The reported melting point of pure this compound is typically in the range of 92°C to 96°C.[1][2] A sharp melting point within this range after recrystallization is a good indicator of high purity.

Q2: What are some suitable solvents for the recrystallization of this compound?

While specific solubility data is not extensively published, general principles and information on similar compounds suggest that a variety of organic solvents can be used. Based on its structure, good solvent choices would be those that dissolve the compound well at elevated temperatures but poorly at room temperature.[3] Common solvent systems for the recrystallization of aryl disulfides and other crystalline organic solids include:

  • Single Solvents: Ethanol, methanol, toluene, or ethyl acetate.[4][5][6]

  • Mixed Solvent Systems: Ethanol/water, ethyl acetate/hexane, or toluene/heptane.[6][7] In these systems, one solvent is a "good" solvent in which the compound is soluble, and the other is a "poor" solvent (anti-solvent) in which the compound is less soluble.

A good starting point is to perform small-scale solubility tests to determine the ideal solvent or solvent pair for your specific crude material.

Q3: What are the likely impurities in my crude this compound?

Impurities will largely depend on the synthetic route used to prepare the disulfide. Common impurities could include:

  • Unreacted starting materials: Such as 4-bromothiophenol.

  • Side-products: Formed during the synthesis.

  • Oxidation products: Such as the corresponding sulfonic acid.

  • Residual solvents: From the reaction or initial work-up.

Identifying the impurities, for instance by TLC or NMR, can help in selecting the most effective purification strategy.[8]

Troubleshooting Guide

This guide addresses common problems encountered during the recrystallization of this compound.

Problem Possible Cause Suggested Solution
The compound does not dissolve completely, even when boiling. 1. Insufficient solvent. 2. The chosen solvent is inappropriate. 3. Insoluble impurities are present.1. Add small portions of additional hot solvent until the solid dissolves.[9] 2. Select a different solvent or a mixed solvent system based on solubility tests. 3. If insoluble material remains, perform a hot filtration to remove it before allowing the solution to cool.[7]
The compound "oils out" instead of forming crystals. 1. The solution is supersaturated, and the compound is coming out of solution above its melting point. 2. The presence of significant impurities is depressing the melting point.1. Reheat the solution to dissolve the oil, add more of the "good" solvent, and allow it to cool more slowly.[9] 2. Consider a pre-purification step, such as passing a solution of the crude material through a short plug of silica gel to remove polar impurities.[10]
No crystals form upon cooling. 1. The solution is not sufficiently saturated. 2. The cooling process is too rapid.1. Evaporate some of the solvent to increase the concentration and then cool again.[8] 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystal formation. Adding a seed crystal of pure this compound can also initiate crystallization.[9]
Crystal formation is very rapid and results in a fine powder. The solution is too concentrated, leading to rapid precipitation rather than slow crystal growth.Reheat the solution to redissolve the solid, add a small amount of additional solvent, and cool slowly. Slower crystal growth generally leads to higher purity.[9]
The yield of recrystallized product is low. 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor. 2. Premature crystallization occurred during a hot filtration step.1. Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. Note that the second crop may be less pure than the first.[8] 2. Ensure the filtration apparatus is pre-heated and that the filtration is performed quickly to minimize cooling.
The recrystallized product is still colored or has a low melting point. 1. The chosen solvent did not effectively remove colored impurities. 2. The impurity co-crystallized with the product.1. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[9] 2. A second recrystallization, possibly with a different solvent system, may be necessary.[8]

Data Presentation

Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₈Br₂S₂[1][11]
Molecular Weight 376.13 g/mol [1][11]
Appearance Pale yellow to yellow solid[12]
Melting Point 92-96 °C[1][2]
Solubility Insoluble in water; slightly soluble in chloroform and methanol.[1][12]

Common Recrystallization Solvents

Solvent/SystemNotes
EthanolA common choice for many organic solids.
MethanolAnother polar protic solvent that can be effective.
TolueneA non-polar solvent that can be useful, especially for less polar impurities.
Ethanol/WaterWater acts as an anti-solvent to decrease the solubility upon cooling.
Ethyl Acetate/HexaneHexane serves as the anti-solvent.

Experimental Protocols

Detailed Protocol for Recrystallization of this compound

  • Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent or solvent system. The ideal solvent will dissolve the crude this compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves at the boiling point of the solvent. Avoid adding a large excess of solvent, as this will reduce the recovery yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying or in a desiccator under vacuum.

  • Analysis: Determine the melting point of the dried crystals. A sharp melting point close to the literature value (92-96 °C) indicates high purity. Calculate the percent recovery.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation cluster_analysis Analysis start Crude this compound add_solvent Add minimal hot solvent start->add_solvent dissolve Complete dissolution add_solvent->dissolve hot_filtration Hot filtration (optional) dissolve->hot_filtration Insoluble impurities? cool Slow cooling to room temp dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry crystals wash->dry end Pure this compound dry->end Troubleshooting_Recrystallization start Start Recrystallization issue Problem Encountered? start->issue no_dissolve Solid won't dissolve issue->no_dissolve Yes oiling_out Compound 'oils out' issue->oiling_out Yes no_crystals No crystals form issue->no_crystals Yes low_yield Low yield issue->low_yield Yes success Successful Crystallization issue->success No sol_no_dissolve Add more hot solvent or change solvent no_dissolve->sol_no_dissolve sol_oiling_out Reheat, add more solvent, cool slowly oiling_out->sol_oiling_out sol_no_crystals Concentrate solution or induce crystallization no_crystals->sol_no_crystals sol_low_yield Recover from mother liquor low_yield->sol_low_yield sol_no_dissolve->issue sol_oiling_out->issue sol_no_crystals->issue sol_low_yield->success

References

Common side products in the synthesis of 4-Bromophenyl disulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromophenyl disulfide.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most common and direct method for synthesizing this compound is the oxidation of 4-bromothiophenol. This reaction involves the formation of a disulfide bond between two molecules of the starting thiol.

Q2: What are the most common side products observed in this synthesis?

A2: The primary side products in the synthesis of this compound are typically:

  • Unreacted 4-bromothiophenol: This occurs when the oxidation is incomplete.

  • Over-oxidation products: These include S-(4-bromophenyl) 4-bromobenzenethiosulfonate (a thiosulfonate) and bis(4-bromophenyl) sulfone. The formation of these byproducts is more likely with strong oxidizing agents or prolonged reaction times.

Q3: What oxidizing agents are suitable for this conversion?

A3: A variety of oxidizing agents can be used for the oxidation of thiols to disulfides. For the synthesis of this compound, common choices include hydrogen peroxide, often in the presence of a catalyst, or milder oxidizing agents to prevent over-oxidation. The choice of oxidant can significantly impact the reaction's selectivity and the profile of side products.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The disappearance of the starting material, 4-bromothiophenol, and the appearance of the this compound spot can be visualized. It is also advisable to run standards of the potential over-oxidation byproducts if they are available.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction.- Extend the reaction time. - Ensure the oxidizing agent is fresh and added in the correct stoichiometric amount. - Check the reaction temperature; it may need to be optimized.
Degradation of the product.- Avoid excessive heating during the reaction and work-up. - Use a milder oxidizing agent.
Presence of unreacted 4-bromothiophenol in the final product Insufficient oxidizing agent.- Increase the equivalents of the oxidizing agent slightly. - Ensure efficient mixing to promote contact between reactants.
Short reaction time.- Monitor the reaction by TLC until the starting material is consumed.
Formation of over-oxidation products (thiosulfonate, sulfone) Excess of oxidizing agent.- Carefully control the stoichiometry of the oxidizing agent. Add it dropwise to the reaction mixture.
Reaction temperature is too high.- Perform the reaction at a lower temperature (e.g., room temperature or below).
Use of a strong oxidizing agent.- Switch to a milder and more selective oxidizing agent.
Difficulty in purifying the product Co-crystallization of the product with side products.- Utilize column chromatography for purification. A silica gel column with a suitable eluent system (e.g., a hexane-ethyl acetate gradient) can effectively separate the disulfide from the more polar side products and the less polar starting material. - Recrystallization from a suitable solvent system can also be effective if the solubility differences between the product and impurities are significant.

Experimental Protocols

Synthesis of this compound via Hydrogen Peroxide Oxidation

This protocol describes a general method for the oxidation of 4-bromothiophenol using hydrogen peroxide.

Materials:

  • 4-bromothiophenol

  • Methanol

  • 30% Hydrogen peroxide (H₂O₂)

  • Water

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-bromothiophenol (1 equivalent) in methanol.

  • To this solution, add 30% hydrogen peroxide (approximately 1.1 to 1.5 equivalents) dropwise with stirring at room temperature. The addition should be slow to control the reaction exotherm.

  • After the addition is complete, continue to stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Data Presentation

The following table provides illustrative data for the synthesis of this compound, highlighting the impact of the amount of oxidizing agent on product yield and side product formation.

Oxidant Equivalents (H₂O₂) Yield of this compound (%) Unreacted 4-bromothiophenol (%) Over-oxidation Products (%)
1.075205
1.29055
1.585<114
2.070<129

Note: These values are illustrative and can vary based on specific reaction conditions such as temperature, reaction time, and the rate of addition of the oxidant.

Visualizations

Reaction Pathway for the Synthesis of this compound

Reaction_Pathway 4-bromothiophenol_1 4-bromothiophenol disulfide This compound 4-bromothiophenol_1->disulfide 4-bromothiophenol_2 4-bromothiophenol 4-bromothiophenol_2->disulfide oxidant [O] oxidant->disulfide Oxidation water H₂O

Caption: Synthesis of this compound from 4-bromothiophenol.

Potential Side Reactions in the Synthesis of this compound

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions thiophenol 4-bromothiophenol disulfide This compound thiophenol->disulfide [O] thiosulfonate S-(4-bromophenyl) 4-bromobenzenethiosulfonate disulfide->thiosulfonate [O] (excess) sulfone bis(4-bromophenyl) sulfone thiosulfonate->sulfone [O] (excess)

Caption: Over-oxidation side products in the synthesis.

Troubleshooting Workflow for this compound Synthesis

Troubleshooting_Workflow cluster_issues Troubleshooting start Start Synthesis reaction Oxidation of 4-bromothiophenol start->reaction analysis Analyze crude product (TLC, GC-MS, NMR) reaction->analysis low_yield Low Yield? analysis->low_yield Check Yield incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Yes purification Purify by chromatography or recrystallization low_yield->purification No over_oxidation Over-oxidation? incomplete_reaction->over_oxidation No solution2 Increase oxidant/ reaction time incomplete_reaction->solution2 Yes solution3 Decrease oxidant/ temperature/ use milder oxidant over_oxidation->solution3 Yes over_oxidation->purification No solution1 Adjust reaction time/ temperature/ oxidant stoichiometry solution1->reaction solution2->reaction solution3->reaction end Pure Product purification->end

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Synthesis of Unsymmetrical Disulfides from 4-Bromophenyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the synthesis of unsymmetrical disulfides using 4-bromophenyl disulfide as a starting material.

Troubleshooting Guide

Question: I am getting a low yield of my desired unsymmetrical disulfide. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of unsymmetrical disulfides are a common issue. Several factors could be contributing to this problem. A systematic approach to troubleshooting is often the most effective.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: The reaction conditions, including solvent, temperature, and reaction time, are critical. Ensure you are using an appropriate solvent that dissolves all reactants. The temperature should be carefully controlled, as higher temperatures can sometimes lead to side reactions and decomposition. Reaction times may need to be optimized; monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.

  • Inefficient Activation of this compound: The disulfide bond in this compound needs to be activated for the thiol-disulfide exchange to occur efficiently. If you are using a method that requires an activating agent, ensure it is fresh and added in the correct stoichiometric amount.[1][2]

  • Thiol-Disulfide Exchange Equilibrium: The reaction to form an unsymmetrical disulfide is often reversible, leading to an equilibrium mixture of reactants and products. To drive the reaction towards the desired product, consider using an excess of the reacting thiol.

  • Side Reactions: The formation of symmetrical disulfides through disproportionation is a major side reaction.[3] This can be minimized by carefully controlling the reaction conditions and the order of addition of reagents.

Troubleshooting Workflow:

G start Low Yield of Unsymmetrical Disulfide check_conditions Verify Reaction Conditions (Solvent, Temperature, Time) start->check_conditions check_activation Confirm Activation of This compound check_conditions->check_activation optimize_ratio Optimize Reactant Stoichiometry (Excess Thiol) check_activation->optimize_ratio monitor_reaction Monitor Reaction Progress (TLC, LC-MS) optimize_ratio->monitor_reaction check_side_products Analyze for Side Products (Symmetrical Disulfides) monitor_reaction->check_side_products purification Optimize Purification Method check_side_products->purification solution Improved Yield purification->solution

Caption: Troubleshooting workflow for low yield of unsymmetrical disulfide.

Question: My final product is contaminated with symmetrical disulfides (both this compound and the disulfide of my reacting thiol). How can I prevent their formation and remove them?

Answer:

The presence of symmetrical disulfides is the most common challenge in the synthesis of unsymmetrical disulfides. This is due to competing thiol-disulfide exchange reactions and disproportionation of the unsymmetrical product.

Prevention Strategies:

  • Sequential Addition of Reagents: A highly effective method to minimize the formation of symmetrical byproducts is the sequential addition of the thiols.[3] Instead of mixing both thiols at the beginning, one thiol can be activated first to form a reactive intermediate, which then reacts with the second thiol.

  • Use of Activating Agents: Certain activating agents can promote the formation of the unsymmetrical disulfide over the symmetrical ones. For instance, organophosphorus sulfenyl bromides can be used to create a reactive intermediate that selectively reacts with the desired thiol.[2]

  • Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions can suppress the side reactions that lead to symmetrical disulfides.

Purification Techniques:

  • Chromatography: Column chromatography is often the most effective method for separating the desired unsymmetrical disulfide from the symmetrical byproducts. The choice of stationary and mobile phases will depend on the polarity of your compounds.

  • Crystallization: If your unsymmetrical disulfide is a solid and has different solubility properties from the symmetrical disulfides, crystallization can be an effective purification method.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed to obtain a highly pure product.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of an unsymmetrical disulfide from this compound and a thiol?

The most common mechanism is a thiol-disulfide exchange reaction. This is a nucleophilic substitution reaction where a thiolate anion attacks one of the sulfur atoms of the disulfide bond.

G cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products 4-Bromophenyl\nDisulfide 4-Bromophenyl Disulfide Trigonal Bipyramidal\nIntermediate Trigonal Bipyramidal Intermediate 4-Bromophenyl\nDisulfide->Trigonal Bipyramidal\nIntermediate Thiol (R-SH) Thiol (R-SH) Thiol (R-SH)->Trigonal Bipyramidal\nIntermediate Nucleophilic Attack Unsymmetrical\nDisulfide Unsymmetrical Disulfide Trigonal Bipyramidal\nIntermediate->Unsymmetrical\nDisulfide 4-Bromothiophenol 4-Bromothiophenol Trigonal Bipyramidal\nIntermediate->4-Bromothiophenol

Caption: General mechanism of thiol-disulfide exchange.

Q2: Are there alternative methods to synthesize unsymmetrical disulfides without using a symmetrical disulfide as a starting material?

Yes, several other methods exist. One common approach is the cross-dehydrogenation of two different thiols using an oxidizing agent.[4] This method has the advantage of high atom economy. However, controlling the selectivity to favor the unsymmetrical disulfide can be challenging.

Q3: How stable are unsymmetrical disulfides?

The stability of unsymmetrical disulfides can vary depending on the substituents. They can be susceptible to disproportionation, especially in the presence of nucleophiles or under certain storage conditions (e.g., exposure to light or heat). It is generally recommended to store them in a cool, dark, and inert atmosphere.

Experimental Protocols

General Protocol for the Synthesis of an Unsymmetrical Disulfide via Thiol-Disulfide Exchange:

Disclaimer: This is a generalized protocol and may require optimization for your specific substrates.

  • Dissolution of this compound: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of this compound in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF).

  • Addition of Base (Optional but Recommended): Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1 equivalents) to the solution. This will deprotonate the incoming thiol to form the more nucleophilic thiolate.

  • Addition of Thiol: Slowly add a solution of the desired thiol (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the thiol.

  • Work-up: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the unsymmetrical disulfide.

Data Presentation

Table 1: Comparison of Reported Yields for Unsymmetrical Disulfide Synthesis

Starting MaterialsReacting ThiolMethodYield (%)Reference
Heterocyclic DisulfidesMonoterpene ThiolsThiol-Disulfide Exchange48-88[5]
Two different thiols-Oxidative Cross-CouplingVaries[3]
ThiolsOrganophosphorus Sulfenyl BromideActivation & CouplingGood to Excellent[2]
ThiolsBis-(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfideActivation with Bromine90-100[1]

References

Optimizing reaction conditions for 4-Bromophenyl disulfide cross-linking

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Bromophenyl Disulfide Cross-Linking

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with this compound for cross-linking applications. The core chemical reaction is a thiol-disulfide exchange, where a thiol group (e.g., from a cysteine residue in a peptide or protein) attacks the disulfide bond of this compound. This results in a new, mixed disulfide bond, effectively cross-linking the thiol-containing molecule with a 4-bromophenylthio group.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cross-linking reaction yield is very low. What are the common causes and how can I improve it?

A1: Low yield is a frequent issue, often stemming from suboptimal reaction conditions. The key factors to investigate are pH, reagent concentration, and reagent purity.

  • Suboptimal pH: The thiol-disulfide exchange reaction is highly pH-dependent. The reactive species is the thiolate anion (R-S⁻), not the protonated thiol (R-SH).[1][2] To increase the concentration of the thiolate, the reaction should be run at a pH at or above the pKa of the thiol. For cysteine residues in proteins, this is typically around pH 8-8.5. Running the reaction at neutral or acidic pH will significantly slow down or prevent the reaction.[2][3]

  • Reagent Concentration: Le Chatelier's principle applies here. Using a molar excess of this compound can help drive the reaction towards product formation. A common starting point is a 5- to 10-fold molar excess of the disulfide reagent over the thiol.

  • Reagent Purity and Solubility: this compound is a solid that is insoluble in water but soluble in organic solvents.[4] Ensure it is fully dissolved in a suitable, water-miscible co-solvent like DMSO or DMF before adding it to your aqueous reaction buffer. Precipitates indicate poor solubility, which will drastically reduce the effective concentration and halt the reaction.

  • Presence of Reducing Agents: Ensure your thiol-containing sample is free from any reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol (BME). These will compete with your target thiol, consuming the this compound.

Q2: The reaction is proceeding very slowly. How can I increase the reaction rate?

A2: Reaction kinetics can be enhanced by optimizing several parameters.

  • Increase pH: As mentioned, increasing the pH (e.g., from 7.5 to 8.5) increases the concentration of the nucleophilic thiolate, which is the rate-determining step, thereby accelerating the reaction.[3]

  • Increase Temperature: The reaction rate generally increases with temperature.[3][5] Most reactions are run at room temperature (20-25°C), but gently increasing the temperature to 37°C can improve the rate. However, be mindful of the thermal stability of your protein or peptide.

  • Increase Reagent Concentration: Higher concentrations of both reactants will lead to more frequent molecular collisions and a faster rate.

Q3: I'm observing unexpected side products or protein aggregation. What is happening?

A3: Side reactions and aggregation can complicate your experiment.

  • Thiol Oxidation: The target thiol groups can be oxidized by dissolved oxygen in the buffer, especially at alkaline pH.[3] This leads to the formation of intermolecular disulfide bonds between your target molecules, causing dimerization or aggregation. To mitigate this, degas your buffers (e.g., by sparging with nitrogen or argon) before starting the reaction.[3]

  • Disulfide Scrambling: If your target molecule already contains disulfide bonds, the free thiol can attack these existing bonds in a process called disulfide scrambling, leading to a heterogeneous mixture of products.[3] This is an equilibrium process that is difficult to control without specific enzymatic or chemical strategies.

  • Solvent Effects: High concentrations of organic co-solvents (like DMSO or DMF) used to dissolve the this compound can denature proteins, exposing hydrophobic regions and leading to aggregation. Keep the final concentration of the organic solvent as low as possible, typically below 10% (v/v).

Q4: How do I stop (quench) the reaction effectively?

A4: Quenching is critical to prevent the reaction from proceeding during analysis.

  • Acidification: The most common and effective method is to rapidly lower the pH of the reaction mixture to below 6.0 by adding an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7] This protonates the thiolate anion, rendering it non-nucleophilic and stopping the exchange reaction.[7]

  • Addition of a Thiol Scavenger: Adding a small molecule thiol in large excess, such as N-acetylcysteine or β-mercaptoethanol, can consume any remaining this compound. This is less common for this specific reaction but is a valid quenching strategy.

Q5: What is the best way to monitor the reaction progress and analyze the final product?

A5: Several analytical techniques can be used.

  • Reverse-Phase HPLC (RP-HPLC): This is the most common method for monitoring reactions with peptides or small molecules. You can track the disappearance of the starting material (thiol) and the appearance of the new, more hydrophobic cross-linked product peak over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides definitive confirmation of the product's identity by verifying its mass.[8][[“]] It is essential for characterizing the final product and identifying any side products.

  • SDS-PAGE (for proteins): If you are cross-linking a protein, you can sometimes observe a shift in its migration on an SDS-PAGE gel. However, the addition of a small 4-bromophenylthio group may not cause a noticeable shift. Analysis under non-reducing vs. reducing conditions can help confirm disulfide bond formation.[[“]]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize how key parameters affect cross-linking efficiency. The data is illustrative, based on typical outcomes for thiol-disulfide exchange reactions.

Table 1: Effect of pH on Reaction Completion (Conditions: 1 mM Peptide-SH, 5 mM this compound, 25°C, 2 hours)

pHBuffer System% Conversion to ProductObservations
6.5Phosphate< 10%Very slow reaction rate.
7.5Phosphate or HEPES~60%Moderate reaction rate.
8.5Tris or Borate> 95%Optimal for rapid and complete conversion.
9.5Borate or CAPS> 95%Risk of thiol oxidation and other side reactions increases.

Table 2: Effect of Reagent Stoichiometry on Reaction Completion (Conditions: 1 mM Peptide-SH, pH 8.5, 25°C, 1 hour)

Molar Excess of Disulfide% Conversion to ProductObservations
1:1~50% (at equilibrium)Inefficient; significant starting material remains.
3:1~85%Good conversion, suitable for many applications.
5:1> 95%Recommended starting point for optimization.
10:1> 99%Ensures complete conversion but requires removal of excess reagent.

Diagrams and Workflows

// Connections prep_substrate -> mix; prep_reagent -> mix; mix -> monitor; monitor -> quench; quench -> purify; purify -> analyze;

// Troubleshooting Loop monitor -> troubleshoot [label="Incomplete?", style=dashed, color="#EA4335"]; troubleshoot [label="Troubleshoot:\n- Increase pH\n- Increase Disulfide Conc.\n- Increase Temperature", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; troubleshoot -> mix [style=dashed, color="#EA4335"]; }

Caption: Experimental workflow for this compound cross-linking.

Detailed Experimental Protocol

This protocol describes a general method for cross-linking a cysteine-containing peptide with this compound.

1. Materials and Reagents:

  • Cysteine-containing peptide (e.g., at 95%+ purity)

  • This compound (Bis(4-bromophenyl) disulfide)[10]

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.5

  • Quenching Solution: 10% (v/v) Trifluoroacetic acid (TFA) in water

  • Mobile Phases for HPLC:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Nitrogen or Argon gas for degassing

2. Equipment:

  • Analytical balance

  • RP-HPLC system with a C18 column

  • LC-MS system

  • pH meter

  • Vortex mixer and magnetic stirrer

3. Procedure:

Step 1: Preparation of Solutions

  • Peptide Stock Solution: Prepare a 10 mM stock solution of the cysteine-containing peptide in the Reaction Buffer (100 mM Tris-HCl, pH 8.5). Degas the buffer with nitrogen or argon for 15 minutes before dissolving the peptide to minimize oxidation.

  • Disulfide Stock Solution: Prepare a 100 mM stock solution of this compound in anhydrous DMSO. Ensure it is completely dissolved. This reagent is a yellow crystalline solid.[4]

Step 2: Cross-Linking Reaction

  • In a clean reaction vial, add the appropriate volume of the peptide stock solution to achieve a final concentration of 1 mM.

  • Initiate the reaction by adding the this compound stock solution to achieve a final concentration of 5 mM (a 5-fold molar excess). The final DMSO concentration should be kept below 10% to avoid peptide/protein denaturation.

    • Example Calculation: For a 1 mL final reaction volume, use 100 µL of 10 mM peptide stock, 850 µL of Reaction Buffer, and 50 µL of 100 mM disulfide stock.

  • Gently mix the reaction and allow it to proceed at room temperature (25°C) for 1-2 hours.

Step 3: Reaction Monitoring and Quenching

  • To monitor the reaction, withdraw a small aliquot (e.g., 10 µL) at different time points (e.g., 0, 15, 30, 60, 120 min).

  • Immediately quench each aliquot by diluting it 1:10 in the Quenching Solution (e.g., 10 µL of sample into 90 µL of 10% TFA).

  • Analyze the quenched aliquots by RP-HPLC to determine the percentage conversion of the starting peptide to the cross-linked product. The product will typically have a longer retention time due to the increased hydrophobicity of the 4-bromophenyl group.

  • Once the reaction has reached the desired level of completion, quench the entire reaction mixture by adding TFA to a final concentration of 0.5-1%.

Step 4: Purification and Analysis

  • Purify the cross-linked peptide from excess reagent and unreacted starting material using preparative RP-HPLC with a suitable gradient of Mobile Phase A and B.

  • Collect the fractions corresponding to the product peak.

  • Confirm the identity and purity of the final product by injecting an analytical sample into an LC-MS system. Verify that the observed molecular weight matches the theoretical mass of the this compound-peptide conjugate.

References

How to avoid over-oxidation in disulfide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid over-oxidation during disulfide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common over-oxidation products in disulfide synthesis?

A1: The most common over-oxidation products are sulfoxides (R-SO-R') and sulfones (R-SO₂-R').[1][2] These byproducts arise from the further oxidation of the desired disulfide bond.

Q2: How does pH affect disulfide bond formation and over-oxidation?

A2: The rate of disulfide bond formation is highly dependent on pH.[3] A basic pH (typically 8-8.5) is generally favored for disulfide bond formation as it promotes the deprotonation of the thiol group to the more reactive thiolate anion (RS⁻).[3][4][5][6] However, extreme pH levels can impact the stability of disulfide bonds.[7] Maintaining a pH range of 6.5-7.5 can help minimize the rate of oxidation.[3]

Q3: What is the role of an inert atmosphere in preventing over-oxidation?

A3: Exposing thiols to air, particularly basic solutions, can lead to air oxidation and the formation of disulfide bonds.[8] To minimize this, it is recommended to work with degassed solvents and under an inert atmosphere, such as nitrogen or argon.[9]

Q4: Can metal ions contribute to over-oxidation?

A4: Yes, transition metal impurities can catalyze the oxidation of thiols.[9] The presence of these metal ions can lead to unwanted side reactions and over-oxidation.

Troubleshooting Guides

Issue 1: Formation of Sulfoxide and Sulfone Byproducts

Symptoms:

  • Mass spectrometry data shows peaks corresponding to the mass of the desired product plus one or more oxygen atoms.

  • HPLC analysis reveals additional, more polar peaks alongside the desired product peak.

Possible Causes & Solutions:

CauseSolution
Harsh Oxidizing Agent Use a milder and more selective oxidizing agent. For example, dimethyl sulfoxide (DMSO) is a common and effective choice for many substrates.[5] Catalytic systems, such as those employing samarium-oxo/hydroxy clusters, have shown remarkable chemoselectivity without over-oxidation.[10]
Incorrect Stoichiometry of Oxidant Carefully control the stoichiometry of the oxidizing agent. Use the minimum amount required for complete conversion to the disulfide. Titrate the oxidant or perform small-scale test reactions to determine the optimal amount.
Prolonged Reaction Time Monitor the reaction progress closely using techniques like HPLC or TLC. Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the disulfide product.
Elevated Temperature Perform the oxidation at room temperature or below, if possible. Higher temperatures can increase the rate of over-oxidation.
Issue 2: Low Yield of the Desired Disulfide-Bridged Product

Symptoms:

  • Low recovery of the target molecule after purification.

  • Complex reaction mixture with multiple unidentified byproducts.

Possible Causes & Solutions:

CauseSolution
Incomplete Oxidation Ensure the presence of free thiols before starting the oxidation using Ellman's reagent (DTNB).[5] Optimize the choice and amount of oxidizing agent. For slower air oxidation, ensure adequate aeration. For chemical oxidants, consider a more potent one if the reaction is sluggish.
Intermolecular Disulfide Formation (Oligomerization) Perform the oxidation at high dilution (typically 0.1-1 mg/mL) to favor intramolecular bond formation.[5][11] For solid-phase peptide synthesis, forming the disulfide bond on-resin can minimize intermolecular reactions.[5]
Presence of Metal Impurities Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the reaction buffer to sequester metal ions that can catalyze unwanted side reactions.[3][9]
Incorrect pH Optimize the pH of the reaction buffer. A pH of 8.0-8.5 is often optimal for the rate of disulfide formation.[5]

Experimental Protocols

Protocol 1: Disulfide Formation Using Dimethyl Sulfoxide (DMSO)

This protocol is suitable for the oxidation of peptides and other small molecules.

Materials:

  • Thiol-containing starting material

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., Tris-HCl, pH 8.0)

  • Acetonitrile (ACN) or other organic co-solvent (if needed for solubility)

Procedure:

  • Dissolve the thiol-containing compound in the aqueous buffer to a final concentration of 0.1-1 mg/mL. If solubility is an issue, a minimal amount of an organic co-solvent like ACN can be added.

  • Add DMSO to the solution. A common starting point is 10-20% (v/v) DMSO.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by HPLC-MS. The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, acidify the solution with an appropriate acid (e.g., trifluoroacetic acid) to quench the reaction.

  • Purify the disulfide-bridged product by preparative HPLC.

Protocol 2: On-Resin Disulfide Bond Formation using N-Chlorosuccinimide (NCS)

This method is effective for solid-phase peptide synthesis.

Materials:

  • Peptide-resin with orthogonally protected cysteines

  • Deprotection reagents for the specific protecting groups

  • N-Chlorosuccinimide (NCS)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Sodium sulfite solution (quenching agent)

Procedure:

  • Swell the peptide-resin in a suitable solvent like DCM or DMF.

  • Selectively deprotect the cysteine residues that will form the first disulfide bond.

  • Wash the resin thoroughly to remove the deprotection reagents.

  • Dissolve NCS in DMF to a known concentration.

  • Add the NCS solution (typically 2 equivalents per thiol) to the resin and agitate gently.

  • Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC-MS. The reaction is usually complete within 15-60 minutes.

  • Once the oxidation is complete, wash the resin with DMF.

  • Quench any excess NCS by washing the resin with a dilute solution of sodium sulfite.

  • Proceed with the deprotection of the next pair of cysteines for subsequent disulfide bond formation or cleave the peptide from the resin.

Visualizations

over_oxidation_pathway Thiol 2 R-SH (Thiol) Disulfide R-S-S-R (Disulfide) Thiol->Disulfide Oxidation Sulfoxide R-S(O)-S-R (Thiosulfinate) Disulfide->Sulfoxide Over-oxidation [O] Sulfone R-S(O)2-S-R (Thiosulfonate) Sulfoxide->Sulfone Further Over-oxidation [O] troubleshooting_workflow cluster_synthesis Disulfide Synthesis cluster_troubleshooting Troubleshooting Start Start Synthesis Reaction Oxidation Reaction Start->Reaction Analysis Analyze Product (HPLC, MS) Reaction->Analysis CheckOverOx Over-oxidation Products Detected? Analysis->CheckOverOx CheckYield Low Yield? Analysis->CheckYield AdjustOxidant Adjust Oxidant (Type/Stoichiometry) CheckOverOx->AdjustOxidant Yes ControlConditions Control Reaction Time/Temp CheckOverOx->ControlConditions Yes CheckOverOx->CheckYield No AdjustOxidant->Reaction ControlConditions->Reaction OptimizeConc Optimize Concentration (High Dilution) CheckYield->OptimizeConc Yes CheckpH Optimize pH CheckYield->CheckpH Yes AddChelator Add Chelating Agent (EDTA) CheckYield->AddChelator Yes End Desired Product CheckYield->End No OptimizeConc->Reaction CheckpH->Reaction AddChelator->Reaction

References

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of 4-Bromophenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Suzuki-Miyaura cross-coupling of 4-bromophenyl derivatives. Below you will find troubleshooting guides in a question-and-answer format, quantitative data to guide your optimization efforts, detailed experimental protocols, and visualizations to clarify complex processes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with a 4-bromophenyl derivative is resulting in a low yield. What are the first things I should check?

A1: Low yields in Suzuki couplings can often be attributed to several key factors. A systematic check of your reagents and reaction setup is the best first step:

  • Reagent Quality: Ensure the purity and stability of your 4-bromophenyl derivative and the boronic acid or ester. Boronic acids, in particular, can degrade over time and are susceptible to protodeboronation, a side reaction that replaces the boronic acid group with a hydrogen atom.[1] Using fresh, high-purity reagents is crucial.

  • Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(II) precatalysts, can be sensitive to air and moisture. Phosphine ligands are prone to oxidation.[1] Always use fresh catalysts and ligands that have been stored under an inert atmosphere.

  • Solvent and Base Purity: The presence of oxygen can deactivate the palladium catalyst. Therefore, using anhydrous and thoroughly degassed solvents is critical.[1] Ensure your base is of high purity and is appropriate for your specific substrate.

  • Inert Atmosphere: Suzuki coupling reactions are sensitive to oxygen. Ensure your reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon).

Q2: I suspect protodeboronation is the main cause of my low yield. How can I minimize this side reaction?

A2: Protodeboronation is a common side reaction, especially with electron-deficient boronic acids.[1] Here are several strategies to mitigate it:

  • Choice of a Milder Base: Strong bases can promote protodeboronation. Consider using milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃).[2]

  • Anhydrous Conditions: Water can act as a proton source for protodeboronation. While some protocols use aqueous bases, employing anhydrous conditions can be beneficial.

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable form, such as a pinacol ester or an MIDA boronate, can protect it from premature decomposition.[1] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help reduce the extent of protodeboronation.

Q3: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?

A3: Homocoupling, the self-coupling of the boronic acid to form a biaryl byproduct, is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[3] To minimize homocoupling:

  • Thorough Degassing: Ensure that your solvent and reaction mixture are rigorously degassed to remove any dissolved oxygen.

  • Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, or using a highly efficient precatalyst system can reduce the amount of Pd(II) species that can promote homocoupling.[3]

Q4: My 4-bromophenyl derivative is electron-deficient, and the reaction is sluggish. What adjustments should I make?

A4: Electron-deficient aryl bromides can be challenging substrates. Here are some adjustments to consider:

  • Ligand Choice: For electron-deficient substrates, the choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) can promote the oxidative addition step and stabilize the catalyst.[3]

  • Base Selection: A stronger base may be necessary to facilitate the transmetalation step. Potassium phosphate (K₃PO₄) is often effective in these cases.[3]

  • Higher Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy for the oxidative addition of the C-Br bond. However, be mindful that higher temperatures can also increase the rate of side reactions.[3]

Q5: I am working with a sterically hindered ortho-substituted 4-bromophenyl derivative and getting low yields. What are the likely causes and solutions?

A5: Steric hindrance from ortho-substituents can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.[4] To overcome this:

  • Bulky and Electron-Rich Ligands: Employing bulky, electron-rich phosphine ligands can help to overcome the steric barrier and facilitate the coupling.

  • Higher Temperatures: Increased temperatures are often necessary for these challenging couplings to proceed at a reasonable rate.[4]

  • Careful Optimization of Base and Solvent: The interplay between the base and solvent is crucial. Screening different combinations can lead to improved yields.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies on the Suzuki coupling of 4-bromophenyl derivatives, providing a starting point for reaction optimization.

Table 1: Effect of Different Bases on the Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with 4-methoxyphenylboronic acid

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₃PO₄Toluene70-8018-2270
2Cs₂CO₃Toluene70-8018-2280

Reaction Conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol), 4-methoxyphenylboronic acid (1.08 mmol), Pd(PPh₃)₄ (5 mol%), Base (1.972 mmol), Solvent (6 mL), H₂O (1.5 mL).[1]

Table 2: Effect of Different Solvents on the Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Phenylboronic acid

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1TolueneK₃PO₄70-8018-2240
2AcetonitrileK₃PO₄70-8018-2236
31,4-DioxaneK₃PO₄70-8018-2260

Reaction Conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol), Phenylboronic acid (1.08 mmol), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (1.972 mmol), Solvent (6 mL), H₂O (1.5 mL).[1]

Table 3: Suzuki Coupling of Various 4-Bromophenyl Derivatives with Phenylboronic Acid

Entry4-Bromophenyl DerivativeCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd-bpydc-Nd (0.2)NaOH (2)EtOH/H₂O (1:1)30->95
24-BromobenzonitrilePd-bpydc-Nd (0.2)NaOH (2)EtOH/H₂O (1:1)30->95
34-BromotoluenePd NanoparticlesKOH[P₆₆₆₁₄]DBSMW-High
44-BromophenolPd on porous glass (2)VariousH₂O150 (MW)0.17>90

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 4-Bromophenyl Derivative

This is a generalized procedure and may require optimization for specific substrates.

Materials:

  • 4-Bromophenyl derivative (1.0 equiv)

  • Arylboronic acid or boronic ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF, DMF, often with a small amount of water)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-bromophenyl derivative, the boronic acid/ester, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with a stream of inert gas (argon or nitrogen) for 10-15 minutes. Alternatively, perform three vacuum/backfill cycles with the inert gas.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst and ligand (if separate).

  • Solvent Addition: Add the degassed solvent to the reaction flask via a syringe. If a co-solvent like water is used, it should also be degassed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow start Low Yield in Suzuki Coupling reagent_check Check Reagent Quality (Aryl Bromide, Boronic Acid) start->reagent_check catalyst_check Check Catalyst and Ligand (Freshness, Storage) start->catalyst_check conditions_check Check Reaction Conditions (Inert Atmosphere, Degassed Solvent) start->conditions_check side_reactions Investigate Side Reactions reagent_check->side_reactions catalyst_check->side_reactions conditions_check->side_reactions protodeboronation Protodeboronation Suspected side_reactions->protodeboronation Yes homocoupling Homocoupling Observed side_reactions->homocoupling Yes no_reaction Starting Material Unreacted side_reactions->no_reaction No optimize_base Optimize Base (Milder Base: K3PO4, KF) protodeboronation->optimize_base optimize_boron Use Stable Boron Reagent (Pinacol Ester, MIDA Boronate) protodeboronation->optimize_boron optimize_degassing Improve Degassing Use Pd(0) Source homocoupling->optimize_degassing optimize_catalyst Optimize Catalyst/Ligand (e.g., Buchwald Ligands) no_reaction->optimize_catalyst optimize_temp Increase Temperature no_reaction->optimize_temp solution Improved Yield optimize_base->solution optimize_boron->solution optimize_degassing->solution optimize_catalyst->solution optimize_temp->solution

Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L_n pd_complex1 R¹-Pd(II)L_n-X pd0->pd_complex1 Oxidative Addition pd_complex2 R¹-Pd(II)L_n-OR' pd_complex1->pd_complex2 Ligand Exchange byproduct1 X⁻ pd_complex1->byproduct1 pd_complex3 R¹-Pd(II)L_n-R² pd_complex2->pd_complex3 Transmetalation pd_complex3->pd0 Reductive Elimination product R¹-R² pd_complex3->product byproduct2 B(OH)₃ + HOR' pd_complex3->byproduct2 aryl_halide R¹-X (4-Bromophenyl derivative) aryl_halide->pd_complex1 boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate Activation by Base base Base (e.g., K₂CO₃) base->pd_complex2 base->boronate boronate->pd_complex3

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Stability and storage conditions for 4-Bromophenyl disulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 4-Bromophenyl disulfide, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place.[1] For long-term storage, refrigeration at 2-8°C is advised.[2] The compound should be protected from light, moisture, and high temperatures to prevent degradation.

Q2: How stable is this compound at room temperature?

A2: While this compound is relatively stable under normal conditions, prolonged storage at room temperature, especially with exposure to light and humidity, can lead to gradual degradation. For optimal stability, refrigeration is recommended.

Q3: Is this compound sensitive to light?

A3: Yes, aromatic disulfides can be sensitive to light. Exposure to UV and even visible light can promote the homolytic cleavage of the disulfide bond, leading to the formation of reactive thiyl radicals.[3][4] It is crucial to store the compound in an amber or opaque container to minimize photodegradation.

Q4: What is the shelf life of this compound?

A4: Currently, there is no specific, publicly available quantitative study detailing the exact shelf life of this compound under various conditions. However, based on the general stability of organic compounds, if stored properly under the recommended conditions (refrigerated, dry, and dark), it should remain stable for an extended period.[5] It is good laboratory practice to re-analyze the purity of the compound if it has been stored for several years or if there are any visual signs of degradation.

Q5: What are the potential degradation products of this compound?

A5: Under adverse conditions such as high temperatures, light exposure, or the presence of strong acids or bases, this compound can degrade. Potential degradation products may include 4-bromothiophenol, and other related sulfur-containing compounds resulting from disulfide bond cleavage and subsequent reactions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results using an older batch of this compound. The compound may have degraded due to improper storage or prolonged storage time.- Confirm the purity of the compound using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC). - If degradation is confirmed, it is advisable to use a fresh batch of the reagent.
The solid this compound appears discolored (e.g., darker yellow or brownish) or has a strong, unpleasant odor. This can be a sign of decomposition. Discoloration may indicate the formation of impurities. A strong odor could be due to the formation of volatile thiols.- It is recommended not to use the compound if significant discoloration or a strong odor is present. - If the compound is critical for your experiment, consider purification by recrystallization. However, using a fresh, high-purity batch is the preferred approach.
Low yield or unexpected side products in a reaction involving this compound. The compound may contain impurities from manufacturing or degradation. Moisture in the reaction can also lead to hydrolysis.- Ensure the purity of the this compound before use. - Dry all solvents and reagents thoroughly and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to moisture.[6][7][8]
The compound is difficult to dissolve. This compound is generally soluble in organic solvents like chloroform and methanol.[2] Insolubility in appropriate solvents could indicate the presence of polymeric or other insoluble impurities.- Check the solubility in recommended solvents. - If insolubility is an issue with a previously used solvent, this may be another indication of degradation.

Storage Conditions Summary

Parameter Recommended Condition Reason
Temperature 2-8°C (Refrigerated)[2]To minimize thermal decomposition and slow down degradation kinetics.
Light Store in a dark or amber container.To prevent photodegradation initiated by UV or visible light.[3][4]
Moisture Store in a dry environment with the container tightly sealed.To prevent hydrolysis of the disulfide bond.
Atmosphere For long-term storage or for use in moisture/air-sensitive reactions, storing under an inert atmosphere (e.g., Nitrogen or Argon) is recommended.To prevent oxidation and reaction with atmospheric moisture.[6][7][8]

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A general protocol for assessing the purity of aromatic compounds like this compound using reversed-phase HPLC is as follows. Please note that the specific conditions may need to be optimized for your instrument and column.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is commonly used. For example, a gradient from 50% to 100% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where this compound has a strong absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a standard solution of known concentration in a suitable solvent (e.g., acetonitrile). Dissolve the sample to be tested in the same solvent.

  • Analysis: Inject the standard and sample solutions. The purity is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks.[9]

Visualizations

logical_relationship cluster_storage Recommended Storage cluster_degradation Potential Degradation Factors Cool (2-8°C) Cool (2-8°C) This compound Stability This compound Stability Cool (2-8°C)->this compound Stability Dry Dry Dry->this compound Stability Dark Dark Dark->this compound Stability Tightly Sealed Tightly Sealed Tightly Sealed->this compound Stability High Temperature High Temperature Degradation Degradation High Temperature->Degradation Moisture Moisture Moisture->Degradation Light Exposure Light Exposure Light Exposure->Degradation Improper Sealing Improper Sealing Improper Sealing->Degradation Maintained Integrity Maintained Integrity This compound Stability->Maintained Integrity This compound Stability->Degradation experimental_workflow Start Start Obtain this compound Obtain this compound Start->Obtain this compound Visual Inspection Visual Inspection Obtain this compound->Visual Inspection Signs of Degradation? Signs of Degradation? Visual Inspection->Signs of Degradation? Purity Check (e.g., HPLC) Purity Check (e.g., HPLC) Purity Acceptable? Purity Acceptable? Purity Check (e.g., HPLC)->Purity Acceptable? Proceed with Experiment Proceed with Experiment Troubleshoot Troubleshoot Consider Purification or New Batch Consider Purification or New Batch Troubleshoot->Consider Purification or New Batch Signs of Degradation?->Purity Check (e.g., HPLC) No Signs of Degradation?->Troubleshoot Yes Purity Acceptable?->Proceed with Experiment Yes Purity Acceptable?->Troubleshoot No

References

Technical Support Center: Purification of Commercial 4-Bromophenyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of commercial 4-bromophenyl disulfide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

The most common impurity in commercially available this compound is the unreacted starting material, 4-bromothiophenol.[1] This is due to the incomplete oxidation of the thiol during the synthesis of the disulfide. Other potential impurities could include related disulfide species or byproducts from the specific manufacturing process.

Q2: My this compound has a noticeable "skunky" or thiol-like odor. What does this indicate?

A thiol-like odor is a strong indicator of the presence of the 4-bromothiophenol impurity.[1] Pure this compound is a crystalline solid and should not have a strong, unpleasant smell.

Q3: What are the recommended methods for purifying commercial this compound?

The two primary and most effective methods for purifying this compound are recrystallization and flash column chromatography. The choice between these methods depends on the level of impurity, the quantity of material to be purified, and the desired final purity.

Q4: How can I assess the purity of my this compound before and after purification?

Several analytical techniques can be used to assess purity:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample by separating and quantifying the components.

  • Melting Point Analysis: A sharp melting point close to the literature value (approximately 93-95 °C) is indicative of high purity. A broad melting range suggests the presence of impurities.

Troubleshooting Guides

Recrystallization

Issue 1: The this compound does not fully dissolve in the hot solvent.

  • Possible Cause: Insufficient solvent was used.

  • Solution: Add small additional portions of the hot solvent until the solid completely dissolves. Be cautious not to add a large excess, as this will reduce the recovery yield.

Issue 2: No crystals form upon cooling the solution.

  • Possible Cause 1: Too much solvent was used, and the solution is not saturated.

  • Solution 1: Concentrate the solution by gently heating it to evaporate some of the solvent. Then, allow it to cool again.

  • Possible Cause 2: The solution is supersaturated.

  • Solution 2: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.

Issue 3: The product "oils out" instead of forming crystals.

  • Possible Cause: The solution is cooling too rapidly, or the concentration of the solute is too high.

  • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent and allow the solution to cool more slowly. Placing the flask in an insulated container can help to slow the cooling rate.

Issue 4: The recrystallized product is still discolored.

  • Possible Cause: Colored impurities are co-crystallizing with the product.

  • Solution: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the filtrate to cool and crystallize. Use charcoal sparingly as it can adsorb some of the desired product.

Flash Column Chromatography

Issue 1: The separation between this compound and the impurity is poor on the TLC plate.

  • Possible Cause: The chosen solvent system (eluent) is not optimal.

  • Solution: Experiment with different solvent systems to find one that gives a good separation of the spots on the TLC plate. For this compound, a good starting point is a mixture of hexanes and ethyl acetate. The ideal eluent should give the this compound an Rf value of approximately 0.2-0.3 on the TLC plate.[2]

Issue 2: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough.

  • Solution: Gradually increase the polarity of the eluent. For example, if you are using a 95:5 mixture of hexanes:ethyl acetate, you can switch to a 90:10 or 85:15 mixture.

Issue 3: The collected fractions are still impure.

  • Possible Cause 1: The column was not packed properly, leading to channeling.

  • Solution 1: Ensure the silica gel is packed uniformly without any air bubbles or cracks.

  • Possible Cause 2: The initial sample band was too broad.

  • Solution 2: Dissolve the crude product in the minimum amount of solvent before loading it onto the column to ensure a narrow starting band.

Data Presentation

The following table summarizes representative data for the purification of commercial this compound. Initial purity was determined by HPLC, and the final purity was assessed after a single purification step.

Purification MethodSolvent/Eluent SystemInitial Purity (%)Final Purity (%)Typical Recovery Yield (%)
RecrystallizationEthanol94.5>99.085-95
RecrystallizationEthanol/Water94.5>98.580-90
Flash Column ChromatographyHexanes:Ethyl Acetate (95:5)94.5>99.580-90

Note: The data presented are illustrative and can vary depending on the initial purity of the commercial batch and the precise experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve approximately 5.0 g of crude this compound in the minimum amount of hot ethanol (approximately 20-30 mL). Heat the mixture on a hot plate and stir until all the solid has dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-warm a stemless funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. For maximum crystal formation, subsequently place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system by TLC. A mixture of hexanes and ethyl acetate (e.g., 95:5 v/v) is a good starting point. The target Rf for this compound should be around 0.2-0.3.[2]

  • Column Packing: Prepare a flash chromatography column with silica gel, wet-packing with the chosen eluent.

  • Sample Loading: Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, applying gentle air pressure.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified solid.

Mandatory Visualizations

G cluster_0 Troubleshooting Purification of this compound start Start with Commercial this compound assess_purity Assess Initial Purity (TLC, HPLC, Melting Point) start->assess_purity select_method Select Purification Method assess_purity->select_method recrystallization Recrystallization select_method->recrystallization Small Scale High Impurity column Flash Column Chromatography select_method->column Large Scale Trace Impurity recrystallization_issue Recrystallization Issue? recrystallization->recrystallization_issue column_issue Column Issue? column->column_issue final_product Pure this compound recrystallization_issue->final_product No troubleshoot_recrystallization Troubleshoot Recrystallization (See Guide) recrystallization_issue->troubleshoot_recrystallization Yes column_issue->final_product No troubleshoot_column Troubleshoot Column (See Guide) column_issue->troubleshoot_column Yes troubleshoot_recrystallization->recrystallization troubleshoot_column->column

Caption: Troubleshooting workflow for the purification of this compound.

G cluster_1 Purification Decision Logic start Commercial This compound is_solid Is the material a solid? start->is_solid is_solid->start No (Re-evaluate starting material) has_odor Does it have a strong thiol odor? is_solid->has_odor Yes recrystallize Recrystallization is a good first choice has_odor->recrystallize Yes high_purity_needed Is >99.5% purity required? has_odor->high_purity_needed No recrystallize->high_purity_needed column Column chromatography may be necessary end_column Proceed with Column Chromatography column->end_column high_purity_needed->column Yes end_recrystallize Proceed with Recrystallization high_purity_needed->end_recrystallize No

Caption: Decision-making process for selecting a purification method.

References

Method for monitoring the progress of reactions involving 4-Bromophenyl disulfide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) regarding the monitoring of reactions involving 4-Bromophenyl disulfide.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for monitoring the progress of a reaction involving this compound?

A1: The choice of analytical technique depends on the reaction type (e.g., reduction, thiol-disulfide exchange), the sample matrix, and the information required (qualitative vs. quantitative). The most common methods include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each has distinct advantages for tracking the consumption of this compound and the formation of products.

Q2: How can I quickly check if my disulfide reduction reaction is working?

A2: Thin-Layer Chromatography (TLC) is an excellent initial method for rapid, qualitative monitoring. You can spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a silica gel plate. A successful reaction will show the disappearance of the this compound spot and the appearance of a new spot for the product, 4-bromothiophenol. The product thiol is typically more polar than the starting disulfide.

Q3: I am seeing multiple spots on my TLC plate besides my starting material and expected product. What could be the cause?

A3: The presence of unexpected spots can indicate several issues:

  • Side Reactions: Undesired reactions may be occurring, leading to byproducts.

  • Incomplete Reaction: The multiple spots could be intermediates.

  • Disulfide Scrambling: In thiol-disulfide exchange reactions, rearrangement of disulfide bonds can lead to a mixture of disulfide species.[1][2] This is particularly common under alkaline conditions.[1]

  • Oxidation: The product thiol may be re-oxidizing back to the disulfide or other oxidized species, especially if exposed to air.

Q4: My NMR spectrum is complex, and I'm having trouble distinguishing the reactant from the product. What are the key signals to monitor?

A4: When monitoring a reduction of this compound to 4-bromothiophenol, the key changes in the 1H NMR spectrum involve the protons on the carbon adjacent to the sulfur atom. For the disulfide, the aromatic protons will have a specific chemical shift. Upon reduction to the thiol, the electronic environment changes, causing a shift in the signals of these aromatic protons.[3] Additionally, the thiol proton (-SH) will appear as a new signal, although its chemical shift can be broad and variable depending on the solvent and concentration. Comparing the integration of the aromatic signals of the reactant and product over time allows for quantification of the reaction conversion.[4]

Q5: How can I obtain quantitative data on my reaction's progress?

A5: For precise quantitative analysis, HPLC and quantitative NMR (qNMR) are the preferred methods.

  • HPLC: By creating a calibration curve with a known standard, you can determine the exact concentration of both the reactant and product in your reaction mixture over time.[5][6][7][8]

  • qNMR: Using an internal standard with a known concentration, you can integrate the peaks corresponding to your reactant and product to determine their relative amounts and calculate the reaction conversion.[4]

Troubleshooting Guide

Issue 1: The reaction is stalled or incomplete.

  • Possible Cause 1: Insufficient Reducing Agent. In reduction reactions, the stoichiometry of the reducing agent (e.g., DTT, TCEP) is critical. Ensure you are using a sufficient excess. TCEP is often preferred as it is stable and effective over a wide pH range.[1]

  • Troubleshooting Step 1: Add more reducing agent to the reaction mixture and monitor by TLC or HPLC.

  • Possible Cause 2: Poor Reagent Quality. The reactants or solvents may be degraded or contain impurities.

  • Troubleshooting Step 2: Verify the purity of your this compound and other reagents. Use fresh, high-purity solvents.

  • Possible Cause 3: Unfavorable Reaction Conditions. The temperature, pH, or solvent may not be optimal for the reaction.

  • Troubleshooting Step 3: Review the literature for optimal conditions for the specific type of reaction you are performing. Experiment with adjusting the temperature or pH. For thiol-disulfide exchange, pH is a critical parameter influencing the reactivity of the thiolate nucleophile.[9][10]

Issue 2: The product is unstable and decomposes or re-oxidizes.

  • Possible Cause 1: Air Oxidation. The resulting thiol product (4-bromothiophenol) can be sensitive to air and may re-oxidize to form the disulfide.

  • Troubleshooting Step 1: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Possible Cause 2: Disulfide Scrambling. If other thiols are present, the desired product may participate in disulfide exchange, leading to a mixture of products.[2]

  • Troubleshooting Step 2: Control the pH of the reaction; slightly acidic to neutral pH (6.5-7.5) can minimize scrambling.[1] If possible, remove other reactive thiols from the mixture.

Data Presentation: Comparison of Analytical Techniques

Technique Principle Information Provided Speed Cost Key Advantages Key Limitations
TLC Adsorption ChromatographyQualitativeFastLowSimple, rapid, requires minimal sample.Not quantitative, limited resolution.
HPLC Partition ChromatographyQuantitative & QualitativeModerateModerateHigh resolution, highly quantitative, reproducible.[5][6]Requires method development, more complex instrumentation.
GC-MS Partition Chromatography / Mass AnalysisQuantitative & QualitativeModerateHighHigh sensitivity, provides structural information from mass spectra.[11][12]Sample must be volatile and thermally stable.
NMR Nuclear Magnetic ResonanceQuantitative & StructuralSlowHighProvides detailed structural information, can be quantitative with an internal standard.[4][13]Lower sensitivity, requires higher sample concentration.
LC-MS Partition Chromatography / Mass AnalysisQuantitative & StructuralModerateHighHigh sensitivity and selectivity, provides molecular weight and structural information.[11][14][15]Can suffer from matrix effects, complex instrumentation.

Experimental Protocols

Protocol 1: Monitoring Disulfide Reduction by HPLC

This protocol provides a general method for monitoring the reduction of this compound to 4-bromothiophenol.

  • Apparatus and Materials:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Trifluoroacetic acid (TFA) or phosphoric acid.[5]

    • Syringe filters (0.45 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start with a suitable ratio (e.g., 60% A, 40% B), and ramp up the concentration of B over 15-20 minutes. An isocratic method may also be suitable.[8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or the λmax of this compound).

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare standard solutions of this compound and, if available, 4-bromothiophenol at known concentrations in the mobile phase.

    • Inject the standards to determine their retention times.

    • At various time points during the reaction, withdraw a small aliquot of the reaction mixture.

    • Quench the reaction immediately (e.g., by acidification or dilution in cold solvent) to stop further conversion.[10]

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample into the HPLC system.

    • Monitor the decrease in the peak area of this compound and the increase in the peak area of the product.

    • Calculate the concentration or percentage conversion based on the peak areas relative to the initial time point or a calibration curve.

Visualizations

G General Workflow for Monitoring a Disulfide Reaction cluster_prep 1. Preparation cluster_monitoring 2. Reaction Monitoring cluster_analysis 3. Data Analysis start Set up Reaction (Reactants, Solvent, Catalyst) t0 Take Initial Sample (t=0) start->t0 standards Prepare Analytical Standards (e.g., Starting Material) method Develop Monitoring Method (e.g., HPLC, TLC) standards->method method->t0 run_rxn Run Reaction (Stirring, Temperature Control) t0->run_rxn sampling Withdraw Aliquots at Time Intervals run_rxn->sampling Periodically quench Quench Sample sampling->quench analyze Analyze by Chosen Method quench->analyze data Collect Data (Peak Area, Spot Intensity) analyze->data calc Calculate Conversion vs. Time data->calc endpoint Determine Reaction Endpoint calc->endpoint endpoint->run_rxn Continue if incomplete stop Stop Reaction / Workup endpoint->stop

Caption: A general workflow for monitoring the progress of a chemical reaction involving this compound.

G Troubleshooting Workflow: Unexpected HPLC Peaks cluster_source Identify Source start Unexpected Peak(s) Observed in HPLC action1 Inject Blank (Solvent Only) start->action1 decision1 Is the peak present in a blank injection? solvent_issue Contaminant in Solvent/Mobile Phase decision1->solvent_issue Yes action2 Inject Starting Materials Individually decision1->action2 No solution1 Use Fresh, High-Purity Solvents solvent_issue->solution1 reagent_issue Impurity in Starting Material or Reagent solution2 Purify Starting Materials or Use New Batch reagent_issue->solution2 side_product Side Product or Degradation Product solution3 Optimize Reaction Conditions (Temp, pH, Inert Atm.) side_product->solution3 action1->decision1 action2->reagent_issue action3 Analyze by LC-MS to get Mass Data action2->action3 If peaks are not from starting materials decision2 Does Mass Match Expected Side Product? action3->decision2 decision2->side_product Yes solution4 Characterize Unknown Impurity decision2->solution4 No

Caption: A troubleshooting guide for identifying the source of unexpected peaks in an HPLC chromatogram.

References

Validation & Comparative

A Researcher's Guide to the Analytical Characterization of 4-Bromophenyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of sulfur-containing compounds, the precise characterization of 4-Bromophenyl disulfide is of paramount importance. This symmetrical aromatic disulfide serves as a key building block in organic synthesis and material science. Ensuring its identity, purity, and structural integrity is crucial for the reliability and reproducibility of experimental outcomes. This guide provides a comparative overview of the primary analytical techniques employed for the comprehensive characterization of this compound, complete with experimental data and detailed methodologies.

Spectroscopic and Chromatographic Techniques: A Comparative Analysis

A variety of analytical techniques are utilized to elucidate the structure and purity of this compound. The most common and powerful methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy. For unambiguous determination of its three-dimensional structure, X-ray Crystallography is the gold standard.

Data Summary

The following tables summarize the expected quantitative data from the characterization of this compound using these techniques.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Technique Parameter Expected Value for this compound Reference Data (Diphenyl Disulfide)
¹H NMR (CDCl₃)Chemical Shift (δ)~7.4 ppm (d, 2H), ~7.5 ppm (d, 2H)7.24–7.36 (m, 6H), 7.54 (m, 4H)[1]
¹³C NMR (CDCl₃)Chemical Shift (δ)~137 ppm, ~132 ppm, ~129 ppm, ~122 ppm137.0, 129.1, 127.5, 127.2 ppm[1]

Table 2: Mass Spectrometry (MS) Data

Technique Parameter Expected Value for this compound
MS (EI)Molecular Ion (M⁺)m/z 374, 376, 378 (in a 1:2:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes)
Key Fragmentsm/z 187/189 (C₆H₄BrS⁺), 155/157 (C₆H₄Br⁺), 76 (C₆H₄⁺)

Table 3: High-Performance Liquid Chromatography (HPLC) Data

Parameter Condition Expected Result
ColumnC18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm)-
Mobile PhaseAcetonitrile:Water (e.g., 70:30 v/v)-
Flow Rate1.0 mL/min-
DetectionUV at 254 nm-
Retention Time (tᵣ)-Dependent on exact conditions, but expected to be a sharp, single peak for a pure sample.

Table 4: Infrared (IR) Spectroscopy Data

Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H aromatic stretching3100-3000
C=C aromatic stretching1600-1450
C-Br stretching700-500
S-S stretching500-400 (often weak)

Table 5: X-ray Crystallography Data

Parameter Description
Crystal SystemTo be determined experimentally
Space GroupTo be determined experimentally
Unit Cell DimensionsTo be determined experimentally
Bond Lengths & AnglesProvides precise measurements of all covalent bonds and angles within the molecule.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-2 seconds, 16-32 scans.

    • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, 1024-4096 scans.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Utilize Electron Impact (EI) ionization at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peak, which should exhibit the characteristic isotopic pattern for two bromine atoms. Analyze the major fragment ions to deduce the structure.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the compound and quantify any impurities.

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Further dilute to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase should be filtered and degassed.[2][3][4]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

  • Detection: Monitor the eluent using a UV detector at a wavelength of 254 nm.

  • Data Analysis: A pure sample should yield a single, sharp peak. The peak area can be used for quantification.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or by depositing a thin film from a volatile solvent onto a salt plate (e.g., NaCl or KBr). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal.

Protocol:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K).

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.[5]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the characterization process and the relationship between the different analytical techniques.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI) Purification->MS IR IR Spectroscopy Purification->IR HPLC HPLC Purification->HPLC Xray X-ray Crystallography Purification->Xray Elemental Elemental Analysis Purification->Elemental Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment Xray->Structure_Confirmation Elemental->Structure_Confirmation Analytical_Technique_Comparison cluster_info Information Obtained cluster_tech Analytical Techniques Structural_Info Structural Information ThreeD_Structure 3D Structure Purity_Info Purity Information Composition_Info Elemental Composition Connectivity_Info Atomic Connectivity NMR NMR NMR->Structural_Info NMR->Connectivity_Info MS MS MS->Structural_Info MS->Composition_Info HPLC HPLC HPLC->Purity_Info IR IR IR->Structural_Info Xray X-ray Xray->ThreeD_Structure EA Elemental Analysis EA->Composition_Info

References

A Researcher's Guide to Purity Analysis of 4-Bromophenyl Disulfide: HPLC and a Comparison of Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a detailed comparison of analytical techniques for determining the purity of 4-Bromophenyl disulfide, with a focus on High-Performance Liquid Chromatography (HPLC). Experimental data and protocols are provided to support an objective evaluation of the available methods.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful and widely used technique for separating, identifying, and quantifying components in a mixture, making it highly suitable for purity analysis of organic compounds like this compound. A purity of greater than 98.0% for this compound has been determined using HPLC.[1]

Experimental Protocol: Reversed-Phase HPLC for this compound

This protocol is adapted from a method for a structurally similar compound, bis(4-chlorophenyl) disulfide, and is optimized for this compound.[2]

Apparatus and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC vials

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

Chromatographic Conditions:

ParameterSpecification
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid
Gradient Isocratic or gradient elution can be optimized. A starting point is 70:30 (Acetonitrile:Water).
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature Ambient or controlled at 25 °C
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50)

Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time of this compound.

  • Inject the sample solution and record the chromatogram.

  • After analysis, wash the column with a high percentage of acetonitrile to remove any strongly retained compounds.

Data Analysis:

The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Standard dissolve Dissolve in Diluent weigh->dissolve filter Filter Sample Solution dissolve->filter equilibrate Equilibrate System filter->equilibrate inject_blank Inject Blank equilibrate->inject_blank inject_std Inject Standard inject_blank->inject_std inject_sample Inject Sample inject_std->inject_sample acquire Acquire Chromatogram inject_sample->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

Alternative Analytical Techniques for Purity Determination

While HPLC is a robust method, other techniques can provide complementary information or may be more suitable for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] It offers high sensitivity and specificity. For disulfide analysis, GC is a viable option.[4][5][6][7]

Experimental Protocol Outline:

  • Sample Preparation: Dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-1 or DB-5).

    • Injector: Split/splitless injector, with the temperature set to avoid thermal degradation.

    • Oven Program: A temperature gradient to separate compounds based on their boiling points.

    • Carrier Gas: Helium or hydrogen.

  • MS Conditions:

    • Ionization: Electron Ionization (EI).

    • Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Detection Mode: Full scan to identify unknown impurities and Selected Ion Monitoring (SIM) for higher sensitivity in quantifying known impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method for determining the purity of organic compounds without the need for a reference standard of the analyte itself.[8][9][10] It is a non-destructive technique that provides a high level of accuracy and precision.[9] The Journal of Medicinal Chemistry accepts qNMR as a valid method for purity determination.[9]

Experimental Protocol Outline:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and a certified internal standard into an NMR tube. Dissolve the mixture in a deuterated solvent (e.g., CDCl₃).

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Processing: Integrate the signals of the analyte and the internal standard.

  • Purity Calculation: The purity of the sample is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their molecular weights and the number of protons.

Melting Point Analysis

Melting point determination is a classical and straightforward method for assessing the purity of a solid organic compound.[11] Pure crystalline solids have a sharp and defined melting point, while impurities tend to depress and broaden the melting point range.[11] The reported melting point of this compound is around 93-94 °C.[12]

Experimental Protocol Outline:

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.

  • Measurement: The capillary tube is placed in a melting point apparatus and heated slowly.

  • Observation: The temperature range from which the sample starts to melt until it is completely liquid is recorded.

  • Comparison: The observed melting point range is compared to the literature value for the pure compound.

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the desired accuracy, sensitivity, and sample throughput.

FeatureHPLCGC-MSqNMRMelting Point
Specificity HighVery HighHighLow
Sensitivity HighVery HighModerateLow
Precision HighHighVery HighLow
Sample Throughput ModerateModerateLow to ModerateHigh
Cost ModerateHighHighLow
Destructive YesYesNoNo

Potential Impurities in this compound

Understanding potential impurities is crucial for developing and validating a purity analysis method. Based on common synthetic routes, potential impurities in this compound may include:

  • Starting Materials: 4-bromobenzenethiol, 4-bromoaniline.[12]

  • Reaction By-products: 2-bromophenyl derivatives, 2,4-dibromophenyl derivatives.[13]

  • Related Substances: Bis(4-bromophenyl) sulfide, which can be formed during the synthesis of related sulfones.[14]

Method_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method cluster_physical Physical Property Method HPLC HPLC (High Specificity, High Sensitivity) GCMS GC-MS (Very High Specificity & Sensitivity) qNMR qNMR (High Accuracy, Non-destructive) MeltingPoint Melting Point (Simple, Low Cost) PurityAnalysis Purity Analysis of This compound PurityAnalysis->HPLC PurityAnalysis->GCMS PurityAnalysis->qNMR PurityAnalysis->MeltingPoint

Caption: Comparison of Analytical Techniques.

Conclusion

High-Performance Liquid Chromatography is a highly effective and reliable method for determining the purity of this compound, offering a good balance of specificity, sensitivity, and precision. For orthogonal verification or when higher specificity is required, GC-MS can be employed. Quantitative NMR serves as an excellent primary method for purity determination without the need for a specific reference standard. Finally, melting point analysis offers a rapid and simple, albeit less specific, preliminary assessment of purity. The choice of the most appropriate technique will depend on the specific goals of the analysis, available resources, and the required level of accuracy.

References

A Comparative Guide to the Reactivity of 4-Bromophenyl Disulfide and Other Aryl Disulfides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 4-Bromophenyl disulfide with other substituted aryl disulfides. The information presented is supported by experimental data to inform research and development in medicinal chemistry and materials science where disulfide bond cleavage is a critical step.

Introduction to Aryl Disulfide Reactivity

Aryl disulfides are a class of organosulfur compounds characterized by a sulfur-sulfur bond connecting two aryl groups. The reactivity of the S-S bond is of significant interest in various fields, including the design of self-immolative linkers in drug delivery systems, dynamic combinatorial chemistry, and polymer science. The cleavage of the disulfide bond is a key reaction, often initiated by nucleophiles or through redox processes. The susceptibility of the disulfide bond to cleavage is significantly influenced by the electronic nature of the substituents on the aromatic rings.

Comparative Analysis of Reactivity

The reactivity of aryl disulfides is largely governed by the electronic properties of the substituents on the aryl rings. Electron-withdrawing groups generally enhance the electrophilicity of the sulfur atoms, making the disulfide bond more susceptible to nucleophilic attack. Conversely, electron-donating groups tend to decrease reactivity.

A key study on the electron transfer to a series of para-substituted diaryl disulfides, (X-C₆H₄S-)₂, provides valuable quantitative insights into their reactivity. The study found that the rate of S-S bond cleavage upon reduction is influenced by the Hammett substituent constant (σ) of the para-substituent.[1][2][3]

Data Presentation

The following table summarizes the key findings from the study of a series of para-substituted diaryl disulfides, which allows for a direct comparison of their electrochemical properties and reactivity.

Substituent (X)Hammett Constant (σp)Standard Potential (E°) (V vs. SCE)
NH₂-0.66-1.58
MeO-0.27-1.45
H0.00-1.36
F0.06-1.33
Br 0.23 -1.29
Cl0.23-1.28
CO₂Et0.45-1.18
CN0.66-1.11
NO₂0.78-0.88

Data sourced from a study on the formation and cleavage of aromatic disulfide radical anions.[1][2][3]

Interpretation of Data:

The standard potential (E°) for the reduction of the disulfide becomes less negative as the electron-withdrawing character of the substituent (higher σp value) increases. This indicates that disulfides with more electron-withdrawing groups are more easily reduced, implying a higher reactivity towards cleavage. This compound, with a σp of 0.23, is shown to be more reactive (more easily reduced) than diphenyl disulfide (X=H) and those with electron-donating groups like methoxy (MeO) and amino (NH₂). Its reactivity is comparable to that of 4-chlorophenyl disulfide. Aryl disulfides with strongly electron-withdrawing groups like cyano (CN) and nitro (NO₂) are significantly more reactive.

Experimental Protocols

The following is a general description of the experimental methodology used to obtain the comparative reactivity data.

Voltammetric Reduction and Convolution Analysis

This electrochemical technique was employed to study the dissociative electron transfer to the series of para-substituted diaryl disulfides.

Methodology:

  • Preparation of Solutions: Solutions of the respective aryl disulfides were prepared in an appropriate aprotic solvent, such as N,N-dimethylformamide (DMF), containing a supporting electrolyte (e.g., tetra-n-butylammonium perchlorate).

  • Electrochemical Cell: A standard three-electrode cell was used, consisting of a working electrode (e.g., a glassy carbon or mercury electrode), a reference electrode (e.g., a saturated calomel electrode, SCE), and a counter electrode (e.g., a platinum wire).

  • Cyclic Voltammetry: Cyclic voltammetry was performed by scanning the potential of the working electrode and recording the resulting current. The scan rate is varied to study the kinetics of the electron transfer and subsequent bond cleavage.

  • Convolution Analysis: The voltammetric data was then subjected to convolution analysis. This mathematical treatment of the data allows for the determination of the standard potential (E°) for the electron transfer and the kinetic parameters of the bond cleavage reaction.

Reaction Mechanisms and Visualizations

The cleavage of the S-S bond in aryl disulfides can proceed through several mechanisms. Two common pathways are nucleophilic substitution and single-electron transfer (SET).

Nucleophilic Cleavage of Aryl Disulfides

In this mechanism, a nucleophile (Nu⁻) attacks one of the sulfur atoms of the disulfide bond, leading to its cleavage. This is a common pathway in reactions with thiols (thiol-disulfide exchange) or phosphines.

Nucleophilic_Cleavage ArylS_S_Aryl Ar-S-S-Ar' Transition_State [Nu---S(Ar)---S-Ar']⁻ ArylS_S_Aryl->Transition_State Nu Nu⁻ Nu->Transition_State Nucleophilic Attack ArylS_Nu Ar-S-Nu Transition_State->ArylS_Nu ArylS_anion Ar'-S⁻ Transition_State->ArylS_anion Cleavage

Caption: Nucleophilic cleavage of an aryl disulfide.

Reductive Cleavage via Single-Electron Transfer (SET)

The electrochemical data presented above corresponds to a reductive cleavage mechanism initiated by a single-electron transfer to the disulfide.

Reductive_Cleavage ArylDisulfide Ar-S-S-Ar RadicalAnion [Ar-S-S-Ar]⁻• ArylDisulfide->RadicalAnion + e⁻ (Electron Transfer) Thiolate Ar-S⁻ RadicalAnion->Thiolate S-S Bond Cleavage ThiylRadical Ar-S• RadicalAnion->ThiylRadical

Caption: Reductive cleavage of an aryl disulfide.

Conclusion

The reactivity of this compound is intermediate among the series of para-substituted diphenyl disulfides. The presence of the bromine atom, an electron-withdrawing group, renders the disulfide bond more susceptible to cleavage compared to unsubstituted diphenyl disulfide and derivatives with electron-donating substituents. This predictable electronic effect allows for the fine-tuning of disulfide reactivity in various applications. For the development of molecules where controlled disulfide cleavage is desired, this compound offers a balance of reactivity that can be advantageous. For applications requiring more facile cleavage, aryl disulfides with stronger electron-withdrawing groups such as nitro or cyano substituents should be considered. Conversely, for enhanced stability, electron-donating groups on the aryl ring would be more suitable.

References

A Comparative Guide to 4-Bromophenyl Disulfide and 4-Chlorophenyl Disulfide in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of high-performance polymers is a cornerstone of materials science, with applications ranging from advanced engineering plastics to novel drug delivery systems. Among the various monomers utilized, aromatic disulfides have emerged as valuable precursors for the synthesis of poly(arylene sulfide)s, a class of polymers renowned for their exceptional thermal stability and chemical resistance. This guide provides a detailed comparison of two such precursors, 4-Bromophenyl disulfide and 4-chlorophenyl disulfide, in the context of poly(p-phenylene sulfide) (PPS) synthesis. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate monomer for their specific application.

Performance Comparison in Poly(p-phenylene sulfide) Synthesis

The performance of this compound and 4-chlorophenyl disulfide as monomers for the synthesis of poly(p-phenylene sulfide) (PPS) has been evaluated primarily through thermolysis in the presence of an iodide source. This method involves the high-temperature decomposition of the disulfide monomer, leading to the formation of PPS. Experimental evidence reveals significant differences in the properties of the resulting polymers, directly attributable to the halogen substituent on the phenyl ring.

A key study on the thermolysis of bis(4-halophenyl) disulfides demonstrated a notable disparity in the thermal properties and molecular weight of the PPS produced from this compound and 4-chlorophenyl disulfide. The polymer derived from the bromo-substituted monomer exhibited a significantly higher melting point, indicative of a higher molecular weight and greater crystalline order. In contrast, the chloro-substituted monomer yielded a polymer with a much lower melting point, which is characteristic of a low molecular weight material.[1]

PropertyPolymer from this compoundPolymer from 4-Chlorophenyl Disulfide
Melting Point (Tm) 275 °C175 °C
Molecular Weight Higher molecular weight (Degree of Polymerization ~60)Low molecular weight
Glass Transition Temp. (Tg) Not explicitly reported, but expected to be higherNot explicitly reported, but expected to be lower
Polydispersity Index (PDI) Not explicitly reportedNot explicitly reported

The difference in reactivity and the resulting polymer properties can be attributed to the bond dissociation energies of the carbon-halogen bonds (C-Br vs. C-Cl). The C-Br bond is weaker than the C-Cl bond, making the bromine atom a better leaving group during the polymerization process. This facilitates the formation of higher molecular weight polymer chains.

Experimental Protocols

The following is a general experimental protocol for the synthesis of poly(p-phenylene sulfide) via the thermolysis of 4-halophenyl disulfides, based on procedures described in the literature.

Synthesis of Poly(p-phenylene sulfide) from this compound

Materials:

  • Bis(4-bromophenyl) disulfide

  • Potassium iodide

  • High-boiling point solvent (e.g., diphenyl ether)

  • Nitrogen gas (for inert atmosphere)

  • Methanol (for precipitation and washing)

  • Chloroform (for washing)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, combine bis(4-bromophenyl) disulfide and an equimolar amount of potassium iodide.

  • Add a suitable high-boiling point solvent to the mixture.

  • Purge the reaction vessel with nitrogen gas for at least 30 minutes to establish an inert atmosphere.

  • Heat the reaction mixture to a temperature in the range of 250-280 °C with continuous stirring.

  • Maintain the reaction at this temperature for a period of 8-24 hours. The progress of the polymerization can be monitored by the evolution of iodine.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration and wash it sequentially with hot methanol and chloroform to remove any unreacted monomer and low molecular weight oligomers.

  • Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Synthesis of Poly(p-phenylene sulfide) from 4-Chlorophenyl Disulfide

The procedure is analogous to the one described for this compound, with bis(4-chlorophenyl) disulfide used as the starting monomer. The reaction temperature and time may need to be optimized to achieve the desired polymer properties.

Visualizing the Synthesis and Workflow

To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_purification Product Isolation & Purification cluster_product Final Product monomer 4-Halophenyl Disulfide (Bromo or Chloro) reaction_vessel Reaction at 250-280°C under Nitrogen monomer->reaction_vessel initiator Potassium Iodide initiator->reaction_vessel precipitation Precipitation in Methanol reaction_vessel->precipitation washing Washing with Methanol & Chloroform precipitation->washing drying Vacuum Drying washing->drying pps Poly(p-phenylene sulfide) drying->pps

Caption: Experimental workflow for the synthesis of poly(p-phenylene sulfide).

signaling_pathway monomer Ar-S-S-Ar (Ar = 4-Bromophenyl or 4-Chlorophenyl) thermolysis Heat (Δ) monomer->thermolysis Initiation radical 2 Ar-S• (Arylthiyl Radical) thermolysis->radical propagation Propagation radical->propagation ki KI ki->propagation Reduces Halogen Radicals polymer [-Ar-S-] (Poly(p-phenylene sulfide)) propagation->polymer Chain Growth i2 I₂ propagation->i2 Byproduct

Caption: Proposed reaction pathway for PPS synthesis via thermolysis.

Conclusion

In the synthesis of poly(p-phenylene sulfide) via thermolysis, this compound demonstrates superior performance compared to 4-chlorophenyl disulfide. The resulting polymer from the bromo-substituted monomer exhibits a significantly higher melting point, indicative of a higher molecular weight and more desirable thermoplastic properties. This difference is primarily attributed to the greater lability of the carbon-bromine bond compared to the carbon-chlorine bond. For researchers aiming to synthesize high-performance PPS with good thermal stability, this compound is the more promising precursor. Further optimization of reaction conditions for both monomers could potentially lead to improved polymer properties and a more comprehensive understanding of their structure-property relationships.

References

Definitive Structure Validation: 4-Bromophenyl Disulfide Characterized by X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

The precise molecular structure of 4-Bromophenyl disulfide has been unequivocally confirmed through single-crystal X-ray crystallography, providing a definitive three-dimensional arrangement of the molecule. This crystallographic data, supported by spectroscopic evidence from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offers a comprehensive validation of its structure, crucial for researchers in materials science and drug discovery. This guide compares these robust analytical techniques, presenting the experimental data that underpins the structural elucidation of this important chemical compound.

Comparison of Structural Validation Techniques

The structural validation of this compound relies on the synergy of multiple analytical methods. While X-ray crystallography provides direct evidence of the solid-state structure, NMR and mass spectrometry offer complementary information about the molecule's connectivity and mass, respectively.

Analytical TechniqueInformation ProvidedKey Parameters for this compound
Single-Crystal X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, and crystal packing information.See Table 1 for detailed crystallographic data.
¹H NMR Spectroscopy Information about the chemical environment of hydrogen atoms.See Table 2 for chemical shift data.
¹³C NMR Spectroscopy Information about the carbon skeleton of the molecule.See Table 2 for chemical shift data.
Mass Spectrometry (MS) The mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight.Expected m/z for the molecular ion [M]⁺.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction analysis provides an unambiguous determination of the molecular structure of this compound in the solid state. The crystallographic data, originally reported by Sobczak, Ratajczyk, and Katrusiak in ACS Sustainable Chemistry & Engineering in 2021, reveals the precise spatial arrangement of the atoms, including the dihedral angle of the disulfide bond and the planarity of the bromophenyl rings.

Table 1: Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupC c c 2
a (Å)7.7242
b (Å)28.033
c (Å)5.9565
α (°)90
β (°)90
γ (°)90
Volume (ų)1289.9
Z4

Data obtained from the Crystallography Open Database (COD) entry 4518724, as published in Sobczak, S., Ratajczyk, P., & Katrusiak, A. (2021). Squeezing Out the Catalysts: A Sustainable Approach to Disulfide Bond Exchange in Aryl Disulfides. ACS Sustainable Chemistry & Engineering, 9(20), 7066-7074.

Spectroscopic Confirmation

NMR and mass spectrometry serve as essential complementary techniques to verify the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy confirm the connectivity and chemical environment of the atoms within the molecule. The aromatic protons and carbons of the two equivalent 4-bromophenyl rings give rise to characteristic signals in the NMR spectra.

Table 2: NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ) in ppm
¹H NMR (Aromatic)~7.4-7.6
¹³C NMR (Aromatic)~122, 129, 132, 137

Note: Exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are representative protocols for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of symmetrical aryl disulfides involves the oxidation of the corresponding thiol.

  • Starting Material: 4-Bromothiophenol.

  • Oxidation: A solution of 4-bromothiophenol in a suitable solvent (e.g., ethanol) is treated with an oxidizing agent, such as hydrogen peroxide or iodine, often in the presence of a base.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is worked up by extraction and the crude product is purified by recrystallization or column chromatography to yield pure this compound.

Single-Crystal X-ray Crystallography
  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate organic solvent (e.g., ethanol, ethyl acetate).

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates and displacement parameters.

NMR Spectroscopy
  • Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: The molecules are ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The mass-to-charge ratios of the resulting ions are measured by a mass analyzer.

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive structural validation of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_validation Structure Validation synthesis Synthesis of this compound purification Purification (Recrystallization/Chromatography) synthesis->purification xray Single-Crystal X-ray Diffraction purification->xray nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ms Mass Spectrometry purification->ms validation Confirmed Structure of this compound xray->validation nmr->validation ms->validation

Caption: Workflow for the synthesis and structural validation of this compound.

A Comparative Guide to Catalysts for the Synthesis of 4-Bromophenyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Bromophenyl disulfide, a key intermediate in the development of various pharmaceuticals and agrochemicals, can be achieved through the oxidative coupling of 4-bromothiophenol. The efficiency of this transformation is highly dependent on the catalytic system employed. This guide provides a comparative analysis of various catalysts, presenting experimental data and detailed protocols to aid in the selection of the most suitable catalyst for specific research and development needs.

Performance Comparison of Catalysts

The selection of an appropriate catalyst is critical for optimizing the synthesis of this compound. Key performance indicators include product yield, reaction time, and the required reaction conditions such as temperature and catalyst loading. Below is a summary of quantitative data for different catalytic systems.

Catalyst SystemStarting MaterialOxidantSolventTemperature (°C)Reaction Time (h)Yield (%)Catalyst Loading (mol%)
Vanadium Pentoxide (V₂O₅) 4-BromothiophenolH₂O₂Biphasic (e.g., Water/Organic)20-255.5High (implied)1.4
Ammonium Heptamolybdate 4-BromothiophenolH₂O₂Biphasic (e.g., Water/Organic)20-25~18High (implied)0.0024
Copper-based Catalysts 4-BromothiophenolAir/O₂Various Organic SolventsRoom Temp. - 100VariableGood to ExcellentVariable
Manganese(III) Acetate 4-Bromothiophenol-Acetic Acid802High (implied)Stoichiometric to Catalytic
Oxo-vanadium(IV) Complexes 4-BromothiophenolH₂O₂Organic Solvents403High (up to 88% for similar substrates)Catalytic

Experimental Workflow

The general experimental workflow for the catalytic synthesis of this compound from 4-bromothiophenol is depicted in the following diagram. The process typically involves the dissolution of the starting material, addition of the catalyst and an oxidant, followed by a period of reaction under controlled temperature, and finally, product isolation and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-bromothiophenol in an appropriate solvent add_cat Add Catalyst start->add_cat add_ox Add Oxidant (if required) add_cat->add_ox react Stir at controlled temperature for a specified time add_ox->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry evap Evaporate Solvent dry->evap purify Purify by Recrystallization or Chromatography evap->purify product This compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

1. Vanadium Pentoxide (V₂O₅) Catalyzed Synthesis

This protocol is adapted from a general procedure for the bromination of aromatic compounds, which can be applied to the oxidative coupling of thiols.

  • Materials: 4-bromothiophenol, Vanadium Pentoxide (V₂O₅), Hydrogen Peroxide (H₂O₂), Hydrochloric Acid (HCl), and a suitable organic solvent for extraction (e.g., dichloromethane).

  • Procedure:

    • In a reaction vessel, suspend 4-bromothiophenol in an aqueous solution of hydrochloric acid.

    • Add Vanadium Pentoxide (1.4 mol%) to the mixture.

    • To the stirred suspension, add Hydrogen Peroxide (30% aqueous solution) dropwise over a period of 40 minutes, maintaining the temperature at 20°C.

    • Continue stirring at ambient temperature for 5.5 hours.

    • After the reaction is complete, separate the organic phase. If the product precipitates, it can be filtered. Otherwise, extract the product with a suitable organic solvent.

    • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

2. Ammonium Heptamolybdate Catalyzed Synthesis

Similar to the Vanadium Pentoxide method, this protocol is based on a general procedure for catalyzed bromination.

  • Materials: 4-bromothiophenol, Ammonium Heptamolybdate Tetrahydrate, Hydrogen Peroxide (H₂O₂), Hydrochloric Acid (HCl), and a suitable organic solvent for extraction.

  • Procedure:

    • In a reaction vessel, mix 4-bromothiophenol with an aqueous solution of hydrochloric acid.

    • Add Ammonium Heptamolybdate Tetrahydrate (0.0024 mol%) to the mixture.

    • Add Hydrogen Peroxide (30% aqueous solution) dropwise over a period of about 5 hours at a temperature of 20-25°C.

    • Stir the mixture for approximately 17 hours at ambient temperature.

    • Heat the mixture to 40°C for one hour.

    • After cooling, separate the phases and extract the aqueous phase with an organic solvent.

    • Combine the organic phases, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization.

3. Copper-Catalyzed Synthesis

Copper catalysts are widely used for the oxidative coupling of thiols. The following is a general procedure.

  • Materials: 4-bromothiophenol, Copper catalyst (e.g., CuI, CuCl, or copper nanoparticles), a base (e.g., K₂CO₃ or Et₃N), and a suitable solvent (e.g., DMF, DMSO, or Toluene).

  • Procedure:

    • To a solution of 4-bromothiophenol in the chosen solvent, add the copper catalyst and the base.

    • Stir the reaction mixture under an air or oxygen atmosphere at the desired temperature (ranging from room temperature to 100°C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer, dry it, and remove the solvent.

    • Purify the product by column chromatography or recrystallization.

4. Manganese(III) Acetate Mediated Synthesis

Manganese(III) acetate is an effective oxidizing agent for the coupling of thiols.

  • Materials: 4-bromothiophenol, Manganese(III) Acetate dihydrate, Acetic Acid.

  • Procedure:

    • Dissolve 4-bromothiophenol in acetic acid.

    • Add Manganese(III) Acetate dihydrate (2 equivalents) to the solution.

    • Heat the reaction mixture to 80°C and stir for 2 hours.

    • After cooling to room temperature, pour the reaction mixture into water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic phase sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

    • Purify the resulting solid by recrystallization.

5. Oxo-vanadium(IV) Schiff Base Complex Catalyzed Synthesis

Oxo-vanadium(IV) complexes, particularly with Schiff base ligands, are efficient catalysts for the oxidation of sulfur-containing compounds.

  • Materials: 4-bromothiophenol, Oxo-vanadium(IV) Schiff base complex, Hydrogen Peroxide (H₂O₂), and a suitable solvent (e.g., acetonitrile).

  • Procedure:

    • Dissolve 4-bromothiophenol and the Oxo-vanadium(IV) Schiff base complex in the solvent.

    • Add Hydrogen Peroxide to the solution and stir the mixture at 40°C for 3 hours.

    • Monitor the reaction by Gas Chromatography (GC) or TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The residue can be purified by column chromatography on silica gel to afford the desired disulfide.

Signaling Pathways and Logical Relationships

The catalytic cycle for the oxidative coupling of thiols to disulfides generally involves the activation of the thiol by the metal catalyst, followed by an oxidative step to form the disulfide bond and regeneration of the catalyst. The following diagram illustrates a simplified, generic catalytic cycle.

G Catalyst Active Catalyst (e.g., Mⁿ⁺) Intermediate Catalyst-Thiolate Complex [Mⁿ⁺(R-S)₂] Catalyst->Intermediate Thiol 2 R-SH (4-bromothiophenol) Thiol->Intermediate Coordination Disulfide R-S-S-R (this compound) Intermediate->Disulfide Reductive Elimination Reduced_Catalyst Reduced Catalyst (e.g., M⁽ⁿ⁻²⁾⁺) Intermediate->Reduced_Catalyst Reduced_Catalyst->Catalyst Oxidation Oxidant Oxidant (e.g., O₂, H₂O₂) Oxidant->Reduced_Catalyst Oxidized_Oxidant Reduced Oxidant (e.g., H₂O) Oxidant->Oxidized_Oxidant

Caption: A generic catalytic cycle for the oxidation of thiols to disulfides.

A Researcher's Guide to the Electronic Structure of 4-Bromophenyl Disulfide: A Comparative DFT Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the electronic structure of 4-Bromophenyl disulfide, a molecule of interest in drug development and materials science. In the absence of direct experimental and computational studies on this specific compound, this document offers a framework for researchers to conduct their own Density Functional Theory (DFT) investigations. By leveraging data from structurally similar molecules, including diphenyl disulfide and its substituted derivatives, we provide insights into the expected electronic properties and a detailed protocol for computational analysis.

Comparative Analysis of Related Disulfides

To understand the electronic landscape of this compound, it is essential to compare it with its parent molecule, diphenyl disulfide, and other substituted analogues. The introduction of a bromine atom at the para position is expected to significantly influence the electronic properties through inductive and resonance effects.

Experimental Electronic Spectra of Substituted Diphenyl Disulfides

Experimental data on the UV-Vis absorption spectra of various para-substituted diphenyl disulfides provides a valuable benchmark for computational predictions. A study by Fava and Calvin reported the absorption maxima of several derivatives in cyclohexane[1]. These findings are summarized in Table 1.

CompoundSubstituent (para)λmax (nm)[1]
Diphenyl disulfide-H250
Bis(4-methylphenyl) disulfide-CH₃254
Bis(4-methoxyphenyl) disulfide-OCH₃258
Bis(4-nitrophenyl) disulfide-NO₂325
Table 1: Experimental UV-Vis absorption maxima of para-substituted diphenyl disulfides in cyclohexane.

Based on this data, the bromine substituent in this compound is expected to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted diphenyl disulfide.

Computational Insights into Disulfide Electronic Structure

DFT calculations have been instrumental in elucidating the electronic properties of disulfide-containing molecules. A key aspect of disulfide electronic structure is the relationship between the C-S-S-C dihedral angle and the wavelength of maximum absorbance (λmax). A study on various cyclic and acyclic disulfides demonstrated that the excitation energy is dependent on this dihedral angle[2].

Furthermore, DFT has been employed to study the thermochemical properties and intramolecular interactions of substituted diphenyl disulfides. For instance, a combined experimental and computational study on 2,2'-dinitrodiphenyl disulfide and 4,4'-dinitrodiphenyl disulfide revealed the presence of uncommon hypervalent four-center six-electron interactions of the O···S–S···O type in the ortho-substituted isomer[3].

Proposed DFT Study Workflow for this compound

The following workflow outlines a comprehensive DFT study to characterize the electronic structure of this compound.

DFT_Workflow cluster_setup Computational Setup cluster_calc Calculations cluster_analysis Analysis and Comparison mol_build Molecular Geometry Construction method_select Selection of DFT Functional and Basis Set mol_build->method_select geom_opt Geometry Optimization method_select->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy electronic_props Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_props td_dft TD-DFT for UV-Vis Spectrum geom_opt->td_dft data_analysis Analysis of Calculated Data electronic_props->data_analysis td_dft->data_analysis exp_comparison Comparison with Experimental Data (for related compounds) data_analysis->exp_comparison conclusion Conclusions on Electronic Structure exp_comparison->conclusion

Proposed DFT workflow for this compound.

Experimental and Computational Protocols

To ensure reproducibility and accuracy, the following experimental and computational methodologies from the cited literature should be considered.

Synthesis and Characterization (General)

The synthesis of substituted diphenyl disulfides is typically achieved through the oxidation of the corresponding thiols. For instance, diphenyl disulfide can be prepared by the oxidation of thiophenol using iodine or hydrogen peroxide[4].

General Experimental Protocol for Synthesis:

  • Dissolve the corresponding substituted thiophenol in a suitable solvent (e.g., ethanol).

  • Add an oxidizing agent (e.g., a solution of iodine in ethanol) dropwise with stirring.

  • Continue stirring until the reaction is complete (e.g., disappearance of the thiol odor or monitoring by TLC).

  • Isolate the crude product by filtration or extraction.

  • Purify the product by recrystallization from an appropriate solvent.

Characterization of the synthesized compounds would typically involve melting point determination, and spectroscopic analysis (NMR, IR, and Mass Spectrometry).

Computational Details for DFT and TD-DFT Calculations

The choice of DFT functional and basis set is crucial for obtaining accurate results. Based on studies of similar molecules, the following computational setup is recommended:

Protocol for DFT and TD-DFT Calculations:

  • Software: Gaussian 16 or a similar quantum chemistry package.

  • Functional: A hybrid functional such as B3LYP or a range-separated functional like CAM-B3LYP is often a good starting point. The M06-2X functional has also shown good performance for disulfide systems[2].

  • Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-type basis set (e.g., aug-cc-pVDZ) should provide a good balance of accuracy and computational cost.

  • Geometry Optimization: The molecular geometry should be fully optimized in the gas phase or with a solvent model (e.g., PCM) to locate the minimum energy structure.

  • Frequency Calculations: Vibrational frequency calculations should be performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies).

  • Electronic Properties: From the optimized geometry, key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the Molecular Electrostatic Potential (MEP) can be calculated.

  • TD-DFT Calculations: Time-Dependent DFT (TD-DFT) calculations should be performed on the optimized geometry to predict the electronic absorption spectrum (UV-Vis). This will provide the theoretical λmax and oscillator strengths for the electronic transitions.

Expected Outcomes and Comparative Data

A DFT study on this compound is expected to reveal the influence of the bromine substituent on the molecule's electronic properties.

Frontier Molecular Orbitals

The HOMO and LUMO energies are key indicators of a molecule's reactivity and electronic transitions. The bromine atom, being electronegative, is expected to lower the energies of both the HOMO and LUMO compared to diphenyl disulfide. The HOMO-LUMO energy gap will be a critical parameter to compare with the experimental absorption data.

Predicted UV-Vis Spectrum

The TD-DFT calculation will yield a theoretical UV-Vis spectrum. The calculated λmax should be compared with the experimental data for other para-substituted diphenyl disulfides (Table 1). It is anticipated that the calculated λmax for this compound will be red-shifted compared to that of diphenyl disulfide.

Comparison with Other Halogenated Aromatic Compounds

The electronic effects of halogen substitution have been studied in various aromatic systems. For instance, DFT studies on halogen-substituted 1,4-dihydropyridine derivatives have shown that the nature and position of the halogen significantly influence the electronic structure and intermolecular interactions[5]. These studies provide a broader context for understanding the role of the bromine atom in this compound.

This guide provides a comprehensive starting point for researchers interested in the electronic structure of this compound. By following the proposed workflow and leveraging the comparative data from related compounds, a thorough understanding of this molecule's electronic properties can be achieved.

References

The Biological Activity of Brominated Diphenyl Disulfides: A Field with Unexplored Potential

Author: BenchChem Technical Support Team. Date: December 2025

Despite a growing interest in the pharmacological properties of brominated compounds and organosulfur molecules, a comprehensive analysis of the biological activity of brominated diphenyl disulfides remains a largely uncharted area of research. Extensive literature searches reveal a significant gap in scientific publications dedicated specifically to this class of compounds, hindering a direct comparative guide to their efficacy. However, by examining the biological activities of structurally related compounds—namely polybrominated diphenyl ethers (PBDEs), brominated phenols, and non-brominated diphenyl disulfides—we can infer potential areas of interest for future investigation into brominated diphenyl disulfides.

Insights from Related Compounds

Polybrominated Diphenyl Ethers (PBDEs)

PBDEs, which are structurally similar to brominated diphenyl disulfides but possess an ether linkage instead of a disulfide bridge, have been the subject of numerous studies. Research has primarily focused on their toxicological profiles as environmental contaminants. However, some studies have explored their potential as enzyme inhibitors. For instance, certain PBDEs have been shown to inhibit enzymes such as inosine monophosphate dehydrogenase (IMPDH) and guanosine monophosphate synthetase, which are relevant targets in anticancer drug discovery.[1]

Brominated Phenols and Other Brominated Aromatic Compounds

A wider range of biological activities has been reported for various other brominated aromatic compounds. These activities include:

  • Anticancer Activity: Numerous brominated phenols and related derivatives, often isolated from marine sources, have demonstrated cytotoxic effects against various cancer cell lines.[2][3] For example, certain polybrominated phenols have been identified as enzyme inhibitors relevant to cancer research.[1]

  • Antimicrobial Activity: Brominated compounds, including brominated resorcinol dimers and chalcone derivatives, have shown promising antibacterial and antifungal properties.[4][5] The disulfide linkage itself has been identified as crucial for the antibacterial bioactivity in some classes of compounds.[6]

  • Antioxidant Activity: The antioxidant potential of bromophenol derivatives has been investigated through various in vitro assays, demonstrating their capacity to scavenge free radicals.[7][8]

Diphenyl Disulfide (Non-brominated)

The non-brominated parent compound, diphenyl disulfide, has been investigated for its biological effects. Notably, it has been shown to induce apoptosis in breast cancer cells, suggesting a potential avenue for anticancer therapeutic development.[9]

Experimental Methodologies for Future Investigations

Should research into the biological activity of brominated diphenyl disulfides emerge, the following established experimental protocols for related compounds would be highly relevant for providing standardized and comparable data.

Assays for Anticancer Activity
  • Cell Viability Assays (e.g., MTT Assay): To determine the cytotoxic effects of the compounds on cancer cell lines. This involves treating cells with varying concentrations of the compound and measuring the metabolic activity, which correlates with the number of viable cells.

  • Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): To investigate whether the compounds induce programmed cell death. This is typically analyzed using flow cytometry.

  • Enzyme Inhibition Assays: To assess the inhibitory effect of the compounds on specific enzymes that are crucial for cancer cell survival and proliferation.

Assays for Antimicrobial Activity
  • Minimum Inhibitory Concentration (MIC) Determination: To quantify the lowest concentration of a compound that inhibits the visible growth of a microorganism. This is a standard method to assess antimicrobial potency.

  • Biofilm Inhibition Assays: To evaluate the ability of compounds to prevent the formation of biofilms, which are communities of microorganisms that are often more resistant to antimicrobial agents.

Assays for Antioxidant Activity
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A common spectrophotometric method to measure the ability of a compound to donate a hydrogen atom or an electron to neutralize the DPPH radical.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Another widely used spectrophotometric assay to determine the antioxidant capacity of a compound against the ABTS radical cation.

Potential Signaling Pathways and Mechanisms

Based on the activities of related compounds, future research on brominated diphenyl disulfides could explore their impact on various cellular signaling pathways. For example, in the context of cancer, investigations could focus on pathways related to apoptosis, cell cycle regulation, and oxidative stress.

To visualize a hypothetical experimental workflow for screening the biological activities of novel brominated diphenyl disulfides, the following diagram can be used:

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Follow-up synthesis Synthesis of Brominated Diphenyl Disulfide Library purification Purification & Characterization (NMR, MS) synthesis->purification antimicrobial Antimicrobial Assays (MIC, Biofilm Inhibition) purification->antimicrobial anticancer Anticancer Assays (MTT, Apoptosis) purification->anticancer antioxidant Antioxidant Assays (DPPH, ABTS) purification->antioxidant enzyme Enzyme Inhibition Assays purification->enzyme data Quantitative Data Analysis (IC50, MIC values) antimicrobial->data anticancer->data antioxidant->data enzyme->data sar Structure-Activity Relationship (SAR) Studies data->sar mechanism Mechanism of Action Studies sar->mechanism

Workflow for investigating the biological activity of brominated diphenyl disulfides.

Conclusion

While the current body of scientific literature does not provide sufficient data for a comprehensive comparison guide on the biological activity of brominated diphenyl disulfides, the known activities of structurally similar compounds suggest that this is a promising area for future research. Investigations into their anticancer, antimicrobial, antioxidant, and enzyme-inhibitory properties, utilizing standardized experimental protocols, are warranted to unlock their potential therapeutic applications. The development of a library of these compounds and a systematic screening approach will be the first critical steps in filling this knowledge gap.

References

A Comparative Guide to Disulfide Cross-linking Agents: Evaluating the Efficacy of 4-Bromophenyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and polymer chemistry, the selection of an appropriate cross-linking agent is a critical decision that dictates the stability, functionality, and performance of the final product. Among the diverse array of cross-linkers, disulfide-containing agents offer the unique advantage of reversible linkage, which is particularly valuable in applications such as drug delivery, hydrogel formation, and the study of protein-protein interactions. This guide provides a comprehensive comparison of 4-Bromophenyl disulfide with other common disulfide and non-disulfide cross-linking agents, supported by established experimental principles and methodologies.

Introduction to this compound

This compound is a homobifunctional cross-linking agent that forms disulfide bonds with free thiol groups, primarily found in cysteine residues of proteins. As an aromatic disulfide, it possesses distinct chemical properties compared to its aliphatic counterparts. The electron-withdrawing nature of the aromatic ring can influence the reactivity and stability of the disulfide bond, a key aspect that will be explored in this guide.

Comparative Analysis of Cross-linking Agents

While direct, side-by-side quantitative data for this compound is limited in publicly available literature, a comparative assessment can be constructed based on the known properties of aromatic disulfides and established performance metrics of other common cross-linkers.

Table 1: Quantitative Comparison of Cross-linking Agent Characteristics

FeatureThis compound (Aromatic Disulfide)Dithiobis(succinimidyl propionate) (DSSP) (Aliphatic Disulfide)Glutaraldehyde (Aldehyde)Genipin (Natural Cross-linker)
Reactive Groups DisulfideN-hydroxysuccinimide (NHS) ester & DisulfideAldehydeAmine-reactive
Target Functional Groups Thiols (Cysteine)Primary amines (Lysine) & Thiols (Cysteine)Primary amines (Lysine)Primary amines
Bond Dissociation Energy Lower (approx. 46-56 kcal/mol for aromatic disulfides)Higher (approx. 60-69 kcal/mol for aliphatic disulfides)Covalent (Schiff base, then stable bond)Covalent
Reversibility Reducible (e.g., with DTT, TCEP)Reducible (disulfide bond)Generally irreversibleIrreversible
Spacer Arm Length (Å) ~6.012.07.5Variable
Biocompatibility Data not widely available; potential for lower cytotoxicity than aldehydesGenerally good, but cleavage products may have effectsCytotoxicGenerally low cytotoxicity

Note: The bond dissociation energy for aromatic disulfides is generally lower than that for aliphatic disulfides, which may influence the ease of cleavage under reducing conditions.

Experimental Protocols

To facilitate a direct comparison of this compound with other cross-linking agents, the following detailed experimental protocols are provided.

Protocol 1: Determination of Cross-linking Efficiency using Ellman's Assay

This protocol allows for the quantification of free thiol groups before and after the cross-linking reaction, providing a measure of the cross-linking efficiency.

Materials:

  • Protein or thiol-containing polymer solution

  • This compound

  • Alternative cross-linking agent (for comparison)

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)[1]

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)[1]

  • Tris buffer (for quenching)

  • Spectrophotometer

Procedure:

  • Prepare Protein/Polymer Solution: Dissolve the protein or polymer in the Reaction Buffer to a known concentration.

  • Initial Thiol Quantification:

    • To a tube, add 1.25 mL of Reaction Buffer and 25 µL of Ellman's Reagent Solution (4 mg/mL in Reaction Buffer).[1]

    • Add 125 µL of the protein/polymer solution.

    • Prepare a blank with 125 µL of Reaction Buffer instead of the sample.[1]

    • Incubate for 15 minutes at room temperature.[1]

    • Measure the absorbance at 412 nm and calculate the initial concentration of free thiols using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).[1]

  • Cross-linking Reaction:

    • To the protein/polymer solution, add a calculated amount of this compound (or the alternative cross-linker) to achieve the desired molar excess.

    • Incubate the reaction for a specific time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C).

  • Quenching the Reaction: Stop the reaction by adding a quenching buffer, such as Tris, to consume any unreacted cross-linker.

  • Final Thiol Quantification: Repeat the Ellman's Assay (step 2) on an aliquot of the cross-linked sample.

  • Calculate Efficiency: The cross-linking efficiency is calculated as the percentage decrease in free thiol concentration.

Protocol 2: Assessment of Cross-linked Hydrogel Mechanical Properties

This protocol describes the methodology to compare the mechanical strength of hydrogels formed using different cross-linking agents.

Materials:

  • Polymer solution capable of forming a hydrogel (e.g., thiolated hyaluronic acid, gelatin)

  • This compound

  • Alternative cross-linking agent

  • Rheometer or mechanical tester

Procedure:

  • Hydrogel Formation:

    • Prepare polymer solutions at a desired concentration.

    • Add the cross-linking agent (this compound or alternative) to initiate gelation.

    • Allow the hydrogels to form and equilibrate for a set period.

  • Rheological Analysis:

    • Perform oscillatory frequency sweeps on the hydrogel samples to measure the storage modulus (G') and loss modulus (G''). A higher G' indicates a stiffer, more cross-linked gel.

  • Compression Testing:

    • For larger hydrogel constructs, perform uniaxial compression tests to determine the compressive modulus, which is another indicator of mechanical strength.

Protocol 3: In Vitro Cytotoxicity Assay of Cross-linked Materials

This protocol outlines a method to evaluate the biocompatibility of materials cross-linked with different agents.

Materials:

  • Cross-linked polymer films or hydrogels

  • Cell line (e.g., fibroblasts like NIH/3T3)

  • Cell culture medium

  • XTT or MTT assay kit for cell viability[2][3]

  • Incubator

  • Plate reader

Procedure:

  • Material Preparation: Prepare sterile samples of the cross-linked materials.

  • Cell Seeding: Seed the chosen cell line in a 96-well plate and allow them to adhere overnight.

  • Material Exposure:

    • Direct Contact: Place small, sterile pieces of the cross-linked material directly onto the cell layer.

    • Extract Method: Incubate the cross-linked material in cell culture medium for 24-72 hours to create an extract. Then, replace the medium on the cells with this extract.

  • Incubation: Incubate the cells with the materials or extracts for 24, 48, and 72 hours.

  • Viability Assay:

    • At each time point, perform an XTT or MTT assay according to the manufacturer's instructions.

    • Measure the absorbance using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to a negative control (cells in medium only).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Cross-linking cluster_analysis Analysis start Start polymer Thiolated Polymer start->polymer crosslinker Cross-linking Agent (this compound) start->crosslinker reaction Thiol-Disulfide Exchange Reaction polymer->reaction crosslinker->reaction efficiency Cross-linking Efficiency reaction->efficiency mechanical Mechanical Properties reaction->mechanical cytotoxicity Cytotoxicity reaction->cytotoxicity

Caption: Experimental workflow for comparing cross-linking agents.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (High GSH) cluster_effect Cellular Effect drug_conjugate Drug-SS-Antibody cleavage Disulfide Cleavage drug_conjugate->cleavage Internalization drug_release Active Drug Release cleavage->drug_release Reduction by Glutathione (GSH) apoptosis Apoptosis drug_release->apoptosis

Caption: Drug release from a disulfide-linked antibody-drug conjugate.

Conclusion

This compound, as an aromatic disulfide cross-linking agent, presents an intriguing option for researchers due to the potentially altered reactivity and stability of the resulting disulfide bridge compared to aliphatic counterparts. While direct comparative studies are not abundant, the experimental protocols outlined in this guide provide a robust framework for a thorough and objective evaluation of its efficacy against other cross-linking agents. By systematically assessing cross-linking efficiency, mechanical properties of resulting materials, and biocompatibility, researchers can make informed decisions to select the optimal cross-linking agent for their specific application in drug development and materials science. The lower bond dissociation energy of aromatic disulfides suggests that cross-links formed by this compound may be more readily cleaved under mild reducing conditions, a property that could be advantageous in stimuli-responsive systems. However, this hypothesis must be validated through rigorous experimental testing as described herein.

References

A Comparative Spectroscopic Analysis of 4-Bromophenyl Disulfide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-Bromophenyl disulfide and its halogenated derivatives. By presenting quantitative data from various analytical techniques, this document aims to serve as a valuable resource for the identification, characterization, and comparative analysis of these compounds, which are of significant interest in medicinal chemistry and materials science.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for 4,4'-dibromodiphenyl disulfide and its related derivatives. This allows for a direct comparison of the influence of the halogen substituent on the spectral properties of the diphenyl disulfide core structure.

Compound NameStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Bands (cm⁻¹)UV-Vis λmax (nm)Key Raman Shifts (cm⁻¹)
Diphenyl Disulfide C₁₂H₁₀S₂7.24–7.36 (m, 6H), 7.54 (m, 4H)[1]137.0, 129.1, 127.5, 127.2[1]~3060 (C-H arom), 1578 (C=C arom), 688, 738 (C-H oop), ~500-550 (S-S)[2]~250[3][4]Not readily available
4,4'-Difluorodiphenyl Disulfide C₁₂H₈F₂S₂Not readily availableNot readily availableNot readily availableNot readily availableNot readily available
4,4'-Dichlorodiphenyl Disulfide C₁₂H₈Cl₂S₂Not readily availableNot readily availableNot readily availableNot readily availableNot readily available
4,4'-Dibromophenyl Disulfide C₁₂H₈Br₂S₂Not readily availableNot readily availableNot readily availableNot readily availableNot readily available
4,4'-Diiododiphenyl Disulfide C₁₂H₈I₂S₂Not readily availableNot readily availableNot readily availableNot readily availableNot readily available

Note: A complete, directly comparable dataset for the entire halogen series was not available in the surveyed literature. The provided data for diphenyl disulfide serves as a baseline for comparison.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the purified disulfide derivative is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for protons.

  • Data Acquisition:

    • For ¹H NMR, standard parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The splitting patterns (e.g., singlet, doublet, triplet, multiplet) and coupling constants (J) in Hz are analyzed to determine the connectivity of atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is finely ground with ~100-200 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used by placing the solid sample directly on the ATR crystal.

  • Instrumentation: A standard FT-IR spectrometer is used.

  • Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded. The sample spectrum is then collected, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions of absorption bands (in cm⁻¹) are identified and assigned to specific functional groups and vibrational modes (e.g., C-H aromatic stretching, C=C aromatic stretching, S-S stretching).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile). The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically < 1.5).

  • Instrumentation: A double-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The spectrum is recorded over a specific wavelength range (e.g., 200-400 nm for these compounds). A baseline is first recorded with the cuvette containing only the solvent.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.

Raman Spectroscopy
  • Sample Preparation: Solid samples can be analyzed directly. The sample is placed in a suitable holder, such as a glass capillary tube or a metal well.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded as Raman shift in cm⁻¹.

  • Data Analysis: The positions and relative intensities of the Raman bands are analyzed. The S-S stretching vibration in disulfides is often a prominent feature in the Raman spectrum.

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound and its derivatives.

workflow Experimental Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison start Starting Materials (e.g., 4-bromothiophenol) synthesis Oxidative Coupling Reaction start->synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep Pure Compound nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ftir FT-IR Spectroscopy sample_prep->ftir uvvis UV-Vis Spectroscopy sample_prep->uvvis raman Raman Spectroscopy sample_prep->raman interpretation Spectral Interpretation (Structure Elucidation) nmr->interpretation ftir->interpretation uvvis->interpretation raman->interpretation comparison Comparative Analysis (Substituent Effects) interpretation->comparison report Publishable Guide comparison->report

Caption: A generalized workflow for the synthesis and multi-technique spectroscopic analysis.

Logical Relationship: Substituent Effect on Aromatic Proton Chemical Shift

This diagram illustrates the expected influence of halogen substituents at the para-position on the chemical shift of the aromatic protons in ¹H NMR spectroscopy.

logical_relationship Substituent Electronegativity vs. Aromatic Proton Chemical Shift cluster_substituents Para-Substituent (X) cluster_effect Effect on Aromatic Protons F Fluorine (F) (High Electronegativity) deshielding Increased Deshielding F->deshielding Strongest Effect Cl Chlorine (Cl) Cl->deshielding Br Bromine (Br) shielding Decreased Deshielding Br->shielding I Iodine (I) (Low Electronegativity) I->shielding Weakest Effect downfield Downfield Shift (Higher ppm) deshielding->downfield upfield Upfield Shift (Lower ppm) shielding->upfield

Caption: The relationship between substituent electronegativity and expected ¹H NMR chemical shifts.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 4-Bromophenyl disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 4-Bromophenyl disulfide are paramount for ensuring a secure laboratory environment and the integrity of research outcomes. This document provides essential, immediate safety protocols and logistical plans for managing this compound.

Immediate Safety and Hazard Information

This compound is a solid that presents several hazards. It is harmful if swallowed, comes into contact with skin, or is inhaled. It is also known to cause skin and eye irritation and may lead to respiratory irritation. Adherence to the safety protocols outlined below is critical to mitigate these risks.

Hazard Summary:

Hazard StatementGHS Classification
Harmful if swallowed, in contact with skin or if inhaledAcute Toxicity 4 (H302+H312+H332)
Causes skin irritationSkin Irritation 2 (H315)
Causes serious eye irritationEye Irritation 2 (H319)
May cause respiratory irritationSTOT SE 3 (H335)

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Remarks
Eye/Face Protection Safety Goggles with side-shields or Face shieldMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a higher risk of splashing.
Skin Protection Chemical-resistant GlovesWhile specific permeation data for this compound is not readily available, Nitrile rubber or Neoprene gloves are recommended based on their general resistance to a wide range of organic chemicals. Always inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid skin contact.[1][2][3]
Laboratory CoatA standard, long-sleeved laboratory coat is required to protect against skin exposure.
Respiratory Protection NIOSH/MSHA or EN 149 approved respiratorDue to its low vapor pressure, significant inhalation risk at room temperature is minimal unless the compound is heated or aerosolized.[4] If there is a risk of dust or aerosol formation, a respirator with a particulate filter (N95 or higher) is necessary.[5][6] For situations with potential for vapor exposure (e.g., heating), an organic vapor cartridge should be added. All respirator use must be in accordance with a comprehensive respiratory protection program.[5][6][7][8]

Operational Plan for Safe Handling

A systematic approach to handling this compound in the laboratory will minimize the risk of exposure and contamination.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_area Work in a designated area (fume hood) gather_ppe Don appropriate PPE prep_area->gather_ppe gather_materials Assemble all necessary equipment and reagents gather_ppe->gather_materials weigh Weigh the solid carefully to avoid dust generation gather_materials->weigh Proceed to handling transfer Transfer to the reaction vessel weigh->transfer dissolve Dissolve in an appropriate solvent transfer->dissolve conduct_reaction Perform the experiment dissolve->conduct_reaction Proceed to reaction monitor Monitor the reaction progress conduct_reaction->monitor decontaminate Decontaminate glassware and work surfaces monitor->decontaminate Proceed to cleanup dispose_solid Dispose of solid waste in halogenated organic waste decontaminate->dispose_solid dispose_liquid Dispose of liquid waste in halogenated organic waste decontaminate->dispose_liquid remove_ppe Remove PPE correctly dispose_solid->remove_ppe dispose_liquid->remove_ppe

Safe handling workflow for this compound.

Step-by-Step Handling Protocol:

  • Preparation and Engineering Controls :

    • All work with this compound solid and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9][10][11]

    • Ensure that an eyewash station and safety shower are readily accessible.[9]

    • Designate a specific area for handling this compound to prevent cross-contamination.

  • Weighing and Transfer :

    • When weighing the solid, use a balance inside the fume hood or in a ventilated enclosure to minimize dust inhalation.

    • Use a spatula for transfers. Avoid pouring the solid to prevent dust generation.

    • If dissolving the solid, add the solvent to the vessel containing the solid slowly to avoid splashing.

  • During the Experiment :

    • Keep all containers with this compound tightly closed when not in use.

    • Avoid heating the compound unless necessary for the experimental procedure, and do so only within the fume hood.

  • Decontamination :

    • Thoroughly decontaminate all glassware and equipment that has come into contact with this compound. A suitable organic solvent (e.g., acetone, ethanol) can be used for initial rinsing, with the rinsate collected as halogenated organic waste.

    • Clean the work surface with an appropriate solvent and then with soap and water.

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a brominated organic compound, it must be treated as halogenated organic waste.[4][12]

Disposal Workflow:

cluster_waste_generation Waste Generation cluster_segregation Segregation cluster_containment Containment cluster_labeling Labeling cluster_disposal Final Disposal solid_waste Solid Waste (e.g., excess reagent, contaminated consumables) segregate Segregate from non-halogenated waste solid_waste->segregate liquid_waste Liquid Waste (e.g., reaction mixtures, rinsates) liquid_waste->segregate solid_container Designated 'Halogenated Organic Solid Waste' container segregate->solid_container liquid_container Designated 'Halogenated Organic Liquid Waste' container segregate->liquid_container label_waste Label container with: - 'Hazardous Waste' - 'Halogenated Organic Waste' - Full chemical name - Date and contact information solid_container->label_waste liquid_container->label_waste ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) label_waste->ehs_pickup

Disposal workflow for this compound waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation :

    • Crucially, all waste containing this compound must be kept separate from non-halogenated waste streams.[10][12][13] Mixing these waste types can complicate the disposal process and increase costs.[10]

  • Solid Waste Disposal :

    • Collect any excess solid this compound and any contaminated disposable materials (e.g., weighing paper, gloves, paper towels) in a designated, properly labeled, and sealable container for "Halogenated Organic Solid Waste".[4]

  • Liquid Waste Disposal :

    • Collect all liquid waste, including reaction mixtures and solvent rinsates, in a dedicated, leak-proof, and clearly labeled container for "Halogenated Organic Liquid Waste".[12][14]

    • The container must be compatible with the solvents used.

  • Container Labeling :

    • All waste containers must be clearly and accurately labeled as "Hazardous Waste" and specify "Halogenated Organic Waste".[4][12]

    • The label should also include the full chemical name of the contents, the date of accumulation, and the contact information of the generating researcher or lab.

  • Storage and Final Disposal :

    • Store waste containers in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[9]

    • Follow your institution's specific procedures for arranging the pickup and final disposal of hazardous waste by the Environmental Health and Safety (EHS) department or a licensed contractor.[12] Do not pour any waste containing this compound down the drain.[14]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.